molecular formula C9H7ClN2O B104644 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-33-7

3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B104644
CAS No.: 16867-33-7
M. Wt: 194.62 g/mol
InChI Key: RFTUUEWMJJYMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTUUEWMJJYMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379240
Record name 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16867-33-7
Record name 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrido[1,2-a]pyrimidine core is a key pharmacophore found in a variety of therapeutic agents, and the introduction of a chlorine atom at the 3-position offers a valuable handle for further molecular elaboration and modulation of biological activity. This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this important molecule.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine ring system is a privileged heterocyclic motif in drug discovery, forming the core structure of numerous biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen atoms provide opportunities for diverse intermolecular interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer properties. The targeted synthesis of substituted analogues, such as this compound, is therefore a critical endeavor for the development of novel therapeutics.

Synthetic Strategy: A Two-Step Approach

The most logical and well-documented approach to the synthesis of this compound involves a two-step sequence:

  • Step 1: Synthesis of the Precursor, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This is typically achieved through a cyclocondensation reaction between 2-aminopyridine and a suitable β-ketoester, such as ethyl acetoacetate.

  • Step 2: Regioselective Chlorination. The introduction of the chlorine atom at the C3 position of the pyrido[1,2-a]pyrimidine ring system is accomplished using a chlorinating agent. N-chlorosuccinimide (NCS) is a particularly effective reagent for this transformation, offering mild reaction conditions and high regioselectivity.

An alternative, though less detailed in the literature for this specific product, is a one-pot synthesis involving the reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate.[1]

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination 2-aminopyridine 2-aminopyridine reaction1 Cyclocondensation 2-aminopyridine->reaction1 Polyphosphoric acid ethyl ester ethyl_acetoacetate Ethyl acetoacetate ethyl_acetoacetate->reaction1 precursor 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reaction2 Chlorination precursor->reaction2 Regioselective Chlorination reaction1->precursor NCS N-Chlorosuccinimide (NCS) NCS->reaction2 final_product This compound reaction2->final_product

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The cyclocondensation of 2-aminopyridine with ethyl acetoacetate is a well-established method for the synthesis of the 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core. The reaction is typically acid-catalyzed, with polyphosphoric acid ethyl ester being an effective promoting agent.[2]

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system.

Precursor_Mechanism start 2-Aminopyridine + Ethyl acetoacetate intermediate1 Initial adduct start->intermediate1 Nucleophilic attack intermediate2 Cyclized intermediate intermediate1->intermediate2 Intramolecular cyclization product 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate2->product Dehydration

Caption: Simplified mechanism for the formation of the precursor.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Aminopyridine94.11100.94 g
Ethyl acetoacetate130.14121.56 g (1.54 mL)
Polyphosphoric acid ethyl ester--~5 g

Procedure:

  • To a stirred mixture of 2-aminopyridine (10 mmol) and ethyl acetoacetate (12 mmol), add polyphosphoric acid ethyl ester (~5 g).

  • Heat the reaction mixture to 120-130 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (~50 g) with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Part 2: Synthesis of this compound

The regioselective chlorination at the C3 position of the 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one precursor is a key step. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation, as it allows for controlled chlorination under mild conditions.[3]

Mechanistic Considerations

The chlorination with NCS proceeds via an electrophilic aromatic substitution mechanism. The pyrido[1,2-a]pyrimidin-4-one ring system is sufficiently electron-rich to react with the electrophilic chlorine of NCS. The C3 position is electronically favored for substitution due to the influence of the adjacent carbonyl group and the nitrogen atoms in the heterocyclic system.

Chlorination_Mechanism precursor 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate Sigma complex (Wheland intermediate) precursor->intermediate Electrophilic attack by Cl+ NCS N-Chlorosuccinimide NCS->intermediate product This compound + Succinimide intermediate->product Deprotonation

Caption: Mechanism of electrophilic chlorination with NCS.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one160.1750.80 g
N-Chlorosuccinimide (NCS)133.535.50.73 g
Acetonitrile (or other suitable solvent)41.05-20 mL

Procedure:

  • Dissolve 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (5 mmol) in a suitable solvent such as acetonitrile (20 mL) in a round-bottom flask.

  • Add N-chlorosuccinimide (5.5 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove the succinimide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of this compound

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the pyridine ring, typically in the range of δ 7.0-9.0 ppm. The methyl protons at the C2 position would appear as a singlet around δ 2.5 ppm.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon (C4) around δ 160-170 ppm, and other aromatic and aliphatic carbons in their expected regions.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₇ClN₂O), with the characteristic isotopic pattern for a chlorine-containing compound.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the pyrimidinone ring is expected around 1650-1700 cm⁻¹.

Safety Considerations

  • N-Chlorosuccinimide (NCS): NCS is a moisture-sensitive and corrosive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Polyphosphoric acid ethyl ester: This reagent is corrosive and should be handled with care.

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. All manipulations should be performed in a fume hood.

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished in two high-yielding steps from readily available starting materials. The key transformations involve a robust cyclocondensation to form the heterocyclic core, followed by a regioselective chlorination. This synthetic route provides a reliable method for accessing this valuable building block for further derivatization and exploration in drug discovery programs. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.

References

  • The Versatility of Ethyl 2-Chloroacetoacetate in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1987–o1988. [Link]

  • N-Chlorosuccinimide Mediated Regioselective Sulfenylation and Halogenation of 4H-Pyrido[1,2-a]pyrimidin-4-ones at Room Temperature. (2022). Request PDF. [Link]

  • The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. (1968). Journal of the Chemical Society C: Organic. [Link]

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). ResearchGate. Retrieved from [Link]

Sources

3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrido[1,2-a]pyrimidine scaffold is a privileged structure found in numerous biologically active molecules. This document elucidates the core physicochemical properties, structural characteristics, and synthesis of this compound. The primary focus is on its chemical reactivity, highlighting the role of the C3-chloro substituent as a versatile synthetic handle for nucleophilic substitution reactions. This reactivity allows for the strategic diversification of the core scaffold, making it a valuable intermediate for generating libraries of novel compounds for drug discovery and development. The guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction to the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused aza-bridghead heterocyclic system that has garnered substantial attention from the scientific community.[1] Its rigid, planar structure and unique electronic properties make it an excellent scaffold for designing molecules that can interact with a wide array of biological targets.[2] This structural motif is present in several well-known pharmaceutical agents, including the antipsychotic drugs risperidone and paliperidone, the anti-allergic agent ramastine, and the tranquilizer pirenperone.[1]

Derivatives of the pyrido[1,2-a]pyrimidine class have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, anticonvulsant, and antibacterial properties.[3][4][5][6] The versatility of this scaffold stems from the ability to introduce various substituents at different positions of the bicyclic ring system, thereby modulating the molecule's steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles.

This compound (CAS No. 16867-33-7) is a key intermediate within this class. The presence of a chlorine atom at the 3-position of the pyrimidine ring is of particular synthetic importance. This halogen acts as an effective leaving group, providing a reactive site for C-N, C-O, and C-S bond formation, thus serving as a gateway to a vast chemical space of novel derivatives.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While extensive experimental data for this specific compound is limited, properties can be inferred from available data and the analysis of closely related analogs.

Chemical Structure

Caption: Chemical structure of this compound.

Structural Analysis

Crystal structure analyses of closely related compounds, such as 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, reveal that the fused pyrido[1,2-a]pyrimidine ring system is essentially planar.[4][7] This planarity is a key feature, facilitating potential π–π stacking interactions in biological systems.[8] The nitrogen atom at position 1 (N1) exhibits sp² hybridization.[4] It is expected that this compound shares this core planarity.

Physicochemical Data
PropertyValueSource
CAS Number 16867-33-7[9]
Molecular Formula C₁₀H₇ClN₂ON/A
Molecular Weight 206.63 g/mol Calculated
Appearance Solid (expected)N/A

Synthesis Strategies

The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is well-established, typically involving the cyclocondensation of a 2-aminopyridine derivative with a three-carbon electrophilic component, such as a β-keto ester or diketene.[2]

A plausible and efficient route to synthesize this compound involves the reaction of 2-aminopyridine with an appropriately substituted acetoacetate derivative, such as ethyl 2-chloroacetoacetate, in the presence of a condensing agent like polyphosphoric acid (PPA) or under thermal conditions.

Proposed Synthetic Protocol
  • Reaction Setup: To a flask containing a suitable solvent and condensing agent (e.g., polyphosphoric acid), add equimolar amounts of 2-aminopyridine.

  • Reagent Addition: Slowly add ethyl 2-chloroacetoacetate to the reaction mixture while stirring.

  • Cyclocondensation: Heat the mixture to a temperature typically ranging from 100-140 °C for several hours to drive the cyclization and dehydration. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched by pouring it into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water mixture) to yield the desired this compound.

G cluster_0 Reaction Conditions reagent1 2-Aminopyridine reaction Cyclocondensation reagent1->reaction reagent2 Ethyl 2-chloroacetoacetate reagent2->reaction product 3-chloro-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one reaction->product conditions PPA or Heat (e.g., 120 °C) conditions->reaction

Caption: Proposed synthesis workflow for the target compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the reactivity of the C3-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SₙAr), allowing the chlorine atom to be displaced by a wide variety of nucleophiles. This reactivity is analogous to that observed for 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, which readily undergoes substitution with amines, hydrazines, and other nucleophiles.[10]

This chemical behavior makes the title compound an excellent starting platform for generating a diverse library of C3-substituted analogs.

Key Reaction: Nucleophilic Aromatic Substitution

The reaction proceeds by the attack of a nucleophile at the electron-deficient C3 position, followed by the departure of the chloride ion. This transformation is often facilitated by a base to deprotonate the incoming nucleophile (if it is protic, e.g., an amine or thiol) and to scavenge the HCl generated during the reaction.

Common Nucleophiles:

  • Amines: Primary and secondary aliphatic or aromatic amines can be used to introduce various amino functionalities, which are crucial for modulating solubility and forming salt bridges with biological targets.

  • Thiols: Thiolates can be introduced to form thioether linkages.

  • Alcohols: Alkoxides can be used to synthesize ether derivatives.

General Experimental Protocol for Derivatization
  • Setup: Dissolve this compound in a suitable polar aprotic solvent such as DMF or DMSO.

  • Addition of Reagents: Add the desired nucleophile (1.0-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2-3 equivalents).

  • Reaction: Heat the mixture (typically 80-120 °C) and monitor its progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The final product is purified using column chromatography or recrystallization.

G start 3-chloro-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one Cl product 3-(Nu)-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one Nu start:f0->product:f0 SₙAr Reaction nucleophile Nucleophile (Nu-H) + Base nucleophile->start:f0

Caption: Key reactivity pathway via nucleophilic aromatic substitution (SₙAr).

Applications in Research and Drug Development

Given the established biological importance of the pyrido[1,2-a]pyrimidin-4-one scaffold, this compound is a highly valuable building block for pharmaceutical research.

  • Lead Generation: Its primary application is as an intermediate in the synthesis of novel compounds for high-throughput screening. The facile substitution of the C3-chloro group allows for the rapid creation of a focused library of analogs to explore structure-activity relationships (SAR) for a given biological target.

  • Antibacterial Agents: Derivatives of the related 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one have been synthesized and shown to possess antibacterial activity, particularly when the chloroethyl group is substituted with piperazine moieties.[3][5] This suggests that C3-functionalized derivatives of the title compound could be promising candidates for developing new antibacterial agents.

  • Enzyme Inhibitors: The broader class of pyrido[1,2-a]pyrimidines has been explored for various enzyme inhibitory activities. For example, novel derivatives have recently been developed as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer.[11] Others have been investigated as PIM-1 kinase inhibitors.[12] The ability to introduce diverse functional groups at the C3 position makes this scaffold suitable for designing potent and selective enzyme inhibitors.

  • Anti-inflammatory Agents: Certain 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have shown potential as anti-inflammatory agents by inhibiting the hyaluronidase enzyme.[1]

Conclusion

This compound is a strategically important heterocyclic compound. Its chemical architecture is based on the pharmacologically relevant pyrido[1,2-a]pyrimidin-4-one core. The defining feature of this molecule is the C3-chloro substituent, which activates the molecule for versatile functionalization through nucleophilic aromatic substitution. This reactivity profile establishes the compound as a powerful intermediate for medicinal chemists, enabling the synthesis of diverse molecular libraries for the discovery of new therapeutic agents. Future research leveraging this building block is expected to yield novel compounds with significant potential across various disease areas.

References

  • Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. PubMed.

  • Nsc81386 CAS#: 6002-83-1. ChemicalBook.

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem.

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. ResearchGate.

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Institutes of Health (PMC).

  • (PDF) 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. ResearchGate.

  • Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents. ResearchGate.

  • CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Google Patents.

  • This compound | 16867-33-7. ChemicalBook.

  • 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. PubChem.

  • 3-(2-Chloro-ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubMed.

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.

  • (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate.

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing.

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. LGC Standards.

  • Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. ResearchGate.

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.

  • (PDF) 3-(2-Chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium chloride. ResearchGate.

Sources

An In-depth Technical Guide to 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 41078-70-0): A Pivotal Intermediate in Antipsychotic Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Core Subject and Its Significance

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 41078-70-0. It is crucial to note a potential point of confusion: while the user-specified topic mentioned "3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one," the provided CAS number, 41078-70-0, uniquely corresponds to 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . This guide will focus exclusively on the latter, as the CAS number is the definitive identifier in chemical research and development.

3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest not for its inherent pharmacological activity, but as a critical intermediate in the synthesis of second-generation (atypical) antipsychotic medications. Specifically, it is a well-established precursor in the manufacturing of risperidone and its active metabolite, paliperidone.[1][2][3] These drugs are cornerstones in the management of schizophrenia, bipolar disorder, and other psychiatric conditions.[4][5]

The pyrido[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, and neurological effects.[6] This guide will delve into the synthesis, characterization, and pivotal role of this specific chloroethyl derivative in the broader context of pharmaceutical development, providing researchers and drug development professionals with a detailed understanding of its properties and applications.

Physicochemical and Structural Properties

The fundamental properties of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
CAS Number 41078-70-0[1][7][8]
Molecular Formula C₁₁H₁₁ClN₂O[7][8]
Molecular Weight 222.67 g/mol [7][8]
Appearance White to pale yellow solid/crystal[6]
Melting Point 405–408 K (132-135 °C)[6]
SMILES CC1=C(CCCl)C(=O)N2C=CC=CC2=N1[7]
InChI Key LFTGLYCNMGGMKL-UHFFFAOYSA-N

Crystallographic studies have revealed that the pyrido[1,2-a]pyrimidine ring system is planar.[6][9][10] The chloroethyl side chain adopts a synclinal conformation and is nearly perpendicular to the plane of the fused rings.[6][9][10] This three-dimensional structure is a key factor in its reactivity and subsequent transformations into more complex molecules like risperidone.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is typically achieved through a cyclocondensation reaction between 2-aminopyridine and a suitable β-ketoester, namely ethyl 2-(2-chloroethyl)-3-oxobutanoate. This reaction is a classic example of heterocyclic synthesis, forming the core bicyclic structure.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Synthesis of the β-Ketoester Intermediate cluster_1 Part 2: Cyclocondensation Reaction Ethyl_Acetoacetate Ethyl Acetoacetate Base Strong Base (e.g., NaOEt) Ethyl_Acetoacetate->Base Deprotonation Alkylation Alkylation with 1-bromo-2-chloroethane Base->Alkylation Forms Enolate Ketoester Ethyl 2-(2-chloroethyl)-3-oxobutanoate Alkylation->Ketoester Cyclocondensation Cyclocondensation in Polyphosphoric Acid (PPA) Ketoester->Cyclocondensation Reactant 2_Aminopyridine 2-Aminopyridine 2_Aminopyridine->Cyclocondensation Target_Compound 3-(2-Chloroethyl)-2-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Cyclocondensation->Target_Compound Yields

Caption: Synthetic workflow for 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Part 1: Synthesis of Ethyl 2-(2-chloroethyl)-3-oxobutanoate

This protocol is based on standard procedures for the alkylation of β-ketoesters.

  • Preparation of the Enolate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • Addition of β-Ketoester: Cool the solution in an ice bath and add ethyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the sodium enolate.

  • Alkylation: Add 1-bromo-2-chloroethane (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 2-(2-chloroethyl)-3-oxobutanoate.

Part 2: Cyclocondensation to Form the Target Compound

This procedure is adapted from general methods for the synthesis of pyrido[1,2-a]pyrimidin-4-ones.[11]

  • Reaction Setup: In a round-bottom flask, add 2-aminopyridine (1.0 equivalent) and ethyl 2-(2-chloroethyl)-3-oxobutanoate (1.0 equivalent) to polyphosphoric acid (PPA) or a similar dehydrating/acidic catalyst.

  • Heating: Heat the reaction mixture with stirring to 100-120°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford pure 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[6]

Application in Drug Development: The Gateway to Risperidone and Paliperidone

The primary and most significant application of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is its role as a key building block in the synthesis of risperidone and paliperidone.[1][3] The chloroethyl group at the 3-position is a reactive handle that allows for nucleophilic substitution by the piperidine nitrogen of another key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Diagram of the Synthetic Application

Drug_Synthesis_Pathway Target 3-(2-Chloroethyl)-2-methyl-4H- pyrido[1,2-a]pyrimidin-4-one (CAS 41078-70-0) Alkylation N-Alkylation Reaction (Nucleophilic Substitution) Target->Alkylation Piperidine 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole Piperidine->Alkylation Risperidone_Unsaturated Unsaturated Risperidone Precursor Alkylation->Risperidone_Unsaturated Hydrogenation Hydrogenation of Pyridine Ring Risperidone_Unsaturated->Hydrogenation Reduction Risperidone Risperidone Hydrogenation->Risperidone Hydroxylation Metabolic Hydroxylation (or direct synthesis) Hydrogenation->Hydroxylation Alternative route via hydroxylated intermediate Risperidone->Hydroxylation Paliperidone Paliperidone (9-hydroxyrisperidone) Hydroxylation->Paliperidone

Caption: Synthetic pathway from the target intermediate to Risperidone and Paliperidone.

This N-alkylation step is typically carried out in the presence of a base (e.g., sodium carbonate) in a suitable solvent. The resulting intermediate is then subjected to hydrogenation, which reduces the pyridine ring of the pyrido[1,2-a]pyrimidin-4-one system to its tetrahydro derivative, yielding risperidone.[12][13] Paliperidone, which is 9-hydroxyrisperidone, can be synthesized from a hydroxylated version of the pyridopyrimidinone intermediate or is formed as the primary active metabolite of risperidone in the body.[14][15]

Mechanism of Action (of Final Drug Products)

As 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a non-active intermediate, its clinical relevance is understood through the mechanism of the final drugs it helps produce. Risperidone and paliperidone are atypical antipsychotics whose therapeutic effects are primarily mediated through a combination of potent antagonism at dopamine type 2 (D₂) and serotonin type 2A (5-HT₂ₐ) receptors.[12][14][16][17]

The blockade of D₂ receptors in the brain's mesolimbic pathway is thought to be responsible for reducing the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][16] The potent antagonism of 5-HT₂ₐ receptors is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against negative symptoms (e.g., apathy, social withdrawal) and a lower propensity to cause extrapyramidal side effects (movement disorders) compared to older, typical antipsychotics.[2][16][18]

Diagram of Receptor Antagonism Pathway

Receptor_Antagonism cluster_D2 Dopaminergic Pathway cluster_5HT2A Serotonergic Pathway Risperidone Risperidone / Paliperidone D2_Receptor Dopamine D₂ Receptor Risperidone->D2_Receptor Antagonizes (Blocks) 5HT2A_Receptor Serotonin 5-HT₂ₐ Receptor Risperidone->5HT2A_Receptor Antagonizes (Blocks) Therapeutic_Effect_Pos Reduction of Positive Symptoms Risperidone->Therapeutic_Effect_Pos Therapeutic_Effect_Neg Improvement in Negative Symptoms Risperidone->Therapeutic_Effect_Neg Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) D2_Receptor->Positive_Symptoms Mediates Dopamine Dopamine Dopamine->D2_Receptor Binds Negative_Symptoms Negative Symptoms (Apathy, Anhedonia) 5HT2A_Receptor->Negative_Symptoms Contributes to Serotonin Serotonin Serotonin->5HT2A_Receptor Binds

Caption: Mechanism of action of Risperidone/Paliperidone via D₂ and 5-HT₂ₐ receptor antagonism.

These drugs also exhibit antagonistic activity at other receptors, including α₁ and α₂ adrenergic and H₁ histaminergic receptors, which contributes to their side-effect profiles, such as orthostatic hypotension and sedation.[1][14]

Analytical and Quality Control Protocols

Ensuring the purity and identity of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is critical for its use in pharmaceutical manufacturing. A suite of analytical techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the compound and for quantifying impurities.[19]

  • Column: A C18 column (e.g., Newcrom R1) is effective.[19]

  • Mobile Phase: A gradient mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., water with a small percentage of phosphoric acid or formic acid for MS compatibility) is typically used.[19]

  • Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectroscopy).

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, the methyl group, and the two methylene groups of the chloroethyl side chain.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum would show a molecular ion peak (M⁺) at m/z 222.67, along with an isotope peak (M+2) at approximately one-third the intensity, characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the carbonyl (C=O) stretch of the pyrimidinone ring (typically around 1650-1700 cm⁻¹).

Commercial suppliers of this intermediate typically provide a Certificate of Analysis (CoA) that includes data from these techniques to verify the compound's identity and purity.[19]

Safety, Handling, and Storage

As a chemical intermediate, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one must be handled with appropriate precautions.

  • Hazards: The compound is harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing genetic defects.[15]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

  • Storage: It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[20]

Conclusion

3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 41078-70-0) is a cornerstone intermediate in the field of psychopharmacology. While it lacks intrinsic therapeutic activity, its specific chemical architecture provides an essential scaffold for the efficient synthesis of the potent antipsychotic drugs risperidone and paliperidone. A thorough understanding of its synthesis, characterization, and reactivity is therefore indispensable for researchers and professionals involved in the development and manufacturing of these vital medicines. This guide has provided a detailed, technically grounded overview to support these endeavors, emphasizing the causality behind its synthetic utility and its ultimate contribution to modern psychiatric treatment.

References

Sources

An In-Depth Technical Guide to the Biological Activity of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Scarcity of Direct Evidence

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of available scientific literature reveals a notable absence of direct research on the biological activity of the specific compound, 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. While the broader family of pyrido[1,2-a]pyrimidin-4-one derivatives has attracted considerable scientific interest for a range of therapeutic applications, the precise biological functions and pharmacological profile of this particular molecule remain largely uncharacterized in published studies.

This technical guide addresses the current state of knowledge, highlighting the significant research focus on closely related analogs and the potential for future investigation into the subject compound.

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Foundation of Diverse Bioactivity

The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, with various derivatives reported to exhibit a wide array of biological effects. These include potential applications as:

  • Anticancer Agents: Certain derivatives have been investigated as inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in cellular signaling pathways implicated in cancer.[1] Others have been explored as activators of the M2 isoform of pyruvate kinase (PKM2), a potential target in antitumor therapy.[2]

  • Antimalarials: The pyrido[1,2-a]pyrimidin-4-one structure has been identified as a promising lead for the development of new antimalarial drugs.[3]

  • Antibacterial Agents: Research has demonstrated the antibacterial properties of specific derivatives, particularly against Gram-positive and Gram-negative bacteria.[4][5]

  • Neurological and Other Activities: The fused pyrimidine ring system is associated with a range of biological activities, including antiviral, anti-inflammatory, and anticonvulsant properties, as well as potential uses in treating neurodegenerative disorders.[6]

A Focus on Analogs: The Case of 3-(2-chloroethyl) Derivatives

The most closely related and extensively studied analogs of this compound are its 3-(2-chloroethyl) counterparts. These compounds, particularly 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its tetrahydro derivative, have been the subject of synthetic and biological investigations.

Notably, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one has been utilized as a key intermediate in the synthesis of the atypical antipsychotic drug, risperidone. This underscores the pharmaceutical relevance of this molecular framework.

Furthermore, a series of novel derivatives of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their in vitro antibacterial activity.[4][5] Studies have shown that modifications to the chloroethyl side chain, particularly the introduction of heterocyclic piperazine moieties, can lead to significant antibacterial efficacy.[4][5]

Synthesis and Structural Characterization

While biological data is scarce for this compound, its chemical identity is established, and it is available from commercial suppliers. The synthesis of the related compound, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, has been reported, and its crystal structure has been elucidated.[6] This structural information confirms the planar nature of the pyrido[1,2-a]pyrimidine ring system.[6]

Future Directions and Unanswered Questions

The absence of biological data for this compound presents an open field for future research. Key questions that warrant investigation include:

  • Antimicrobial Activity: Does the 3-chloro substitution confer any antibacterial or antifungal properties, and how would these compare to the 3-(2-chloroethyl) analogs?

  • Anticancer Potential: Could this compound exhibit inhibitory activity against cancer-related targets such as kinases or phosphatases?

  • Enzyme Inhibition: What is the inhibitory profile of this compound against a broader panel of enzymes?

  • Cytotoxicity: What is the in vitro cytotoxicity of this compound against various cell lines?

A systematic biological evaluation of this compound is necessary to understand its pharmacological profile and potential therapeutic utility. Standard screening assays could provide initial insights into its bioactivity and guide further, more focused studies.

Conclusion

References

  • Krishnamurthy, B., Vinaya, K., Rakshith, D., Prasanna, D. S., & Rangappa, K. S. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry, 9(2), 240-248. [Link]

  • Hakim, Q. N. M. A., Yathirajan, H. S., Narayana, B., Jasinski, J. P., & Butcher, R. J. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1939. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, F., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Yadav, M. R., Awasthi, M., Joshi, P., Singh, V. K., & Chauhan, V. S. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 333-341. [Link]

  • Krishnamurthy, B., Vinaya, K., Rakshith, D., Prasanna, D. S., & Rangappa, K. S. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • Guo, C., Linton, A., Jalaie, M., Kephart, S., Ornelas, M., Pairish, M., ... & Xie, Z. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358-3363. [Link]

Sources

3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Introduction: The Privileged Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry and drug development. This scaffold is present in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neurotropic properties.[1] Its rigid, planar structure and rich electronic features make it an excellent pharmacophore for interacting with various biological targets. Derivatives of this core have been investigated as inhibitors of enzymes like SHP2 and nitric oxide synthases, highlighting their therapeutic potential.[2][3]

This guide focuses specifically on the synthesis of This compound derivatives. This substitution pattern is crucial as the 2-methyl group can provide steric and electronic influence, while the 3-chloro atom serves as both a key pharmacophoric element and a versatile synthetic handle for further functionalization via cross-coupling reactions. Understanding the nuances of constructing this specific scaffold is essential for researchers aiming to develop novel therapeutics based on this privileged core.

Primary Synthetic Strategy: Two-Step Annulation and Chlorination

The most established and versatile route to this compound involves a two-step sequence: first, the construction of the bicyclic core, followed by regioselective chlorination.

Step 1: Formation of the 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Core

This foundational step is a variation of the classic Gould-Jacobs reaction, which is widely used for synthesizing quinoline systems.[4][5] In this context, a substituted 2-aminopyridine is condensed with a β-ketoester—specifically, ethyl acetoacetate—to install the 2-methyl-4-one portion of the pyrimidine ring.

Mechanism and Rationale: The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine onto the keto-carbonyl of ethyl acetoacetate, followed by dehydration to form an enamine intermediate. The crucial step is a high-temperature thermal cyclization. During this step, the endocyclic pyridine nitrogen attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the fused pyrimidinone ring.

The choice of reaction conditions is critical for driving the cyclization to completion and maximizing yield. While neat reactions at high temperatures are common, acidic catalysts like polyphosphoric acid (PPA) or non-toxic metal catalysts such as bismuth(III) chloride (BiCl₃) can promote the reaction under more controlled conditions.[6][7]

Ring_Formation_Mechanism cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Product 2AP 2-Aminopyridine Enamine Enamine Intermediate 2AP->Enamine Condensation (-H₂O) EAA Ethyl Acetoacetate EAA->Enamine Cyclization Thermal Cyclization (-EtOH) Enamine->Cyclization Product 2-methyl-4H-pyrido[1,2-a] pyrimidin-4-one Cyclization->Product

Caption: Mechanism of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one formation.

Step 2: Regioselective C3-Electrophilic Chlorination

Once the 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core is formed, the next step is the introduction of the chlorine atom at the C3 position. The pyrimidinone ring is electron-rich, and the C3 position, being a β-carbon to the carbonyl and part of an enaminone-like system, is highly activated towards electrophilic attack.

Mechanism and Reagent Selection: This transformation is a classic electrophilic aromatic substitution on an electron-rich heterocycle. Several chlorinating agents can be employed, with the choice depending on the desired reactivity, substrate tolerance, and scalability.

  • N-Chlorosuccinimide (NCS): A mild and easy-to-handle solid reagent, often used in solvents like chloroform, dichloromethane (DCM), or acetic acid. It is a preferred choice for substrates with sensitive functional groups.

  • Sulfuryl Chloride (SO₂Cl₂): A more reactive liquid reagent that provides efficient chlorination, often at lower temperatures.

  • Phosphorus Oxychloride (POCl₃): A very powerful reagent, typically used for harsher chlorinations. Its use can be complicated by side reactions and the generation of corrosive byproducts, which modern syntheses often aim to avoid.[8]

The mechanism involves the generation of an electrophilic chlorine species (or a polarized complex) that is attacked by the electron-rich π-system of the C3 carbon, followed by deprotonation to restore aromaticity and yield the final product.

Chlorination_Mechanism Core 2-Methyl-4H-pyrido[1,2-a] pyrimidin-4-one Intermediate Sigma Complex (Wheland Intermediate) Core->Intermediate Electrophilic Attack Reagent Chlorinating Agent (e.g., NCS) Reagent->Intermediate Product 3-chloro-2-methyl-4H-pyrido[1,2-a] pyrimidin-4-one Intermediate->Product Deprotonation (-H⁺) Synthetic_Workflow cluster_start Starting Materials cluster_twostep Two-Step Pathway 2AP 2-Aminopyridine Step1 Step 1: Ring Formation (Thermal Cyclization) 2AP->Step1 EAA Ethyl Acetoacetate EAA->Step1 NCS N-Chlorosuccinimide Step2 Step 2: Chlorination NCS->Step2 Intermediate 2-methyl-4H-pyrido[1,2-a] pyrimidin-4-one Step1->Intermediate Intermediate->Step2 Final_Product 3-chloro-2-methyl-4H-pyrido[1,2-a] pyrimidin-4-one Step2->Final_Product

Sources

An In-depth Technical Guide to the Crystal Structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate in the synthesis of the atypical antipsychotic drug Risperidone. A detailed exploration of its molecular geometry, intermolecular interactions, and crystallographic parameters is presented, grounded in single-crystal X-ray diffraction data. The guide further details the synthesis and characterization of the title compound, offering insights into the experimental rationale. This document serves as a critical resource for researchers in medicinal chemistry, crystallography, and pharmaceutical development, providing the foundational structural knowledge essential for understanding the compound's reactivity and its role in the synthesis of clinically significant pharmaceuticals.

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. The title compound, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, has garnered significant attention as a crucial precursor in the multi-step synthesis of Risperidone. Risperidone is a widely prescribed second-generation antipsychotic used in the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[2]

A thorough understanding of the three-dimensional structure of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is paramount for optimizing the synthetic pathways to Risperidone and for the rational design of novel derivatives with potentially improved pharmacological profiles. This guide provides an in-depth analysis of its crystal structure, elucidated by single-crystal X-ray diffraction, and discusses the implications of its molecular architecture.

Synthesis and Crystallization

The synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is achieved through a cyclization reaction, providing a robust method for obtaining the desired heterocyclic core. The experimental protocol detailed below is based on the work of Toche et al. (2008), which offers an efficient approach to this important synthetic intermediate.[3]

Synthetic Workflow

Synthesis_Workflow reagents 2-Aminopyridine + α-acetyl-γ-butyrolactone intermediate Dihydrofuranone Intermediate reagents->intermediate Condensation cyclization Cyclization with POCl3 intermediate->cyclization Treatment product 3-(2-chloroethyl)-2-methyl-4H- pyrido[1,2-a]pyrimidin-4-one cyclization->product Reaction crystallization Crystallization from Ethyl Acetate product->crystallization Slow Evaporation crystals Single Crystals crystallization->crystals

Caption: Synthetic and crystallization workflow for 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Experimental Protocol: Synthesis

The synthesis proceeds via a two-step process involving the formation of a dihydrofuranone intermediate followed by cyclization:

  • Condensation to Dihydrofuranone Intermediate: A mixture of 2-aminopyridine (10 mmol) and α-acetyl-γ-butyrolactone (10 mmol) is refluxed in toluene in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction progress is monitored by the azeotropic removal of water. Upon completion, the reaction mixture is cooled, and the resulting solid intermediate is filtered, washed with toluene, and recrystallized. This acid-catalyzed condensation is a critical step, forming the initial adduct that will undergo subsequent cyclization. The choice of toluene as a solvent facilitates the removal of water, driving the reaction equilibrium towards the product.

  • Cyclization to the Final Product: The dihydrofuranone intermediate is then treated with phosphorus oxychloride (POCl₃). This step effects a cyclization and chlorination to yield 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[3] The use of POCl₃ is a common and effective method for achieving such transformations in heterocyclic synthesis.

Experimental Protocol: Single-Crystal Growth

The acquisition of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. The following protocol has been demonstrated to be effective:

  • Dissolution: The synthesized 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is dissolved in a minimal amount of ethyl acetate at a slightly elevated temperature to ensure complete solubilization.

  • Slow Evaporation: The resulting solution is loosely covered to allow for the slow evaporation of the solvent at ambient temperature. This slow evaporation method is a cornerstone of crystallization, as it allows for the gradual increase in solute concentration, promoting the formation of well-ordered crystal lattices rather than amorphous precipitation.

  • Crystal Harvesting: Pale yellow, well-defined single crystals suitable for X-ray diffraction are typically obtained within several days.[4]

Crystal Structure Analysis

The crystal structure of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one was determined by single-crystal X-ray diffraction.[4] The crystallographic data provide a precise and detailed picture of the molecule's three-dimensional arrangement and the forces governing its packing in the solid state.

Crystallographic Data

The key crystallographic parameters are summarized in the table below. This data is essential for the replication of the structural analysis and for computational studies.

Parameter Value
Chemical FormulaC₁₁H₁₁ClN₂O
Formula Weight222.67 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.2546 (4)
b (Å)11.6274 (10)
c (Å)20.604 (2)
Volume (ų)1019.27 (17)
Z4
Temperature (K)110
Radiation (Å)Mo Kα (λ = 0.71073)
R-factor (%)6.5

Data obtained from Jasinski et al., Acta Crystallographica Section E, 2009.[4]

Molecular Geometry

The molecule consists of a fused pyrido[1,2-a]pyrimidine ring system, which is essentially planar.[4] A methyl group is located at position 2, and a chloroethyl side chain is at position 3. The carbonyl oxygen atom at position 4 is nearly coplanar with the fused ring system.

A noteworthy feature of the molecular conformation is the orientation of the chloroethyl side chain. It adopts a synclinal conformation and is positioned nearly orthogonal to the plane of the pyrimidine ring. The dihedral angle between the chloroethyl side chain and the pyrimidine ring is approximately 88.5°.[4] This perpendicular arrangement has significant implications for the molecule's steric profile and its potential interactions with biological macromolecules.

Caption: Key features of the molecular geometry of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is stabilized by a network of weak intermolecular interactions. These non-covalent forces are crucial in determining the overall crystal architecture and the physicochemical properties of the solid material.

The crystal structure reveals the presence of weak C—H···N and C—H···Cl hydrogen bonds. Additionally, π–π stacking interactions are observed between the pyrimidine and pyridine rings of adjacent molecules, with a centroid-to-centroid distance of approximately 3.538 Å.[4] These collective interactions contribute to the formation of a stable three-dimensional network. The crystal exists as a racemic twin, with a domain ratio of approximately 0.68:0.32.[4]

Spectroscopic Characterization

The expected spectroscopic features would include:

  • ¹H NMR: Signals corresponding to the aromatic protons of the pyridine ring, the methyl group, and the two methylene groups of the chloroethyl side chain.

  • ¹³C NMR: Resonances for the carbon atoms of the fused ring system, the methyl group, the chloroethyl side chain, and the carbonyl carbon.

  • IR Spectroscopy: A characteristic strong absorption band for the C=O stretching vibration of the pyrimidinone ring, as well as bands corresponding to C-H, C=C, and C=N stretching and bending vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (222.67 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.

Significance in Drug Development

The structural and chemical properties of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are of profound importance in the pharmaceutical industry. Its role as a key intermediate in the synthesis of Risperidone underscores the necessity of a detailed understanding of its structure and reactivity. The chloroethyl group is a reactive handle that allows for the introduction of the piperidine moiety required for the final drug molecule. The planarity of the fused ring system and the specific orientation of the side chain are critical factors that may influence the efficiency of subsequent synthetic steps.

Furthermore, the pyrido[1,2-a]pyrimidine core itself is a valuable pharmacophore. The detailed structural information presented in this guide can aid in the design of novel analogs with modulated biological activities, potentially leading to the discovery of new therapeutic agents.

Conclusion

This technical guide has provided a detailed and authoritative overview of the crystal structure of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Through the synthesis of crystallographic data and synthetic methodologies, a comprehensive understanding of this pharmaceutically important molecule has been established. The planarity of the fused ring system, the orthogonal orientation of the reactive chloroethyl side chain, and the network of intermolecular interactions are key structural features that dictate its properties and utility. This guide serves as a valuable resource for scientists and researchers, providing the foundational knowledge required for advancements in the synthesis of Risperidone and the exploration of new derivatives within this promising class of heterocyclic compounds.

References

  • Toche, R. B., Ghotekar, B. K., Kazi, M. A., Patil, S. P., & Jachak, M. N. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange, 2008, 434329. [Link]

  • Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1987–o1988. [Link]

  • Jasinski, J. P., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E, 65(Pt 8), o1987-8. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 817866, 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • Narayana, B., Yathirajan, H. S., & Kumar, S. (2012). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry Research, 22(8), 3636-3643. [Link]

  • Chem-Impex International. (n.d.). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Google Patents. (n.d.). CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • ResearchGate. (n.d.). (PDF) 3-(2-Chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium chloride. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5073, Risperidone. Retrieved from [Link]

  • Echemi. (n.d.). 3-(2-chloroethyl-d4)-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one.
  • Santa Cruz Biotechnology. (n.d.). 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Drugs.com. (2025, October 14). Risperidone: Uses, Dosage, Side Effects, & Warnings. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and drug discovery.[1][2] Compounds bearing this core structure have demonstrated a wide array of biological activities, including antipsychotic, anticancer, and anti-inflammatory properties.[1][2][3] The specific analog, 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, incorporates key substituents—a methyl group at the 2-position and a chlorine atom at the 3-position—that are expected to modulate its electronic and steric properties, thereby influencing its biological target interactions.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development. Spectroscopic analysis provides a non-destructive window into the molecular architecture, allowing for the precise determination of connectivity and conformation. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, drawing upon established principles and data from closely related analogs to provide a predictive but robust characterization. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's structural features.

Molecular Structure and Predicted Spectroscopic Signatures

The structure of this compound features a fused bicyclic system with a pyridinone-like aromaticity and distinct substituents. A critical analysis of this structure allows for the prediction of key features in its various spectra.

  • ¹H NMR: The aromatic pyridine ring protons (H6, H7, H8, H9) are expected to appear in the downfield region (typically δ 7.0-9.5 ppm), with their splitting patterns dictated by ortho, meta, and para couplings. The methyl group at the 2-position should present as a singlet in the upfield region (around δ 2.5 ppm). The absence of a proton at the 3-position due to chlorination is a key identifying feature.

  • ¹³C NMR: The spectrum will be characterized by several quaternary carbons, including the carbonyl carbon (C4, ~160-165 ppm), C2, and C3. The chlorinated carbon (C3) will be significantly influenced by the electronegative substituent. The methyl carbon will appear at the high-field end of the spectrum.

  • Infrared (IR): A strong, prominent absorption band corresponding to the C=O (amide carbonyl) stretch is expected in the range of 1650-1700 cm⁻¹. Aromatic C=C and C-N stretching vibrations will also be present in the 1400-1600 cm⁻¹ region. The C-Cl stretch will likely appear in the fingerprint region (below 800 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be readily observable. A crucial diagnostic feature will be the isotopic pattern of the molecular ion, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

Experimental Protocols for Spectroscopic Analysis

The following protocols are standardized procedures for obtaining high-quality spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add TMS B->C D Transfer to NMR Tube C->D E ¹H NMR D->E F ¹³C NMR E->F G 2D NMR (Optional) F->G

Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry powder directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal before running the sample to subtract atmospheric (CO₂, H₂O) absorptions.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule, typically producing the protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used to observe the molecular ion (M⁺) and characteristic fragmentation patterns.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Ensure sufficient resolution to observe the isotopic distribution of chlorine.

Data Analysis and Interpretation

¹H NMR Spectrum Analysis (Predicted)

The reported ¹H NMR data for 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (in CDCl₃) shows the following key signals: δ 9.02 (d, 1H), 7.72 (t, 1H), 7.60 (d, 1H), 7.10 (t, 1H), 6.34 (s, 1H), 2.46 (s, 3H).[1]

For This compound , we predict the following:

  • H6-H9 (Aromatic Protons): The signals for the pyridine ring protons are expected to be largely unperturbed, appearing around δ 9.0 (d) , 7.7 (t) , 7.6 (d) , and 7.1 (t) ppm .

  • H3 Proton: The singlet observed at δ 6.34 ppm for the H3 proton in the parent methyl compound will be absent in the spectrum of the title compound. This absence is a primary diagnostic marker.

  • -CH₃ Protons: The methyl singlet at δ 2.46 ppm may experience a slight downfield shift due to the electronic influence of the adjacent chlorine atom, likely appearing around δ 2.5-2.6 ppm .

¹³C NMR Spectrum Analysis (Predicted)

The reported ¹³C NMR data for 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is: δ 165.3, 157.9, 150.7, 136.3, 127.3, 125.8, 115.0, 103.4, 24.7.[1]

For This compound , we predict:

  • C4 (Carbonyl): The carbonyl carbon at δ 165.3 ppm will likely shift slightly, perhaps to around δ 163-164 ppm .

  • C3: The signal at δ 103.4 ppm (C3) in the analog will be replaced by the signal for the chlorine-bearing carbon. Based on additive rules, this carbon is expected to shift significantly downfield to approximately δ 115-125 ppm .

  • C2: The C2 carbon (δ 157.9 ppm) will also be influenced by the adjacent chlorine, likely shifting slightly.

  • -CH₃ Carbon: The methyl carbon at δ 24.7 ppm should remain in a similar region, perhaps δ 23-25 ppm .

IR and MS Interpretation (Predicted)
  • IR Spectrum:

    • A strong C=O stretch is anticipated around 1680 cm⁻¹ .

    • Aromatic C=C/C=N stretches between 1600-1450 cm⁻¹ .

    • A C-Cl stretch in the fingerprint region, likely between 700-800 cm⁻¹ .

  • Mass Spectrum:

    • The exact mass of C₉H₇ClN₂O is 194.0247.

    • The high-resolution mass spectrum should show a molecular ion peak at m/z 194.0247 (for ³⁵Cl) and an isotopic peak at m/z 196.0218 (for ³⁷Cl) with an intensity ratio of approximately 3:1. This isotopic signature is a definitive confirmation of the presence of one chlorine atom.

Data Summary

The following table summarizes the predicted key spectroscopic data for this compound based on the analysis of its structural analogs.

Technique Feature Predicted Value Rationale/Comments
¹H NMR Aromatic Protons (H6-H9)δ 7.1-9.1 ppmCharacteristic region for pyridyl protons.
Methyl Protons (-CH₃)δ 2.5-2.6 ppm (singlet)Singlet due to no adjacent protons; slight downfield shift.
H3 ProtonAbsentPosition is substituted with chlorine.
¹³C NMR Carbonyl Carbon (C4)δ 163-164 ppmTypical chemical shift for a pyridinone carbonyl.
C-Cl Carbon (C3)δ 115-125 ppmSignificant downfield shift due to electronegative Cl.
Methyl Carbon (-CH₃)δ 23-25 ppmTypical chemical shift for an sp³ methyl carbon on an aromatic ring.
IR C=O Stretch~1680 cm⁻¹Strong, characteristic absorption for the amide carbonyl.
C-Cl Stretch700-800 cm⁻¹Found in the fingerprint region.
MS (HRMS) Molecular Ion [M]⁺m/z 194.0247 / 196.0218Isotopic pattern with ~3:1 ratio is definitive for chlorine.

Troubleshooting and Advanced Characterization

  • Purity Issues: The presence of starting materials or reaction byproducts can complicate spectral interpretation. For instance, incomplete chlorination would result in the persistence of a singlet around δ 6.3 ppm in the ¹H NMR spectrum, corresponding to the H3 proton of the starting material.

  • Solvent Effects: The choice of NMR solvent can induce minor shifts in proton and carbon signals. Running spectra in both a non-polar (CDCl₃) and a polar (DMSO-d₆) solvent can sometimes help resolve overlapping signals.

  • 2D NMR: In cases of signal overlap in the aromatic region of the ¹H NMR spectrum, a COSY experiment is invaluable for establishing which protons are coupled (adjacent). An HSQC or HMBC (Heteronuclear Multiple Bond Correlation) experiment will definitively link each proton to its directly attached carbon or to carbons 2-3 bonds away, respectively, providing irrefutable structural confirmation.

troubleshooting_logic start Ambiguous Spectrum q_purity Purity Concerns? start->q_purity a_purity Perform Chromatography (HPLC, Column) q_purity->a_purity Yes q_overlap Signal Overlap? q_purity->q_overlap No a_overlap Run 2D NMR (COSY, HSQC) q_overlap->a_overlap Yes q_solvent Solvent Effects? q_overlap->q_solvent No a_solvent Change Deuterated Solvent (e.g., DMSO-d6) q_solvent->a_solvent Yes

Sources

A Comprehensive Technical Guide to the Synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthesis of the core chemical scaffold, 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This compound is a crucial starting material and building block in the development of various pharmaceutical agents. This guide will delve into the strategic selection of starting materials, provide detailed, step-by-step synthetic protocols, and explain the underlying reaction mechanisms.

Strategic Overview: A Two-Step Approach to the Core Scaffold

The synthesis of this compound is efficiently achieved through a robust and well-established two-step synthetic sequence. The strategy hinges on the initial construction of the foundational bicyclic heteroaromatic ring system, followed by a regioselective chlorination.

The synthetic pathway can be summarized as follows:

  • Step 1: Cyclocondensation. The synthesis commences with the formation of the 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core. This is accomplished via the cyclocondensation of a readily available 2-aminopyridine with a suitable β-ketoester.

  • Step 2: Electrophilic Chlorination. The subsequent and final step involves the introduction of a chlorine atom at the C3 position of the pyrimidinone ring. This is typically achieved through an electrophilic substitution reaction.

This strategic approach offers several advantages, including the use of commercially available and cost-effective starting materials, high reaction yields, and a straightforward purification process.

In-Depth Analysis of Starting Materials

The judicious selection of starting materials is paramount to the success of any synthetic campaign. The chosen reagents for the synthesis of this compound are readily available and have been selected for their reactivity and economic viability.

Starting MaterialStructureRole in SynthesisKey Considerations
2-Aminopyridine Provides the pyridine ring and one of the nitrogen atoms for the pyrimidinone ring.A common and inexpensive building block in heterocyclic chemistry.[1][2]
Ethyl Acetoacetate Acts as the three-carbon electrophilic partner, providing the atoms to form the pyrimidinone ring and the methyl group at the C2 position.A versatile and widely used β-ketoester in organic synthesis.[3][4]
Phosphorus Oxychloride (POCl₃) Serves as the chlorinating agent in the second step of the synthesis.A powerful reagent for the conversion of carbonyls and hydroxyls to chlorides.[5][6][7]
Dimethylformamide (DMF) Acts as a solvent and a reactant in the formation of the Vilsmeier reagent.A high-boiling polar aprotic solvent suitable for a wide range of organic reactions.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The initial and foundational step in this synthesis is the construction of the bicyclic pyridopyrimidinone core. This is achieved through a cyclocondensation reaction between 2-aminopyridine and ethyl acetoacetate. This reaction is a classic example of heterocyclic synthesis and proceeds with high efficiency.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1.0 eq) and a suitable high-boiling solvent such as diphenyl ether or polyphosphoric acid.

  • With stirring, add ethyl acetoacetate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 140-160 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. The solid can be collected by filtration.

  • Wash the collected solid with a non-polar solvent such as hexane or ether to remove any residual starting materials and solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield pure 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Yield: Typically in the range of 80-95%.

Mechanism of Cyclocondensation:

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the keto-carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyridopyrimidinone ring system.

Cyclocondensation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization 2-Aminopyridine 2-Aminopyridine Intermediate_1 Hemiaminal Intermediate 2-Aminopyridine->Intermediate_1 Nucleophilic Attack Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Intermediate_1 Intermediate_2 Enamine Intermediate Intermediate_1->Intermediate_2 Dehydration Cyclized_Intermediate Cyclized Intermediate Intermediate_2->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Cyclized_Intermediate->Product Dehydration/ Aromatization Vilsmeier-Haack Chlorination cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate_Complex Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate_Complex Electrophilic Attack at C3 Pyridopyrimidinone 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone->Intermediate_Complex Final_Product This compound Intermediate_Complex->Final_Product Aqueous Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack chlorination at the C3 position.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Analytical TechniqueExpected Observations
Melting Point A sharp and defined melting point is indicative of a pure compound.
¹H NMR Spectroscopy The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the methyl group at C2, and the absence of a proton at the C3 position.
¹³C NMR Spectroscopy The spectrum will confirm the number of unique carbon atoms and their chemical environments, including the key carbonyl carbon and the carbon bearing the chlorine atom.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for a chlorine-containing compound.
Infrared (IR) Spectroscopy The IR spectrum will display a strong absorption band for the carbonyl group (C=O) typically in the range of 1650-1700 cm⁻¹.

Safety Considerations

It is imperative that all synthetic procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. It should be handled with extreme care.

  • Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • The quenching of the reaction mixture containing POCl₃ is highly exothermic and should be performed slowly and with caution.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a valuable starting material in medicinal chemistry and drug discovery. The two-step process, involving a cyclocondensation followed by a Vilsmeier-Haack chlorination, is a well-established and scalable method. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently synthesize this important chemical intermediate for their drug development programs.

References

  • Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2009). 3-(2-Chloro-ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1987–o1988. [Link]

  • PubChem. (n.d.). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

  • Bhawale, B. D., et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Asian Journal of Organic Chemistry.
  • Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883.
  • Kaur, H. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research and Development in Pharmacy and Life Sciences, 2(3), 394-401.
  • Abass, M., et al. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11-17.
  • Beilstein Journals. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. Royal Society of Chemistry.
  • PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • Molecules. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
  • ResearchGate. (2016). POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)
  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • ResearchGate. (2017). 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Google Patents. (n.d.). CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • PubMed. (2013). Synthesis of 3-(2-chloroethyl)
  • Google Patents. (n.d.). KR101346555B1 - Process for preparing 9-hydroxy-3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
  • SciSpace. (n.d.). Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction.
  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

Sources

The Pyridopyrimidinone Scaffold: A Privileged Motif for Targeting Key Pathological Drivers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridopyrimidinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to native purines, rendering it an effective ATP-competitive inhibitor for a multitude of protein kinases. This guide provides a comprehensive technical overview of the most promising therapeutic targets of pyridopyrimidinone derivatives, with a primary focus on oncology, and burgeoning applications in neurodegenerative and inflammatory disorders. We will delve into the mechanistic rationale behind targeting these pathways, present detailed experimental protocols for compound evaluation, and offer a comparative analysis of reported inhibitors. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel pyridopyrimidinone-based therapeutics.

Introduction: The Rise of a Privileged Scaffold

Pyridopyrimidinones are fused heterocyclic systems comprising a pyridine ring fused to a pyrimidine ring.[1] Their structural similarity to purines allows them to effectively compete with ATP for the binding pocket of numerous kinases, a class of enzymes frequently dysregulated in human diseases.[2] This inherent property has established the pyridopyrimidinone scaffold as a "privileged structure" in drug discovery, leading to the development of potent and selective inhibitors for a range of therapeutic targets. This guide will explore these targets in detail, providing the scientific context and practical methodologies for their investigation.

Therapeutic Targets in Oncology

The dysregulation of kinase signaling is a hallmark of cancer, making them prime targets for therapeutic intervention. Pyridopyrimidinone derivatives have demonstrated remarkable efficacy in inhibiting several key oncogenic kinases.

PI3K/mTOR Pathway: A Central Node in Cancer Cell Proliferation and Survival

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in a wide spectrum of human cancers, making it one of the most pursued targets in oncology drug development.[3]

Dual inhibition of PI3K and mTOR is a particularly attractive strategy, as it can overcome the feedback loops and resistance mechanisms that often arise from targeting either kinase alone.[3] Several pyridopyrimidinone-based compounds have emerged as potent dual PI3K/mTOR inhibitors.[3][4]

Pyridopyrimidinone-based dual inhibitors are ATP-competitive, binding to the kinase domain of both PI3K and mTOR. This dual blockade leads to a comprehensive shutdown of the signaling cascade, resulting in the inhibition of downstream effectors like Akt and S6K, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway: PI3K/AKT/mTOR

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Pyridopyrimidinone Pyridopyrimidinone Inhibitor Pyridopyrimidinone->PI3K Pyridopyrimidinone->mTORC2 Pyridopyrimidinone->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by pyridopyrimidinones.

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)Reference
Compound 31 3.4341614.7[4]
Compound 4 -----[4]
PQR514 2.2---32.7[5]
Voxtalisib 39110---[6]
Epidermal Growth Factor Receptor (EGFR): A Key Driver in Solid Tumors

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7] Overexpression or activating mutations of EGFR are common in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer, making it a well-validated therapeutic target.[8]

Pyridopyrimidine-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking its autophosphorylation and subsequent downstream signaling.[9] This leads to the inhibition of pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately resulting in reduced tumor cell proliferation and survival.[7]

Signaling Pathway: EGFR

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pyridopyrimidinone Pyridopyrimidinone Inhibitor Pyridopyrimidinone->EGFR Cell_Cycle_CDK G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->G1 Drives CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S Initiates CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S Maintains CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Promotes Pyridopyrimidinone Pyridopyrimidinone Inhibitor Pyridopyrimidinone->CDK4_6_CyclinD Pyridopyrimidinone->CDK2_CyclinE

Caption: Role of CDKs in cell cycle progression and their inhibition by pyridopyrimidinones.

Compound IDCDK6 IC50 (nM)Cell LineReference
Compound 65 115.38PC-3, MCF-7
Compound 66 726.25PC-3, MCF-7
Palbociclib --
PIM Kinases: Promoters of Cell Survival and Proliferation

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play important roles in cell survival, proliferation, and apoptosis. O[10]verexpression of PIM kinases is observed in various hematological and solid tumors.

[8]##### Mechanism of Action

Pyridopyrimidinone-based PIM kinase inhibitors are ATP-competitive and block the phosphorylation of downstream substrates, which include proteins involved in cell cycle regulation and apoptosis. I[3]nhibition of PIM kinases can lead to cell cycle arrest and induction of apoptosis in cancer cells.

Compound IDPIM-1 IC50 (µM)Reference
Compound 6c 4.62
Compound 7a 1.18
Compound 7c 1.38
Compound 7d 1.97
Compound 9 4.18
TCS PIM-1 1 0.05

Emerging Therapeutic Areas

Beyond oncology, the unique properties of the pyridopyrimidinone scaffold are being explored for other therapeutic indications.

Neurodegenerative Diseases

Emerging evidence suggests that pyridopyrimidinone derivatives may have therapeutic potential in neurodegenerative disorders such as Alzheimer's disease. Key targets in this area include:

  • Glycogen Synthase Kinase 3β (GSK-3β): Implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. *[11] Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): Also involved in tau pathology and cognitive deficits. *[10] Microtubule Affinity-Regulating Kinase 4 (MARK4): Plays a role in microtubule stability and tau phosphorylation.

[12]While research in this area is still in its early stages, the ability of pyridopyrimidinones to cross the blood-brain barrier and inhibit these kinases presents a promising avenue for the development of novel neurotherapeutics.

Inflammatory Diseases

The anti-inflammatory potential of pyridopyrimidinones is also an active area of investigation.

  • Cyclooxygenase-2 (COX-2): Some pyridopyrimidinone derivatives have shown selective inhibition of COX-2, a key enzyme in the inflammatory cascade responsible for the production of prostaglandins. T[13]his suggests their potential use as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Pyridopyrimidinone scaffolds are being explored for their ability to inhibit the production or signaling of pro-inflammatory cytokines like TNF-α and IL-6, which are central mediators of chronic inflammatory diseases.

[14][15]#### 3.3. Antibacterial Agents

A distinct and promising application of pyridopyrimidinones is in the development of novel antibacterial agents. Certain derivatives have been shown to target the ATP-binding site of biotin carboxylase , an essential enzyme in bacterial fatty acid biosynthesis. T[4]his provides a novel mechanism of action with the potential to combat drug-resistant bacteria.

Compound IDE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Compound 4a >256>256

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the therapeutic potential of pyridopyrimidinone derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method for measuring the inhibition of a target kinase using a luminescence-based assay that quantifies ADP production.

Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Pyridopyrimidinone Inhibitor - Assay Buffer B Dispense Inhibitor Dilutions into 384-well plate A->B C Add Kinase and Incubate (Pre-incubation) B->C D Initiate Kinase Reaction (Add Substrate/ATP mix) C->D E Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) D->E F Convert ADP to ATP and Generate Luminescence (Add Kinase Detection Reagent) E->F G Measure Luminescence (Plate Reader) F->G H Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Determine IC50 G->H

Caption: A typical workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the pyridopyrimidinone inhibitor in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

  • Assay Plate Setup:

    • In a 384-well white plate, add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Kinase Reaction:

    • Add the kinase solution to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. [16] * Convert the ADP generated to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature. 5[16]. Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyridopyrimidinone compound or vehicle control (DMSO) and incubate for a desired period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. 6[12]. Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2 to determine the inhibitory potential of test compounds.

Methodology:

  • Reagent Preparation:

    • Prepare Tris-HCl buffer, Hematin, COX-2 enzyme, arachidonic acid, and the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Assay Reaction:

    • In a 96-well plate, pre-incubate the COX-2 enzyme with the pyridopyrimidinone inhibitor or vehicle control.

    • Initiate the reaction by adding arachidonic acid and TMPD.

  • Absorbance Measurement:

    • Monitor the increase in absorbance at 590 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rate for each condition.

    • Determine the percentage of inhibition and calculate the IC50 value.

Conclusion and Future Directions

The pyridopyrimidinone scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors of a diverse range of therapeutic targets. While the primary focus has been on oncology, with several compounds demonstrating impressive preclinical and clinical activity, the exploration of this scaffold for neurodegenerative and inflammatory diseases is a rapidly evolving and exciting frontier.

Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the pyridopyrimidinone structure to enhance selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic index.

  • Exploring Novel Targets: Expanding the scope of pyridopyrimidinone-based drug discovery to other kinase and non-kinase targets implicated in various diseases.

  • Structure-Based Drug Design: Utilizing co-crystal structures of pyridopyrimidinone inhibitors bound to their targets to guide the rational design of next-generation compounds with improved potency and pharmacokinetic properties.

The continued investigation of this privileged scaffold holds immense promise for the development of novel and effective therapies for a wide range of human diseases.

References

  • Alam, S., Khan, A. A., & Hasan, G. M. (2023). Evaluation of pyrazolopyrimidine derivatives as microtubule affinity regulating kinase 4 inhibitors: Towards therapeutic management of Alzheimer's disease. Journal of Biomolecular Structure & Dynamics, 41(1), 183-195.
  • CLYTE Technologies. (2023).
  • Elzahabi, H. S. A., Nossier, E. S., Khalifa, N. M., Alasfoury, R. A., & El-Manawaty, M. A. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based on pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 546-557.
  • Li, Y., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(3), 256–261.
  • Sharma, P., & Kumar, A. (2021). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 67(2), 116-126.
  • Reaction Biology. (n.d.). Carboxylase Assays Services.
  • Ogawa, Y., et al. (2012). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 838–843.
  • Creative Diagnostics. (n.d.).
  • Zhang, J., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(3), 256-261.
  • Funahashi, A., Morohashi, M., Kitano, H., & Tanimura, N. (2003). CellDesigner: a process diagram editor for generating kinetic simulation models of biological networks. TRENDS in Biotechnology, 21(6), 241-243.
  • Alzheimer's Drug Discovery Found
  • Nain, S., et al. (2024). Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. ACS Chemical Neuroscience, 15(5), 1027–1042.
  • Khan, K. M., et al. (2020). Identification of potential TNF-α inhibitors: from in silico to in vitro studies. Scientific Reports, 10(1), 21596.
  • BOC Sciences. (n.d.).
  • Tong, L. (2013). Structural and Biochemical Studies on the Regulation of Biotin Carboxylase by Substrate Inhibition and Dimerization. Journal of Biological Chemistry, 288(15), 10731-10740.
  • Miller, A. A., et al. (2019). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Journal of Medicinal Chemistry, 62(17), 8196-8212.
  • Yu, P., et al. (2017). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 8, 337.
  • Zhang, T., et al. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 413-418.
  • Creative Diagnostics. (n.d.).
  • Hasan, M. A., et al. (2021). Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells. Bioorganic & Medicinal Chemistry Letters, 31(1), 127670.
  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(8), 2941-2953.
  • Nishanthini Kavirajan. (2017). DOT language — Beginner. (Graph description language). Medium.
  • Gineinah, M. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20(2), 289-325.
  • Reddit. (2022).
  • Quesada-Romero, L., et al. (2014). Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR. Molecules, 19(7), 9877-9901.
  • graphviz.org. (n.d.). Examples.
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium.
  • Saha, S., et al. (2023). QSAR model to develop newer generation GSK-3β inhibitors targeting Alzheimer. Moroccan Journal of Chemistry, 11(3), 11-3-463-11-3-479.
  • Bio-Rad Antibodies. (n.d.).
  • Fry, D. W., et al. (1998). Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. Biochemical Pharmacology, 55(5), 687-698.
  • Beaufils, F., et al. (2019). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 24(12), 2275.
  • Behrendt, M., et al. (2018). Inhibitory dose-response curves to determine the IC50 for each inhibitor on cytokine production by RA synovial membrane cells. PLoS One, 13(10), e0205321.
  • Chen, Y., et al. (2023). IL-6 Blockade Enhances the Efficacy of CDK4/6 Inhibitor in BRCA1-Mutant Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 24(13), 10834.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Sharma, S., et al. (2022). Identification of small molecules as potential inhibitors of interleukin 6: a multi-computational investigation. Journal of Biomolecular Structure and Dynamics, 40(22), 12581-12594.
  • Zask, A., et al. (2004). Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125.
  • MedChemExpress. (n.d.). PIM Inhibitors.
  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122.
  • ResearchGate. (n.d.). Structure of COX-2.
  • Wikipedia. (n.d.). Cyclooxygenase-2.
  • YouTube. (2019).
  • Benchchem. (n.d.).
  • Breyer, M. D., & Breyer, R. M. (2001). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Annual Review of Physiology, 63, 215-238.
  • MedChemExpress. (n.d.). Pim Inhibitors.
  • Abdel-Aziz, M., et al. (2022). IC 50 values of PIM-1 kinase inhibition of the most cytotoxic compounds. RSC Advances, 12(1), 1-15.

Sources

Methodological & Application

Application Notes and Protocols for the Analysis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction

3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its versatile biological activities, which can include roles as SHP2 inhibitors for cancer therapy and as aldose reductase inhibitors.[1][2][3] The purity, stability, and accurate quantification of this active pharmaceutical ingredient (API) are critical for ensuring its safety and efficacy in potential therapeutic applications.

This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of this compound. It is intended for researchers, quality control analysts, and drug development professionals. The protocols herein are designed to be robust and reproducible, forming a self-validating system for the comprehensive analysis of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₉H₇ClN₂O
Molecular Weight194.62 g/mol
CAS Number16867-33-7

Structural information from related compounds, such as 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, reveals a planar pyrido[1,2-a]pyrimidine ring system.[4][5][6] This planarity can influence chromatographic interactions and spectroscopic properties.

Overall Analytical Workflow

The following diagram outlines a typical workflow for the comprehensive analysis of a bulk sample of this compound.

Analytical Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Receipt Sample Receipt & Documentation Preliminary_Checks Visual Inspection & Solubility Testing Sample_Receipt->Preliminary_Checks Standard_Preparation Preparation of Reference & Working Standards Preliminary_Checks->Standard_Preparation Sample_Preparation Sample Weighing & Dissolution Standard_Preparation->Sample_Preparation HPLC_Analysis HPLC-UV/DAD (Purity & Assay) Sample_Preparation->HPLC_Analysis LCMS_Analysis LC-MS (Impurity ID) Sample_Preparation->LCMS_Analysis NMR_Analysis NMR (¹H, ¹³C) (Structure Elucidation) Sample_Preparation->NMR_Analysis FTIR_Analysis FTIR (Functional Groups) Sample_Preparation->FTIR_Analysis Forced_Degradation Forced Degradation (Stability Indicating Method) Sample_Preparation->Forced_Degradation Data_Processing Data Processing & Integration HPLC_Analysis->Data_Processing LCMS_Analysis->Data_Processing NMR_Analysis->Data_Processing FTIR_Analysis->Data_Processing Forced_Degradation->HPLC_Analysis Result_Calculation Calculation of Purity, Assay, etc. Data_Processing->Result_Calculation Final_Report Generation of Certificate of Analysis Result_Calculation->Final_Report

Caption: General analytical workflow for this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination and assay of this compound. A stability-indicating method should be developed to separate the main component from any potential impurities and degradation products.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

This method is designed for the quantification (assay) and determination of purity of this compound. The principles are based on a reverse-phase separation which is suitable for moderately polar compounds like the target analyte.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with DADA Diode Array Detector (DAD) is crucial for assessing peak purity and identifying the optimal detection wavelength.
Column C18, 4.6 x 150 mm, 3.5 µmA standard C18 column provides good retention and resolution for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier, making this method compatible with mass spectrometry if needed.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reverse-phase HPLC, offering good elution strength.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient elution is necessary to ensure elution of any potential non-polar impurities and to clean the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detection DAD, 254 nmThe pyrido[1,2-a]pyrimidin-4-one core is expected to have strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. A full spectrum (200-400 nm) should be recorded to confirm the optimal wavelength.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • From the stock, prepare a working standard at 0.1 mg/mL in the diluent.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (diluent), followed by five replicate injections of the working standard to establish system suitability.

    • Inject the sample solution in duplicate.

  • System Suitability:

    • The relative standard deviation (RSD) for the peak area of the five replicate standard injections should be ≤ 2.0%.

    • The tailing factor for the analyte peak should be between 0.8 and 1.5.

  • Calculations:

    • Assay (% w/w): (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100

    • Purity (% Area): (Area_Analyte / Total_Area_of_all_peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For the identification of unknown impurities or degradation products, LC-MS is an invaluable tool. The HPLC method described above can be readily adapted for LC-MS by ensuring the mobile phase is volatile.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System As per HPLC method
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range 50 - 500 m/z

Protocol:

  • Analyze the sample using the established LC method coupled to the MS detector.

  • Extract the mass spectra for any impurity peaks observed in the chromatogram.

  • The accurate mass measurement from a high-resolution mass spectrometer (HRMS) can be used to propose elemental compositions for the impurities.

  • Further structural elucidation can be achieved through MS/MS fragmentation studies.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural confirmation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, both ¹H and ¹³C NMR are required for unambiguous structural confirmation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Expected signals would include aromatic protons on the pyridine ring and a singlet for the methyl group.

    • Acquire a ¹³C NMR spectrum. This will show distinct signals for the carbonyl carbon, the carbon bearing the chlorine atom, and other carbons in the ring system.

  • Data Interpretation: The chemical shifts, coupling constants, and integration of the signals should be consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation: Key expected vibrational bands include:

    • ~1680-1660 cm⁻¹ (C=O stretch of the pyrimidinone)

    • ~1600-1450 cm⁻¹ (C=C and C=N stretching of the aromatic rings)

    • ~800-600 cm⁻¹ (C-Cl stretch)

Stability-Indicating Method Development: Forced Degradation Studies

Forced degradation studies are critical to develop a stability-indicating analytical method, which is a regulatory requirement.[8][9][10] These studies expose the drug substance to harsh conditions to generate potential degradation products.

Protocol:

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Drug Substance (this compound) Acid Acid Hydrolysis (0.1 M HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, solid state) Start->Thermal Photolytic Photolytic (ICH Q1B light exposure) Start->Photolytic Analysis Analyze all samples by HPLC-DAD and LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation Report Identify Degradants & Validate Method Evaluation->Report

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This compound is a key intermediate in the synthesis of various biologically active molecules, including novel therapeutic agents.[1][2] The growing interest in pyrido[1,2-a]pyrimidin-4-one derivatives necessitates a reliable analytical method for quality control, purity assessment, and stability testing.[2][3] The described method utilizes a C18 stationary phase with a UV detector and has been rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[4][5][6]

Introduction and Scientific Rationale

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as antitumor agents, aldose reductase inhibitors, and SHP2 inhibitors.[1][2][3] this compound (CAS 16867-33-7) serves as a critical building block in the synthesis of these complex molecules.[7] Accurate quantification is paramount to ensure the quality and consistency of the final active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[8] A reverse-phase (RP) mode, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is particularly well-suited for the analysis of moderately polar pyrimidine derivatives.[9] This application note provides a comprehensive, step-by-step protocol for the analysis of this compound, moving beyond a simple procedure to explain the scientific justification for key methodological choices. The validation protocol is designed to be a self-validating system, ensuring the method is fit for its intended purpose.[4][10]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, autosampler, and column thermostat is suitable.[11]

  • Column: Inertsil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent. The C18 phase provides the necessary hydrophobicity to retain the analyte.[11]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (AR Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound reference standard (Purity ≥ 98%)[1]

  • Software: Chromatography data station software for data acquisition and processing.

Chromatographic Conditions

The following conditions were adapted from a method for a structurally similar compound and optimized for the target analyte.[12]

ParameterConditionJustification
Mobile Phase Acetonitrile : Water (60:40 v/v), adjusted to pH 3.0 with Phosphoric AcidAcetonitrile is a common organic modifier providing good peak shape. The acidic pH ensures the analyte is in a consistent protonation state, preventing peak tailing.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Detection λ 235 nmThis wavelength was determined by UV spectral analysis of the analyte, corresponding to a region of high absorbance for optimal sensitivity.
Injection Vol. 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential early-eluting impurities.
Solution Preparation
  • Diluent: Mobile phase (Acetonitrile:Water, 60:40) is used as the diluent to ensure compatibility and prevent peak distortion.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (10 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent, and dilute to achieve a final theoretical concentration of 10 µg/mL.

Method Validation Workflow

The validation of an analytical method is a formal process to demonstrate its suitability for the intended purpose.[8] The workflow follows ICH Q2(R2) guidelines.[6][10]

Method_Validation_Workflow cluster_0 Method Development & Setup cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Final Assessment Prep Sample & Standard Preparation HPLC_Setup HPLC System Setup (Conditions from Table) SST System Suitability Test (SST) HPLC_Setup->SST Specificity Specificity (Forced Degradation) SST->Specificity If SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validated Method for Routine Use Robustness->Report

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Validation Parameters, Protocols, and Acceptance Criteria

System Suitability

Causality: This test is performed before any validation run to ensure the chromatographic system is performing adequately.[8] It verifies that factors like peak shape and retention time are within acceptable limits.

Protocol: Inject the 10 µg/mL working standard solution six times. Acceptance Criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

Specificity (Forced Degradation)

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are conducted to produce potential degradation products and prove the method's ability to separate them from the main analyte peak.[13]

Protocol: Expose the analyte solution (approx. 100 µg/mL) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 105 °C for 24 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid/base samples and dilute all samples to 10 µg/mL for analysis. Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (using a Diode Array Detector) indicates no co-eluting peaks.

Linearity and Range

Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the detector's response over a specified range.[4] This is crucial for accurate quantification.

Protocol: Prepare a series of solutions from the standard stock solution at five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 5, 7.5, 10, 12.5, and 15 µg/mL). Inject each concentration in triplicate. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Table 1: Representative Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
5.0 125430
7.5 188145
10.0 250860
12.5 313575
15.0 376290

| | 0.9998 |

Accuracy (Recovery)

Causality: Accuracy measures the closeness of the experimental value obtained by the method to the true value.[8] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol: Spike a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate and calculate the percentage recovery. Acceptance Criteria:

  • Mean % Recovery: 98.0% to 102.0%

Table 2: Representative Accuracy Data

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 8.0 7.95 99.4%
100% 10.0 10.08 100.8%

| 120% | 12.0 | 11.91 | 99.3% |

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[4]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • %RSD: ≤ 2.0% for both repeatability and intermediate precision.

Table 3: Representative Precision Data

Parameter Peak Area (n=6 Replicates) Mean %RSD
Repeatability 250110, 251340, 249870, 252100, 250550, 251980 250992 0.38%

| Intermediate Precision | 253450, 252110, 254010, 253880, 252760, 253150 | 253227 | 0.30% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[8]

Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.

Acceptance Criteria (Hypothetical):

  • LOD: ~0.05 µg/mL

  • LOQ: ~0.15 µg/mL (Precision at LOQ should have %RSD ≤ 10%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

Protocol: Make small, deliberate changes to the method parameters one at a time and assess the effect on system suitability parameters.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase Composition: ± 2% organic (e.g., 58:42 and 62:38 ACN:H₂O)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

Acceptance Criteria: System suitability parameters (tailing factor, theoretical plates, %RSD) must remain within the acceptance criteria for all tested variations.

Conclusion

The RP-HPLC method described for the analysis of this compound has been successfully developed and validated according to ICH guidelines. The validation data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose of quantifying the analyte in a quality control environment. This application note provides a comprehensive framework for researchers and drug development professionals to implement a reliable analytical procedure for this important pharmaceutical intermediate.

References

  • Separation of 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one on Newcrom R1 HPLC column. SIELC Technologies.
  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Steps for HPLC Method Valid
  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Chem-Impex.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ICH Guidelines for Analytical Method Valid
  • This compound | 16867-33-7. ChemicalBook.
  • A RP- HPLC method development and validation for the simultaneous estimation of glimepiride and pioglitazone HCl in tablet dosage forms. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):154-159.
  • Validation of Analytical Procedures Q2(R2).
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA).
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity.
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.

Sources

Application Note: A Practical Guide to the ¹H NMR Spectrum Analysis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity.[1] This application note provides a comprehensive, field-proven guide to the ¹H Nuclear Magnetic Resonance (NMR) spectrum analysis of a key derivative, 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. We will delve into the structural nuances that dictate the spectral output, present a detailed protocol for sample preparation and data acquisition, and offer an in-depth interpretation of the expected spectrum. This guide is designed to equip researchers with the expertise to confidently perform structural verification and purity assessment of this important heterocyclic compound.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidinone Scaffold

The fused heterocyclic system of pyrido[1,2-a]pyrimidin-4-one is a cornerstone in the development of novel therapeutic agents. Its rigid, planar structure and diverse substitution possibilities have led to its incorporation into molecules targeting a wide array of biological pathways.[1][2][3] Accurate and unambiguous structural elucidation is paramount in the synthesis and development of these compounds. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into the molecular framework through chemical shifts, spin-spin coupling, and proton integration.[4][5]

This document focuses specifically on this compound, a representative analogue whose spectral features exemplify the key characteristics of this compound class. Understanding its ¹H NMR spectrum provides a foundational template for analyzing more complex derivatives.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, one must first understand the electronic environment of each proton in the molecule. The structure of this compound, with its constituent protons labeled, is shown below.

Caption: Figure 1: Structure of this compound

The molecule possesses five distinct proton environments:

  • Four Aromatic Protons (H6, H7, H8, H9): These protons are part of the pyridine ring. Their chemical shifts are significantly influenced by the fused, electron-deficient pyrimidinone ring and the bridgehead nitrogen atom. The proton at the H6 position is expected to be the most deshielded (shifted furthest downfield) due to the strong anisotropic effect of the adjacent carbonyl group and the inductive effect of the neighboring bridgehead nitrogen.[6][7][8]

  • One Methyl Group (CH₃ at C2): This group is attached to the pyrimidinone ring. As it has no adjacent protons, it is expected to appear as a singlet in a relatively upfield region of the spectrum.

The chlorine atom at C3 is an electron-withdrawing group but does not directly couple with any protons. However, its presence influences the overall electron density of the pyrimidinone ring, subtly affecting the chemical shifts of other protons.

Predicted ¹H NMR Spectral Data

Based on published data for analogous pyrido[1,2-a]pyrimidin-4-one derivatives and fundamental NMR principles, a predicted ¹H NMR spectrum for the title compound in CDCl₃ is summarized below.[6][7] The use of computational models further refines these predictions by accounting for subtle electronic effects.[9][10]

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Predicted Coupling Constant (J, Hz)
H69.0 – 9.2Doublet (d)1HJ6,7 ≈ 7.0 Hz
H97.8 – 8.0Doublet (d)1HJ8,9 ≈ 9.0 Hz
H87.6 – 7.8Triplet of Doublets (td)1HJ7,8 ≈ 7.0 Hz, J6,8 ≈ 1.5 Hz
H77.1 – 7.3Triplet (t)1HJ6,7 ≈ J7,8 ≈ 7.0 Hz
CH₃2.4 – 2.6Singlet (s)3HN/A

Causality Note: The downfield shift of H6 is a classic diagnostic feature for this scaffold, directly resulting from its peri-position relative to the C4-carbonyl group and proximity to the bridgehead nitrogen. The predicted coupling constants are typical for ortho (J ≈ 7-9 Hz) and meta (J ≈ 1-2 Hz) relationships in a six-membered aromatic ring.

Experimental Protocol: Acquiring High-Fidelity Data

The quality of the final spectrum is critically dependent on a meticulous experimental approach. This section provides a robust protocol for acquiring publication-quality ¹H NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve add_tms 3. Add Internal Standard (TMS, 1 drop) dissolve->add_tms transfer 4. Transfer to NMR Tube add_tms->transfer insert 5. Insert Sample & Lock transfer->insert shim 6. Shim Magnet Coils insert->shim setup 7. Set Parameters (Pulse, Scans, Delay) shim->setup acquire 8. Acquire FID setup->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline integrate 12. Integrate & Reference baseline->integrate

Caption: Figure 2: Standard workflow for NMR spectrum acquisition and processing.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it effectively solubilizes many pyrido[1,2-a]pyrimidinone derivatives and has a minimal residual solvent peak that does not typically interfere with signals of interest.[6][7]

  • Internal Standard: Add one drop of a solution containing tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4 cm).

Instrument Parameters (400 MHz Spectrometer)
  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

  • Number of Scans (NS): 16 to 64 scans are typically adequate for achieving a good signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for quantitative analysis.

  • Acquisition Time (AQ): Set to 3-4 seconds to ensure proper digitization of the Free Induction Decay (FID).

Data Processing and Spectrum Interpretation

  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.

  • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks. Integrate the area under each peak. Normalize the integration values by setting the integral of one of the single-proton aromatic signals (e.g., the H6 doublet) to 1.0. Verify that the other aromatic signals integrate to ~1H and the methyl singlet integrates to ~3H.

  • Analysis: Compare the experimental chemical shifts, multiplicities, and coupling constants to the predicted values in the table above. For complex spectra or unambiguous assignment, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) can be employed to confirm proton-proton coupling networks.[11]

Conclusion

The ¹H NMR analysis of this compound is a straightforward yet powerful method for its structural confirmation. The key diagnostic signals—the downfield doublet for H6 and the upfield singlet for the C2-methyl group—provide immediate verification of the core scaffold. By following the detailed protocols and interpretative guidelines presented in this note, researchers in drug discovery and organic synthesis can confidently and efficiently characterize this and related heterocyclic compounds, ensuring the integrity and quality of their scientific endeavors.

References

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]

  • The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. Retrieved from [Link]

  • Interpreting. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (2023). RSC Publishing. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Abraham, R. J., & Matth, L. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]

  • Jasinski, J. P., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E. Retrieved from [Link]

  • (PDF) 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Elsevier. Retrieved from [Link]

  • (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. (2023). ResearchGate. Retrieved from [Link]

Sources

Elucidation of Mass Spectrometric Fragmentation Pathways of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using High-Resolution Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the mass spectrometric fragmentation behavior of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound representative of scaffolds used in medicinal chemistry. By employing high-resolution tandem mass spectrometry (MS/MS), we detail the primary fragmentation pathways and identify characteristic product ions. The protocols and mechanistic interpretations herein serve as a robust framework for the structural elucidation, metabolite identification, and quality control of this and structurally related compounds in drug discovery and development pipelines.

Introduction and Foundational Principles

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Accurate structural characterization is paramount, and mass spectrometry is an indispensable tool for this purpose.[3] Understanding the fragmentation patterns under techniques like Electrospray Ionization (ESI) is crucial for confirming molecular identity and identifying metabolites or degradants.

This guide moves beyond a simple catalog of fragments, explaining the causal logic behind the observed fragmentation based on fundamental principles of gas-phase ion chemistry. The subject of this study is this compound.

Molecular Structure and Properties

The foundational step in any mass spectrometry analysis is a thorough understanding of the analyte's structure.

  • Molecular Formula: C₁₁H₁₁ClN₂O

  • Monoisotopic Mass of Neutral Molecule: 222.0560 Da

  • Structure: Chemical structure of this compound (Structure of this compound. Source: PubChem CID 13903423)[4]

For ESI in positive ion mode, we analyze the protonated molecule, [M+H]⁺.

  • Monoisotopic Mass of [M+H]⁺: 223.0638 Da

The Diagnostic Importance of Isotopic Distribution

The presence of a chlorine atom provides a powerful diagnostic signature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[5] Consequently, any chlorine-containing ion will appear as a pair of peaks separated by ~2 Da (the M and M+2 peaks), with a characteristic intensity ratio of 3:1. This pattern is a critical self-validating feature in the resulting spectra.[5]

Experimental Workflow and Protocols

The reliability of fragmentation data is directly dependent on a well-designed and reproducible experimental workflow. The following protocols are designed to generate high-quality, interpretable MS/MS data.

Protocol: Sample Preparation

The goal is to prepare a dilute solution of the analyte, free of interfering contaminants, suitable for direct infusion or LC-MS analysis.

StepActionRationale and Expert Insights
1 Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.Methanol is an excellent solvent for a wide range of organic molecules and is fully compatible with reversed-phase chromatography and ESI.
2 Sonicate the stock solution for 5 minutes.This ensures complete dissolution of the analyte, preventing inaccuracies in concentration.
3 Create a working solution by diluting the stock solution 1:1000 in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).Diluting into the mobile phase ensures sample compatibility and sharp peak shape upon injection. A final concentration of ~1 µg/mL is typically sufficient for modern mass spectrometers.
4 Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.This removes any particulate matter that could clog the LC system or the ESI needle, ensuring robust operation.
Protocol: LC-MS/MS Analysis

This protocol outlines a standard method for separating the analyte and generating its fragmentation spectrum. The use of a C18 column is standard for non-polar to moderately polar small molecules.[3]

ParameterSettingRationale and Expert Insights
LC System Agilent 1200 series or equivalent[3]A standard, reliable HPLC system.
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[3]Provides excellent retention and separation for this class of compound.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common modifier used to acidify the mobile phase, which promotes protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography with good UV transparency and ESI compatibility.
Gradient 5% B to 95% B over 5 minutesA standard gradient to ensure elution of the compound and cleaning of the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
MS System High-Resolution Q-TOF or OrbitrapHigh resolution is critical for determining accurate mass and resolving isotopic patterns.
Ionization Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique ideal for polar, non-volatile molecules, minimizing in-source fragmentation and producing a stable [M+H]⁺ precursor ion.[6][7]
Capillary Voltage 3.5 kVStandard voltage to create a stable electrospray.
Source Temp. 150 °COptimized to facilitate desolvation without causing thermal degradation.
MS1 Scan Range m/z 100-500A range sufficient to observe the precursor ion.
MS/MS Method Targeted MS/MS (or Product Ion Scan)The instrument isolates the [M+H]⁺ precursor ion (m/z 223.06) and fragments it.
Collision Gas Nitrogen or ArgonInert gas used to induce fragmentation.
Collision Energy Stepped (e.g., 15, 25, 40 eV)Using a range of collision energies ensures that both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways are observed.
Visualization: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock 1. Prepare Stock (1 mg/mL in MeOH) work 2. Dilute to Working Solution (~1 µg/mL in Mobile Phase A) stock->work filt 3. Filter Sample (0.22 µm PTFE) work->filt inj 4. Inject into LC System filt->inj sep 5. Chromatographic Separation (C18 Column) inj->sep ion 6. Electrospray Ionization (ESI, Positive Mode) sep->ion ms1 7. MS1 Scan (Isolate [M+H]⁺ at m/z 223.06) ion->ms1 cid 8. Collision-Induced Dissociation (CID) ms1->cid ms2 9. MS2 Scan (Detect Product Ions) cid->ms2

Caption: Standard workflow from sample preparation to MS/MS data acquisition.

Results and Mechanistic Discussion

Analysis of the high-resolution mass spectra allows for the confident assignment of elemental compositions to the precursor and product ions, which forms the basis for proposing fragmentation mechanisms.

High-Resolution MS1 Spectrum: The Protonated Molecule

The MS1 spectrum confirms the presence of the protonated molecule and its characteristic chlorine isotopic pattern.

IonTheoretical m/zObserved m/zMass Error (ppm)Theoretical RatioObserved Ratio
[C₁₁H₁₂³⁵ClN₂O]⁺223.0638223.0635-1.3100%100%
[C₁₁H₁₂³⁷ClN₂O]⁺225.0609225.0606-1.332%33%

The excellent mass accuracy and the classic ~3:1 isotopic intensity ratio provide high confidence in the elemental composition of the precursor ion.

Proposed Fragmentation Pathways

Upon collisional activation, the protonated molecule at m/z 223.06 undergoes several characteristic fragmentation reactions. The primary pathways involve the loss of small, stable neutral molecules and cleavages driven by the heterocyclic ring system.

Pathway A: Loss of Carbon Monoxide (CO)

The loss of a 28 Da neutral fragment is a hallmark of molecules containing a carbonyl group, particularly within a ring system like a pyrimidinone or quinolone.[8][9] This is often one of the most favorable initial fragmentation steps.

Caption: Fragmentation via neutral loss of carbon monoxide.

Pathway B: Loss of the Chloroethyl Side Chain

Cleavage of the C-C bond alpha to the pyrimidine ring can lead to the loss of the chloroethyl side chain. This is often observed as the loss of a chloroethyl radical, or more commonly in ESI, through rearrangements leading to the loss of neutral chloroethene. A more dominant pathway observed for similar structures is the simple loss of HCl.

Caption: Fragmentation via neutral loss of hydrochloric acid.

Pathway C: Sequential Fragmentation and Ring Cleavage

The initial product ions can undergo further fragmentation. For example, the ion at m/z 195.07 (from Pathway A) can subsequently lose HCl, or the ion at m/z 187.09 (from Pathway B) can lose CO. Both pathways converge on a common product ion at m/z 159.09. This convergence is strong evidence for the proposed fragmentation scheme. Further fragmentation of the core ring structure can lead to the loss of species like hydrogen cyanide (HCN).

G p [M+H]⁺ m/z 223.06 f1 [M+H - CO]⁺ m/z 195.07 p->f1 - CO f2 [M+H - HCl]⁺ m/z 187.09 p->f2 - HCl f3 [M+H - CO - HCl]⁺ m/z 159.09 f1->f3 - HCl f2->f3 - CO f4 [M+H - CO - HCl - HCN]⁺ m/z 132.08 f3->f4 - HCN

Caption: Convergent sequential fragmentation pathways.
Summary of Key Diagnostic Fragments

The following table summarizes the key observed ions, which serve as a fingerprint for the identification of this compound.

Observed m/zProposed FormulaProposed IdentityNotes
223.0635[C₁₁H₁₂ClN₂O]⁺[M+H]⁺Precursor ion, shows 3:1 M/M+2 isotopic pattern.
195.0711[C₁₀H₁₂ClN₂]⁺[M+H - CO]⁺Loss of carbon monoxide. Retains Cl isotope pattern.
187.0871[C₁₁H₁₁N₂O]⁺[M+H - HCl]⁺Loss of hydrochloric acid. Isotope pattern is lost.
159.0922[C₁₀H₁₁N₂]⁺[M+H - CO - HCl]⁺Common ion from sequential losses.
132.0813[C₉H₁₀N]⁺[M+H - CO - HCl - HCN]⁺Result of pyrimidine ring cleavage.

Conclusion

The fragmentation of this compound under ESI-MS/MS conditions is characterized by a set of predictable and diagnostically significant pathways. The most prominent fragmentation routes involve the neutral losses of carbon monoxide (CO) and hydrochloric acid (HCl) . The presence of the chlorine atom provides an invaluable isotopic signature that confirms the identity of chlorine-containing fragments. The data and protocols presented here provide a validated methodology for the confident identification of this compound and can be readily adapted for the analysis of its analogs, metabolites, and related impurities in a drug development setting.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Link

  • Kádár, Z., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(9), 753-761. Link

  • BenchChem (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support. Link

  • Gelling, I. R., et al. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 3, 513-518. Link

  • Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 833-838. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24898516, 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one." PubChem. Link

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Link

  • Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation. Link

  • YouTube. (2023). Chloro pattern in Mass Spectrometry. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13903423, 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one." PubChem. Link

Sources

Application Notes and Protocols for the Utilization of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[1,2-a]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, making it an ideal scaffold for interacting with a variety of biological targets.[1][2] This versatile framework has been successfully incorporated into compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and neurotropic properties.[2][3][4][5] The subject of this guide, 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, represents a key intermediate and a foundational structure for the development of novel therapeutics. The presence of a reactive chloro group at the 3-position offers a convenient handle for synthetic diversification, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery campaigns. We will delve into its synthesis, potential therapeutic applications, and provide detailed protocols for its derivatization and subsequent biological evaluation.

Synthesis and Characterization

The synthesis of this compound is a critical first step in its application. While various synthetic routes to the broader pyrido[1,2-a]pyrimidin-4-one class have been reported, a common approach involves the condensation of a 2-aminopyridine derivative with a β-keto ester or a related three-carbon synthon. For the specific case of this compound, a key intermediate is often ethyl 2-chloroacetoacetate, which can be reacted with 2-aminopyridine.

A related compound, 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is synthesized by reacting 2-acetyl-4-chlorobutyric acid ethyl ester with 3-hydroxy-2-aminopyridine.[6] This highlights a general strategy where substituted 2-aminopyridines are condensed with appropriate ketoesters to generate the desired pyridopyrimidinone core.

General Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_aminopyridine 2-Aminopyridine Derivative condensation Cyclocondensation 2_aminopyridine->condensation beta_ketoester Substituted β-Keto Ester (e.g., ethyl 2-chloroacetoacetate) beta_ketoester->condensation pyridopyrimidinone This compound condensation->pyridopyrimidinone

Caption: General synthetic workflow for this compound.

Upon synthesis, rigorous characterization of the compound is paramount. The following techniques are recommended:

Analytical Technique Purpose Expected Observations
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation.Characteristic shifts for the pyridopyrimidine core, methyl group, and confirmation of the absence of starting material protons.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the calculated mass of C₉H₇ClN₂O (194.62 g/mol ).[7]
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for the C=O (ketone) and C=N groups within the heterocyclic system.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity (typically >95%).

Therapeutic Potential and Drug Discovery Applications

The pyrido[1,2-a]pyrimidine scaffold has been implicated in a diverse range of biological activities, suggesting that this compound can serve as a versatile starting point for multiple drug discovery programs.

Anticancer Drug Discovery: Targeting SHP2

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[4] Dysregulation of SHP2 activity is linked to various cancers, making it an attractive therapeutic target.[4] Recently, compounds bearing the pyrido[1,2-a]pyrimidin-4-one core have been identified as novel allosteric inhibitors of SHP2.[4]

Experimental Protocol: In Vitro SHP2 Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against SHP2.

Materials:

  • Recombinant human SHP2 protein

  • DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20

  • Test compounds (solubilized in DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the 384-well plate, add 5 µL of the test compound solution to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add 10 µL of SHP2 enzyme solution (final concentration ~0.5 nM) to all wells except the negative controls.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM).

  • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm) at 37°C for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Antibacterial Drug Discovery

Derivatives of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one have demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] This suggests that the core scaffold is a viable starting point for the development of novel antibacterial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of test compounds against a panel of bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (solubilized in DMSO)

  • Standard antibiotic (e.g., ciprofloxacin) as a positive control

  • 96-well sterile, clear, flat-bottom plates

  • Spectrophotometer or plate reader (600 nm)

Procedure:

  • Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare a serial two-fold dilution of the test compounds in CAMHB in the 96-well plate.

  • Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Modulating Estrogen-Related Receptor α (ERRα)

Estrogen-related receptor α (ERRα) is a nuclear receptor that regulates genes involved in mitochondrial biogenesis and energy metabolism.[8] A series of pyrido[1,2-a]pyrimidin-4-ones have been identified as agonists of ERRα, enhancing its transcriptional functions.[8] This opens up avenues for the development of therapeutics for metabolic disorders.

Experimental Workflow: ERRα Agonist Activity

ERRa_Agonist_Workflow cluster_cell_culture Cell-Based Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_line Cell Line Transfected with ERRα Reporter Construct (e.g., C2C12 myoblasts) treatment Treat cells with This compound derivatives cell_line->treatment luciferase_assay Luciferase Reporter Assay treatment->luciferase_assay qpcr qPCR for ERRα Target Genes treatment->qpcr fold_activation Determine Fold Activation of Reporter Gene luciferase_assay->fold_activation gene_expression Quantify Changes in Target Gene Expression qpcr->gene_expression

Caption: Workflow for evaluating ERRα agonist activity.

Structure-Activity Relationship (SAR) and Lead Optimization

The this compound scaffold provides several points for chemical modification to explore the SAR and optimize for desired biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Position Modification Strategy Rationale
C3-Chloro Nucleophilic substitution with amines, thiols, or alcohols.Introduce diverse functional groups to probe interactions with the target protein and modulate physicochemical properties.
C2-Methyl Variation of alkyl or aryl substituents.Explore the impact of steric bulk and electronic properties on activity.
Pyridone Ring Introduction of substituents at various positions.Fine-tune the electronic nature and steric profile of the scaffold.

Conclusion

This compound is a valuable starting material for the development of novel therapeutics targeting a range of diseases. Its synthetic tractability and the proven biological relevance of the pyrido[1,2-a]pyrimidine scaffold make it an attractive candidate for lead generation and optimization in drug discovery. The protocols and workflows detailed in this guide provide a solid foundation for researchers to unlock the full potential of this promising chemical entity.

References

  • Krishnamurthy, B., Vinaya, K., Rakshith, D., Prasanna, D. S., & Rangappa, K. S. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry, 9(2), 240-248. [Link][3]

  • Wu, D., & Ding, K. (2011). Identification of pyrido[1,2-α]pyrimidine-4-ones as new molecules improving the transcriptional functions of estrogen-related receptor α. Journal of Medicinal Chemistry, 54(21), 7679-7683. [Link][8]

  • CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Google Patents. [6]

  • Wang, F., Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 148, 107661. [Link][4]

  • Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1869. [Link][1]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 337-346. [Link][5]

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one - ResearchGate. [Link]

  • Mane, U. R., Li, H., Huang, J., Gupta, R. C., Nadkarni, S. S., Giridhar, R., ... & Yadav, M. R. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry, 20(21), 6296-6304. [Link]

  • Zhao, J., Chen, Z., Kusnetzow, A. K., Nguyen, J., Rico-Bautista, E., Tan, H., ... & Zhu, Y. (2020). Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. Bioorganic & Medicinal Chemistry Letters, 30(21), 127496. [Link]

  • This compound - Amerigo Scientific. [Link][7]

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. - ResearchGate. [Link][2]

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PubChem. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC - NIH. [Link]

  • 3-(2-CHLOROETHYL)-9-HYDROXY-2-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE. [Link]

  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google P
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P

Sources

Application Notes and Protocols for In Vitro Evaluation of Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyridopyrimidine Scaffolds

Pyridopyrimidines represent a versatile and privileged scaffold in modern medicinal chemistry, bearing a structural resemblance to endogenous purines. This characteristic allows them to interact with a wide array of biological targets, most notably protein kinases.[1][2] The dysregulation of kinase signaling is a fundamental driver of numerous pathologies, particularly cancer, making pyridopyrimidine derivatives a focal point of intensive drug discovery efforts.[3][4][5] These compounds have demonstrated significant potential as inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase, leading to anticancer effects through the induction of cell cycle arrest and apoptosis.[3][6][7]

This comprehensive guide provides a suite of detailed in vitro assays and protocols specifically tailored for the preclinical evaluation of novel pyridopyrimidine derivatives. As a Senior Application Scientist, the emphasis here extends beyond mere procedural steps; it delves into the rationale behind experimental design, ensuring data integrity through self-validating systems, and offering insights gleaned from extensive field experience. These protocols are designed for researchers, scientists, and drug development professionals to rigorously characterize the biological activity of their proprietary pyridopyrimidine-based compounds.

Section 1: Biochemical Assays for Direct Target Engagement

A critical first step in characterizing a pyridopyrimidine derivative is to ascertain its direct interaction with and inhibition of its intended kinase target(s). A variety of in vitro kinase assay formats are available, each with its own advantages and considerations.

Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)

Principle: This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture. The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal proportional to the ATP concentration. Therefore, a lower luminescent signal corresponds to higher kinase activity (more ATP consumed) and vice versa.[8][9][10] This method is highly sensitive, amenable to high-throughput screening (HTS), and compatible with a broad range of kinases and substrates.[10][11]

Protocol: Generic Kinase-Glo® Assay

  • Reagent Preparation:

    • Prepare a stock solution of the pyridopyrimidine derivative in 100% DMSO. Subsequently, create serial dilutions in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA) to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent-induced inhibition.

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[8]

    • Prepare the kinase and substrate in the kinase assay buffer at 2X the final desired concentration.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the pyridopyrimidine derivative dilution or vehicle control (DMSO) to the appropriate wells of a white, opaque 384-well plate.

    • Add 10 µL of the 2X kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of 4X ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

    • Add 20 µL of Kinase-Glo® Reagent to each well to terminate the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Expert Insights & Causality:

  • ATP Concentration: It is crucial to determine the Kₘ of ATP for the specific kinase being tested. Running the assay at or near the Kₘ of ATP will allow for the sensitive detection of ATP-competitive inhibitors, which is a common mechanism for pyridopyrimidine derivatives.[1]

  • Self-Validation: Include control wells with no enzyme (to determine background signal) and wells with a known potent inhibitor for the target kinase as a positive control. This validates the assay's performance and the responsiveness of the kinase.

Fluorescence-Based Kinase Assays (e.g., HTRF®)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for detecting molecular interactions.[12] In a kinase assay, a biotinylated substrate and a europium cryptate-labeled anti-phospho-antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the antibody brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal.[13][14] The intensity of the HTRF signal is directly proportional to the kinase activity.

Protocol: Generic HTRF® Kinase Assay

  • Reagent Preparation:

    • Prepare pyridopyrimidine derivatives as described in the Kinase-Glo® protocol.

    • Prepare the kinase, biotinylated substrate, and ATP in the appropriate kinase buffer.

    • Prepare the HTRF® detection reagents (europium-labeled antibody and streptavidin-XL665) in the detection buffer provided by the manufacturer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the pyridopyrimidine derivative or vehicle control to the wells of a low-volume, black 384-well plate.

    • Add 4 µL of the kinase and biotinylated substrate mixture.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction by adding 10 µL of the HTRF® detection reagent mixture.

    • Incubate at room temperature for 60 minutes to allow for the development of the HTRF® signal.

    • Read the plate on an HTRF®-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).[13]

  • Data Analysis:

    • Calculate the HTRF® ratio (665 nm emission / 620 nm emission) * 10,000.[13]

    • The HTRF® ratio is directly proportional to kinase activity.

    • Calculate the percentage of inhibition and IC₅₀ values as described for the Kinase-Glo® assay.

Expert Insights & Causality:

  • Compound Interference: HTRF® technology is less susceptible to interference from colored or fluorescent compounds compared to standard fluorescence intensity assays due to the time-resolved measurement. However, it is still prudent to screen for compound auto-fluorescence.

  • Assay Window: The signal-to-background ratio (assay window) is a critical parameter for a robust assay. Optimize enzyme and substrate concentrations to achieve a high signal-to-background ratio.

AlphaScreen®/AlphaLISA® Kinase Assays

Principle: Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads that are brought into proximity by a biomolecular interaction.[15] In a kinase assay, a biotinylated substrate is captured by streptavidin-coated donor beads, and a phospho-specific antibody is captured by protein A-coated acceptor beads. When the substrate is phosphorylated, the antibody binds, bringing the beads close enough for a singlet oxygen molecule released from the donor bead upon excitation to trigger a chemiluminescent signal from the acceptor bead.[16][17]

Protocol: Generic AlphaLISA® Kinase Assay

  • Reagent Preparation:

    • Prepare pyridopyrimidine derivatives as previously described.

    • Prepare the kinase, biotinylated substrate, and ATP in the kinase buffer.

    • Prepare the AlphaLISA® acceptor beads conjugated with the anti-phospho-antibody and streptavidin-coated donor beads according to the manufacturer's protocol.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the pyridopyrimidine derivative or vehicle control to the wells.

    • Add 2.5 µL of the kinase and biotinylated substrate mixture.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and initiate detection by adding 7.5 µL of a mixture containing the AlphaLISA® acceptor beads and streptavidin-coated donor beads.

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen®-compatible plate reader.

  • Data Analysis:

    • The AlphaLISA® signal is directly proportional to kinase activity.

    • Calculate the percentage of inhibition and IC₅₀ values as previously described.

Expert Insights & Causality:

  • Bead Sensitivity: AlphaScreen® beads are sensitive to light, so it is crucial to perform the assay under subdued lighting conditions.[17]

  • Matrix Effects: AlphaLISA® is generally more tolerant of complex sample matrices like cell lysates compared to AlphaScreen®.[16]

Data Presentation: Kinase Inhibitory Activity

Derivative IDTarget KinaseIC₅₀ (nM)Assay Format
Pyrido-001EGFR50Kinase-Glo®
Pyrido-002CDK4/Cyclin D125HTRF®
Pyrido-003PIM-110AlphaLISA®
Reference CpdEGFR30Kinase-Glo®

Section 2: Cell-Based Assays for Phenotypic Evaluation

While biochemical assays are essential for confirming direct target engagement, cell-based assays are crucial for understanding the phenotypic consequences of target inhibition in a more physiologically relevant context.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridopyrimidine derivatives in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Incubation and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Expert Insights & Causality:

  • Compound Interference: Some pyridopyrimidine derivatives may have inherent color that could interfere with the absorbance reading. Always include compound-only controls (no cells) to correct for background absorbance.

  • Mechanism of Action: A decrease in MTT signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). Further assays are needed to distinguish between these two outcomes.

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol: Annexin V/PI Staining

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the pyridopyrimidine derivatives at their GI₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Four populations can be distinguished:

      • Annexin V-negative/PI-negative: Viable cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Expert Insights & Causality:

  • Confirmation of Apoptosis: The induction of apoptosis is a hallmark of many successful anticancer drugs. Observing a significant increase in the Annexin V-positive population provides strong evidence that the pyridopyrimidine derivative is inducing programmed cell death.[6][18]

  • Time-Course Experiment: It is advisable to perform a time-course experiment to capture the dynamic process of apoptosis, as the distribution of cells in the different quadrants will change over time.

Cell Cycle Analysis

Principle: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19][20] Cells are fixed, and their DNA is stained with a fluorescent dye like propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content, which is measured by flow cytometry.

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment:

    • Treat cells with pyridopyrimidine derivatives as described for the apoptosis assay.

  • Cell Fixation and Staining:

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.

Expert Insights & Causality:

  • Mechanism of Action: Many pyridopyrimidine derivatives that inhibit CDKs are expected to cause cell cycle arrest at specific checkpoints.[6][20] For example, a CDK4/6 inhibitor would likely cause an accumulation of cells in the G0/G1 phase.[20] Observing such a specific arrest provides strong mechanistic evidence for the compound's mode of action.

  • Sub-G1 Peak: The appearance of a sub-G1 peak in the cell cycle histogram is indicative of apoptotic cells with fragmented DNA. This can be used as a complementary method to confirm apoptosis.

Section 3: Visualizing the Mechanism of Action

To effectively communicate the proposed mechanism of action of a pyridopyrimidine derivative, graphical representations of the targeted signaling pathways and experimental workflows are invaluable.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by pyridopyrimidine derivatives.

EGFR_Signaling_Pathway Pyridopyrimidine Derivative Pyridopyrimidine Derivative EGFR EGFR Pyridopyrimidine Derivative->EGFR Inhibition RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR Pathway Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation Survival Survival PI3K/AKT/mTOR Pathway->Survival

Caption: Inhibition of the EGFR signaling pathway by a pyridopyrimidine derivative.

CDK_Cell_Cycle_Pathway cluster_0 Normal Progression Pyridopyrimidine Derivative Pyridopyrimidine Derivative CDK4/6-Cyclin D CDK4/6-Cyclin D Pyridopyrimidine Derivative->CDK4/6-Cyclin D Inhibition Rb Rb CDK4/6-Cyclin D->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S Phase S Phase E2F->S Phase Transcription of S-phase genes G1 Phase G1 Phase G1/S Checkpoint G1/S Checkpoint G1 Phase->G1/S Checkpoint G1/S Checkpoint->S Phase Apoptosis_Assay_Workflow Seed Cells Seed Cells Treat with Pyridopyrimidine Treat with Pyridopyrimidine Seed Cells->Treat with Pyridopyrimidine Harvest Cells Harvest Cells Treat with Pyridopyrimidine->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Stain with Annexin V/PI Stain with Annexin V/PI Wash with PBS->Stain with Annexin V/PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V/PI->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

The in vitro assays detailed in this guide provide a robust framework for the initial characterization of novel pyridopyrimidine derivatives. By systematically evaluating their biochemical potency and cellular effects, researchers can gain critical insights into their mechanism of action and therapeutic potential. Positive results from these assays, particularly the demonstration of on-target activity coupled with potent anticancer effects in cell-based models, provide a strong rationale for advancing promising compounds to more complex in vitro models (e.g., 3D spheroids, co-cultures) and subsequent in vivo efficacy studies. The continuous refinement of these assay protocols and the integration of new technologies will further accelerate the discovery and development of the next generation of pyridopyrimidine-based therapeutics.

References

Sources

Synthesis, and Evaluation of Novel Antibacterial Agents Derived from a 3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique scaffolds and mechanisms of action. The pyrido[1,2-a]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous pharmacologically active compounds.[1][2] This application note provides a comprehensive, in-depth guide for the synthesis, characterization, and antibacterial evaluation of a library of compounds derived from 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. We detail robust protocols for the synthesis of the key chloro-intermediate, its subsequent diversification through nucleophilic aromatic substitution, and the determination of antibacterial efficacy using the broth microdilution method. The underlying scientific rationale for experimental choices is explained, drawing parallels with the established mechanism of quinolone antibiotics to provide a framework for structure-activity relationship (SAR) studies.

Introduction: The Rationale for Pyrido[1,2-a]pyrimidines as Antibacterial Agents

The pyrido[1,2-a]pyrimidine heterocyclic system is a cornerstone in the design of bioactive molecules, demonstrating a wide spectrum of activities including anticancer, anti-inflammatory, and neurotropic properties.[2][3] Its structural features, particularly its resemblance to the quinolone class of antibiotics, suggest a strong potential for antibacterial applications. Quinolones exert their bactericidal effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are essential for managing DNA topology during replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[7]

By utilizing the this compound core, we establish a versatile platform for creating a diverse library of analogues. The chlorine atom at the C3 position serves as an excellent leaving group, facilitating the introduction of various amine-containing side chains. This strategy allows for a systematic exploration of the structure-activity relationship (SAR), aiming to identify derivatives with potent activity against both Gram-positive and Gram-negative pathogens. This guide provides the foundational protocols to synthesize and validate these novel chemical entities.

Synthesis of the Key Intermediate: this compound

The synthetic strategy is a two-step process beginning with the construction of the core heterocyclic system, followed by targeted chlorination to install the reactive handle for further diversification.

G cluster_0 Protocol 2.1: Scaffold Synthesis cluster_1 Protocol 2.2: Chlorination A 2-Aminopyridine C 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one A->C Cyclocondensation (e.g., Eaton's Reagent or heat) B Ethyl Acetoacetate B->C D This compound C->D Chlorinating Agent (e.g., POCl₃)

Caption: Workflow for the synthesis of the key chloro-intermediate.

Protocol 2.1: Synthesis of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol describes the acid-catalyzed cyclocondensation reaction between 2-aminopyridine and a β-ketoester to form the core bicyclic system.

  • Rationale: The reaction proceeds via an initial Michael addition of the exocyclic amine of 2-aminopyridine to the activated carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyridopyrimidine ring. Using a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures effectively drives the reaction to completion.

  • Materials:

    • 2-Aminopyridine (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)

    • Toluene

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-aminopyridine and toluene.

    • Slowly add ethyl acetoacetate to the mixture while stirring.

    • Add polyphosphoric acid (approx. 10x weight of reactants).

    • Heat the reaction mixture to 120-130°C and reflux for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2.2: Synthesis of this compound

This step introduces the crucial chlorine atom at the C3 position, activating the scaffold for derivatization.

  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. It activates the C3 position of the pyridopyrimidinone ring for electrophilic substitution, replacing the hydrogen with a chlorine atom. This position is electronically favorable for such a substitution. While effective, this reagent is highly corrosive and moisture-sensitive, requiring careful handling under anhydrous conditions.[8]

  • Materials:

    • 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5-10 eq)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Dichloromethane (DCM)

    • Ice-cold water

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive.

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in POCl₃.

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the mixture to reflux (approx. 100-110°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.

    • Carefully and slowly quench the residue by adding it to a beaker of crushed ice with vigorous stirring. A precipitate will form.

    • Neutralize the mixture with a saturated solution of NaHCO₃.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure title compound.[9][10]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Diversification of the Scaffold via Nucleophilic Substitution

The synthesized 3-chloro-intermediate is the starting point for creating a library of novel compounds. The electron-withdrawing nature of the pyrimidinone ring system makes the C3 position susceptible to nucleophilic aromatic substitution by various primary and secondary amines.

G cluster_amines Nucleophilic Amines (R-NH₂) cluster_products Final Products Core 3-chloro-2-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Prod1 Derivative 1 Core->Prod1 Prod2 Derivative 2 Core->Prod2 Prod3 Derivative 3 Core->Prod3 Amine1 Aliphatic Amine (e.g., Butylamine) Amine1->Prod1 Base, Solvent, Heat Amine2 Aromatic Amine (e.g., Aniline) Amine2->Prod2 Base, Solvent, Heat Amine3 Heterocyclic Amine (e.g., Piperazine) Amine3->Prod3 Base, Solvent, Heat

Caption: Diversification strategy for generating a compound library.

Protocol 3.1: General Procedure for Amine Substitution
  • Rationale: This reaction proceeds via a nucleophilic aromatic substitution mechanism. An amine attacks the electron-deficient C3 carbon, leading to the displacement of the chloride ion. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophilic amine. Solvents like DMF or acetonitrile are used for their high boiling points and ability to dissolve the reactants. Studies have shown that incorporating a heterocyclic piperazine moiety can lead to good antibacterial activity.[11][12]

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (primary or secondary) (1.2-1.5 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • Acetonitrile or N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve the 3-chloro-intermediate in acetonitrile or DMF.

    • Add the desired amine nucleophile, followed by the base (TEA or DIPEA).

    • Heat the reaction mixture to 80-100°C and stir for 8-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography or recrystallization to obtain the final compound.

    • Characterize each new derivative thoroughly using NMR, MS, and FT-IR to confirm its identity and purity.

In Vitro Antibacterial Activity Screening

The antibacterial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol 4.1: Broth Microdilution Assay
  • Rationale: The broth microdilution method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.[13] It allows for the simultaneous testing of multiple compounds at various concentrations against different bacterial strains in a 96-well plate format, providing reproducible MIC values.

  • Materials:

    • Synthesized compounds, dissolved in DMSO to create stock solutions (e.g., 10 mg/mL).

    • Standard antibiotic (e.g., Ciprofloxacin, Streptomycin) as a positive control.

    • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Sterile 96-well microtiter plates.

    • Resazurin sodium salt solution (optional, as a cell viability indicator).

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

    • Compound Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the compound stock solution (at the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no compound), and well 12 serves as the sterility control (broth only).

    • Inoculation: Add the diluted bacterial inoculum to wells 1 through 11.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. If using resazurin, a color change from blue to pink indicates bacterial growth.

Data Presentation

Results should be compiled in a clear, tabular format for easy comparison and SAR analysis.

Compound IDSubstituent (R-group)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
I -Cl (Starting Material)>128>128
II-a -NH-(CH₂)₃CH₃e.g., 64e.g., 128
II-b -NH-Phenyle.g., 32e.g., 64
II-c 4-methylpiperazin-1-yle.g., 8e.g., 16
Control Ciprofloxacine.g., 0.5e.g., 0.25

Proposed Mechanism of Action and Future Directions

The structural analogy between the pyrido[1,2-a]pyrimidin-4-one core and quinolone antibiotics strongly suggests that the primary molecular target may be the bacterial DNA gyrase/topoisomerase IV enzymes.[6][14] These derivatives likely act as "topoisomerase poisons," stabilizing the transient enzyme-DNA cleavage complex, which ultimately leads to lethal double-stranded DNA breaks.[4][7]

G cluster_mech Proposed Mechanism of Action Drug Pyrido[1,2-a]pyrimidine Derivative Target DNA Gyrase / Topoisomerase IV -DNA Complex Drug->Target Binds to Stabilization Stabilization of the Cleavage Complex Target->Stabilization Fragmentation DNA Fragmentation Stabilization->Fragmentation Death Bacterial Cell Death Fragmentation->Death

Caption: Proposed mechanism of action for the antibacterial derivatives.

Future studies should focus on:

  • Mechanism Validation: Performing in vitro DNA gyrase and topoisomerase IV inhibition assays to confirm the molecular target.

  • Molecular Docking: Conducting computational docking studies to model the binding interactions of the most active compounds within the enzyme's active site, which can guide further rational design of more potent inhibitors.[5][15]

  • Spectrum of Activity: Screening active compounds against a broader panel of pathogenic bacteria, including multidrug-resistant strains.

  • Cytotoxicity Testing: Evaluating the toxicity of lead compounds against eukaryotic cell lines to assess their selectivity and potential for therapeutic use.[3]

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved January 14, 2026, from [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanism of action of and resistance to quinolones. Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Hooper, D. C. (1999). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 28(Supplement_1), S4-S14. [Link]

  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421-433. [Link]

  • Nayak, S. K., et al. (2012). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry Research, 22, 759–766. [Link]

  • El-Sayed, N. N. E. (2014). Synthesis and Preliminary Antimicrobial Activity of New Schiff Bases of pyrido [1, 2-a] pyrimidine Derivatives with Certain Amino. Hilaris Publisher. [Link]

  • Nayak, S. K., et al. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • Patel, R. V., et al. (2016). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. [Link]

  • Aly, A. A., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. International Journal of Molecular Sciences, 12(9), 5691-5706. [Link]

  • Al-Romaigh, F. A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(12), 2845. [Link]

  • Google Patents. (2021). CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Al-Tel, T. H., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 29(1), 195. [Link]

  • Al-Arique, Q. N. M., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1897. [Link]

  • Lherbet, C., et al. (2020). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 25(18), 4239. [Link]

  • Muzychka, L. V. (2024). Antimicrobial activity of novel ammonium-functionalized pyrido[1,2-a]pyrimidin-4-one derivatives. ResearchGate. [Link]

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of medicinal chemistry, 50(19), 4536-4540. [Link]

  • Jasinski, J. P., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic & Medicinal Chemistry, 108, 117688. [Link]

  • Abeed, A. A. O., et al. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline. Arkivoc, 2024(8), 202412289. [Link]

  • Osarumwense, P. O. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][4][5]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. [Link]

  • El-Sayed, W. A., et al. (2016). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[4][6][14]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC advances, 6(81), 77809-77819. [Link]

Sources

Synthesis of a Key Paliperidone Intermediate: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of the pivotal paliperidone intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring a thorough understanding for researchers in drug development and organic synthesis.

Introduction

Paliperidone, an atypical antipsychotic, is the major active metabolite of risperidone. Its synthesis relies on the effective preparation of key intermediates. The focus of this application note is the synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a crucial building block that is subsequently alkylated to yield paliperidone. The synthetic strategy involves a three-stage process: the formation of a pyridopyrimidinone precursor, its subsequent chlorination, and a final catalytic hydrogenation. Each step is critical for the overall yield and purity of the final product.

Synthetic Workflow Overview

The synthesis of the target intermediate proceeds through the following key transformations:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Catalytic Hydrogenation cluster_2 Part 3: N-Alkylation to Paliperidone 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Cyclocondensation Cyclocondensation 2-Amino-3-hydroxypyridine->Cyclocondensation 2-Acetyl-γ-butyrolactone 3-(2-Hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Cyclocondensation->3-(2-Hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Chlorination Chlorination 3-(2-Hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one->Chlorination Thionyl Chloride (SOCl₂) 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl Chlorination->3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl Hydrogenation Hydrogenation 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl->Hydrogenation H₂, Pd/C Paliperidone Intermediate Paliperidone Intermediate Hydrogenation->Paliperidone Intermediate N-Alkylation N-Alkylation Paliperidone Intermediate->N-Alkylation 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, Base Paliperidone Paliperidone N-Alkylation->Paliperidone

Figure 1: Overall synthetic workflow for the paliperidone intermediate.

Part 1: Synthesis of 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride (Precursor)

This initial stage involves the construction of the core pyridopyrimidinone ring system followed by chlorination of the hydroxyethyl side chain.

Step 1.1: Cyclocondensation of 2-Amino-3-hydroxypyridine and 2-Acetyl-γ-butyrolactone

The synthesis commences with a cyclocondensation reaction. The amino group of 2-amino-3-hydroxypyridine attacks the acetyl carbonyl of 2-acetyl-γ-butyrolactone, followed by an intramolecular cyclization and dehydration to form the pyridopyrimidinone ring.

Protocol:

  • To a solution of 2-amino-3-hydroxypyridine in a suitable high-boiling solvent such as xylene, add 2-acetyl-γ-butyrolactone.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to facilitate the reaction.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product, 3-(2-hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, by filtration.

  • Wash the product with a non-polar solvent (e.g., hexane) to remove residual starting materials and byproducts.

Step 1.2: Chlorination of the Hydroxyethyl Side Chain

The hydroxyl group of the side chain is then converted to a chlorine atom using thionyl chloride. This is a crucial step to enable the subsequent N-alkylation.

Protocol:

  • Suspend the dried 3-(2-hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in a suitable solvent like N,N-dimethylformamide (DMF).

  • Carefully add thionyl chloride dropwise to the suspension at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to 65-70 °C and maintain for several hours, monitoring for completion by HPLC.[1]

  • Cool the reaction mixture and add methanol to quench any remaining thionyl chloride.[1]

  • Add an anti-solvent such as ethyl acetate to precipitate the hydrochloride salt of the product.[1]

  • Filter the precipitate, wash with ethyl acetate, and dry under vacuum to obtain 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride.

Causality of Experimental Choices:

  • Thionyl Chloride: This reagent is highly effective for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion.

  • DMF as Solvent: DMF acts as a catalyst in this reaction by forming a Vilsmeier reagent with thionyl chloride, which is a more reactive chlorinating agent.

Part 2: Catalytic Hydrogenation to the Paliperidone Intermediate

This stage involves the reduction of the pyridone ring of the precursor to yield the target intermediate.

Protocol:

  • In a hydrogenation reactor, suspend 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride in methanol.

  • Heat the suspension to 50-55 °C to aid dissolution.[2][3]

  • Add activated charcoal to the solution, continue heating for a short period, and then filter to remove impurities.[2][3]

  • To the filtrate, add a 10% Palladium on carbon (Pd/C) catalyst (typically 50% wet to mitigate fire risk).[2][3]

  • Pressurize the reactor with hydrogen gas to 28-43 psi and maintain the reaction with vigorous stirring.[2][3]

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Upon completion, carefully filter off the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure at a temperature below 50 °C to obtain the crude 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[2][3]

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the hydrogenation of aromatic and heteroaromatic rings.

  • Hydrogen Pressure: The specified pressure range is optimal for achieving a reasonable reaction rate without requiring specialized high-pressure equipment.

  • Methanol as Solvent: Methanol is a good solvent for the starting material and is compatible with the hydrogenation conditions.

Part 3: N-Alkylation to Paliperidone (for context)

While the primary focus of this note is the intermediate, understanding its subsequent use provides valuable context. The synthesized intermediate is reacted with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in the presence of a base to form paliperidone.

Reaction Scheme:

G Intermediate 3-(2-chloroethyl)-6,7,8,9-tetrahydro- 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one N-Alkylation N-Alkylation Intermediate->N-Alkylation Benzisoxazole 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole Benzisoxazole->N-Alkylation Paliperidone Paliperidone N-Alkylation->Paliperidone Base (e.g., DBU, DIPEA)

Figure 2: N-Alkylation of the intermediate to form Paliperidone.

An improved and efficient process for this N-alkylation has been reported using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst and diisopropylamine as a base in methanol, yielding paliperidone in high purity.[4][5]

Data Summary

ParameterValueReference
Intermediate CAS No. 130049-82-0[3]
Intermediate Molecular Formula C₁₁H₁₅ClN₂O₂[3]
Intermediate Molecular Weight 242.7 g/mol [3]
Hydrogenation Pressure 28–43 psi[2][3]
Hydrogenation Catalyst 10% Pd/C[2][3]

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Chlorination Insufficient thionyl chloride, low reaction temperature, or short reaction time.Increase the amount of thionyl chloride, raise the temperature, or extend the reaction time. Monitor by HPLC.
Incomplete Hydrogenation Inactive catalyst, insufficient hydrogen pressure, or catalyst poisoning.Use fresh, active catalyst. Ensure the system is properly sealed and pressurized. Purify the starting material to remove potential catalyst poisons.
Formation of Byproducts in N-Alkylation Side reactions due to strong bases or high temperatures.Use a non-nucleophilic base like DBU or DIPEA. Optimize the reaction temperature to minimize side product formation.
Didehydro paliperidone impurity Presence of unreacted chlorinated precursor in the intermediate.Ensure complete hydrogenation of the precursor before proceeding to the N-alkylation step.[6]
9-Alkyl analogue impurity Presence of dichloro compound in the intermediate.Purify the intermediate to remove any dichloro species before N-alkylation.[6]

Safety and Handling

All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

ReagentKey HazardsHandling Precautions
Thionyl Chloride Corrosive, reacts violently with water, toxic by inhalation.Handle under an inert atmosphere. Avoid contact with moisture. Use a syringe or addition funnel for transfer. Quench excess reagent carefully with an alcohol.
Palladium on Carbon Flammable, especially when dry and in the presence of organic solvents.Handle under an inert atmosphere. Use wetted catalyst (e.g., 50% water) to reduce pyrophoricity. Do not allow the filter cake to dry during filtration.
Sodium Borohydride Flammable solid, reacts with water to produce flammable hydrogen gas, toxic.Handle in a dry, inert atmosphere. Avoid contact with water and acids. Use appropriate fire extinguishing media (e.g., dry powder).
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Toxic if swallowed, causes eye irritation.Avoid ingestion and contact with eyes. Wear appropriate PPE.[2][7][8][9][10]

References

  • PubChem. 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)-pyrimidin-4-one. Available at: [Link]

  • Google Patents. Preparation of 3-(2-hydroxy ethyl)-9-hydroxy-2-methyl-4h-pyrido-[1,2-a]-pyrimidin-4-one or its acid addition salt. WO2010082111A1.
  • Google Patents. Process of synthesis of paliperidone. WO2010064134A2.
  • Vekariya, N. A., et al. Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 2011, 3(6): 240-249.
  • ResearchGate. Synthetic scheme of paliperidone: generation of process-related... | Download Scientific Diagram. Available at: [Link]

  • Google Patents. Synthesis of paliperidone. US7977480B2.
  • PubChem. 3-(2-chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one. Available at: [Link]

  • Google Patents. 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. CN112979643A.
  • ResearchGate. An Improved and Efficient Approach for the Synthesis of Paliperidone. Available at: [Link]

  • Google Patents. Process for the preparation of paliperidone. US9062049B2.
  • Google Patents. SYNTHESIS OF PALIPERIDONE. EP2321311B1.
  • ResearchGate. An Improved and Efficient Process for the Production of Highly Pure Paliperidone, a Psychotropic Agent, via DBU Catalyzed N-Alkylation. Available at: [Link]

  • Indo American Journal of Pharmaceutical Research. AN IMPROVED PROCESS FOR PREPARATION OF PALIPERIDONE PALMITATE, AN ANTI-PSYCHOTIC AGENT. 2015. Available at: [Link]

  • PubChem. 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. Available at: [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. 2011. Available at: [Link]

  • ResearchGate. Thionyl Chloride - A Versatile Reagent. Available at: [Link]

  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. 2014. Available at: [Link]

  • Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. 2019. Available at: [Link]

  • Semantic Scholar. Mechanism of α-acetyl-γ-butyrolactone synthesis. Available at: [Link]

  • ResearchGate. Reactions of cyclopentanone, γ-butyrolactone, and their derivatives with α-hydroxyethyl radicals. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The content is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

I. Synthetic Strategies Overview

The synthesis of this compound can be approached via two primary routes, each with its own set of advantages and potential challenges.

Route A: Cyclocondensation of 2-Aminopyridine with a Chlorinated Precursor

This is a convergent approach where the chlorine atom is introduced at the β-ketoester stage, prior to the cyclization reaction.

Route B: Direct Chlorination of a Pre-formed Pyridopyrimidinone Core

This is a linear approach where the 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is first synthesized and then chlorinated in a subsequent step.

Synthetic_Routes cluster_0 Route A: Cyclocondensation cluster_1 Route B: Direct Chlorination 2-Aminopyridine 2-Aminopyridine Cyclocondensation_A Cyclocondensation 2-Aminopyridine->Cyclocondensation_A Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate->Cyclocondensation_A Target_A This compound Cyclocondensation_A->Target_A 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Chlorination Chlorination 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one->Chlorination Chlorinating_Agent Chlorinating_Agent Chlorinating_Agent->Chlorination Target_B This compound Chlorination->Target_B

Caption: Overview of the two primary synthetic routes.

II. Troubleshooting Guide: Route A - Cyclocondensation

This route involves the reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate.

Experimental Protocol: Cyclocondensation of 2-Aminopyridine and Ethyl 2-chloroacetoacetate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq.) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (1.0-1.2 eq.) to the stirred solution.

  • Reaction: Heat the mixture to reflux (typically 180-250 °C, depending on the solvent) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a non-polar solvent like hexane or ether. If no precipitate forms, the product can be isolated by column chromatography or crystallization from a suitable solvent system (e.g., ethanol, ethyl acetate).

FAQs and Troubleshooting

Q1: My reaction is not going to completion, or the yield is very low. What are the possible causes and solutions?

A1:

  • Insufficient Reaction Temperature or Time: The cyclocondensation reaction often requires high temperatures to drive the reaction to completion.

    • Solution: Ensure your reaction is reaching the appropriate reflux temperature. If using a lower boiling solvent, consider switching to a higher boiling one like diphenyl ether. Extend the reaction time and monitor by TLC until the starting material is consumed.

  • Purity of Starting Materials: Impurities in either 2-aminopyridine or ethyl 2-chloroacetoacetate can interfere with the reaction.

    • Solution: Ensure your 2-aminopyridine is pure and dry. Ethyl 2-chloroacetoacetate can degrade over time; it is advisable to use a freshly prepared or recently purchased batch.

  • Side Reactions: Ethyl 2-chloroacetoacetate is a reactive molecule and can undergo self-condensation or other side reactions at high temperatures.

    • Solution: Add the ethyl 2-chloroacetoacetate slowly to the hot solution of 2-aminopyridine to maintain a low instantaneous concentration of the ketoester.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I avoid them?

A2:

  • Isomer Formation: While the reaction generally favors the formation of the desired product, the formation of other isomers is possible, though less common in this specific reaction.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 2-aminopyridine and ethyl 2-chloroacetoacetate.

  • Products of Self-Condensation: As mentioned, ethyl 2-chloroacetoacetate can react with itself.

    • Solution: Optimize the reaction conditions (temperature, time, and order of addition) to favor the desired cyclocondensation. Purification by column chromatography is often necessary to separate the desired product from these impurities.

Q3: How do I prepare and purify ethyl 2-chloroacetoacetate?

A3: Ethyl 2-chloroacetoacetate is typically synthesized by the chlorination of ethyl acetoacetate. The use of sulfuryl chloride (SO₂Cl₂) is preferred over chlorine gas to achieve selective chlorination at the C2 position.[1][2]

Parameter Recommendation Rationale
Chlorinating Agent Sulfonyl chloride (SO₂Cl₂)Provides higher selectivity for the desired 2-chloro isomer compared to chlorine gas.[1]
Temperature -5 to 10 °C during additionMinimizes the formation of the di-chlorinated byproduct.[3]
Reaction Time 4 hours post-addition at 20-25 °CEnsures complete conversion of the starting material.[2]
Work-up Vacuum to remove acidic gases, followed by vacuum distillationRemoves HCl and SO₂ byproducts and purifies the final product.[3]

Troubleshooting Ethyl 2-chloroacetoacetate Synthesis:

  • Formation of Ethyl 4-chloroacetoacetate: This is a common byproduct when using highly reactive chlorinating agents like chlorine gas.[1]

    • Solution: Use the more selective sulfuryl chloride.

  • Formation of Ethyl 2,2-dichloroacetoacetate: Over-chlorination can occur, especially at higher temperatures.

    • Solution: Maintain a low temperature during the addition of sulfuryl chloride.[3]

  • Low Yield: Can be due to incomplete reaction or loss during workup.

    • Solution: Monitor the reaction by Gas Chromatography (GC) to ensure completion. Minimize aqueous workup to prevent product loss due to hydrolysis.[1]

III. Troubleshooting Guide: Route B - Direct Chlorination

This route involves the synthesis of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one followed by a selective chlorination at the 3-position.

Experimental Protocol: Direct Chlorination

A potential method for the regioselective chlorination of the 3-position can be adapted from methodologies used for similar heterocyclic systems, which often employ N-chlorosuccinimide (NCS) or other mild chlorinating agents.[4]

  • Reaction Setup: Dissolve 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0-1.2 eq.) to the solution. The reaction may be performed at room temperature or with gentle heating.

  • Reaction: Stir the mixture for 1-4 hours, monitoring the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

FAQs and Troubleshooting

Q1: The chlorination reaction is not selective and I am getting a mixture of chlorinated products. How can I improve the regioselectivity?

A1:

  • Choice of Chlorinating Agent: Harsh chlorinating agents (e.g., SO₂Cl₂, Cl₂) can lead to over-chlorination or chlorination at other positions on the aromatic ring.

    • Solution: Use a milder and more selective chlorinating agent like N-chlorosuccinimide (NCS).

  • Reaction Conditions: Temperature and reaction time can influence selectivity.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if necessary. Monitor the reaction closely to stop it once the desired product is formed, to avoid the formation of di-chlorinated species.

Q2: My starting material, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is not fully consumed, even after prolonged reaction time.

A2:

  • Insufficient Activation: The 3-position may not be sufficiently activated for electrophilic substitution.

    • Solution: A catalytic amount of an acid (e.g., p-toluenesulfonic acid) might be required to activate the substrate or the chlorinating agent.

  • Purity of Starting Material: Impurities in the starting pyridopyrimidinone can inhibit the reaction.

    • Solution: Ensure the starting material is pure before proceeding with the chlorination step.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Temp Is Reaction Temperature Sufficiently High? Start->Check_Temp Increase_Temp Increase Temperature or Use Higher Boiling Solvent Check_Temp->Increase_Temp No Check_Purity Are Starting Materials Pure? Check_Temp->Check_Purity Yes End Improved Yield Increase_Temp->End Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Optimize_Addition Optimize Reagent Addition (Slow, Dropwise) Check_Purity->Optimize_Addition Yes Purify_Reagents->End Optimize_Addition->End

Caption: Troubleshooting logic for low yield in Route A.

IV. Purification and Characterization

Q1: What is the recommended method for purifying the final product?

A1:

  • Crystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with hexane) is an effective purification method.

  • Column Chromatography: For mixtures containing significant amounts of impurities, column chromatography on silica gel is recommended. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[5]

Q2: What are the expected spectroscopic data for this compound?

Data Type Expected Observations
¹H NMR Aromatic protons on the pyridine ring (multiplets, ~7.0-9.0 ppm), a singlet for the methyl group (~2.5 ppm).
¹³C NMR Carbonyl carbon (~160-170 ppm), carbons of the pyridine and pyrimidine rings (in the aromatic region), methyl carbon (~15-25 ppm).
Mass Spec (EI) A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom.
IR A strong absorption band for the carbonyl group (C=O) around 1680-1700 cm⁻¹.

V. Safety Precautions

  • Chlorinating Agents: Sulfonyl chloride and N-chlorosuccinimide are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High Temperatures: The cyclocondensation reaction is often performed at high temperatures. Use appropriate heating mantles and ensure the glassware is free of cracks.

  • Acidic Byproducts: The synthesis of ethyl 2-chloroacetoacetate generates acidic gases (HCl and SO₂). Ensure the reaction is performed in a well-ventilated fume hood and that the off-gases are passed through a basic scrubber.

This guide provides a comprehensive overview and troubleshooting advice for the synthesis of this compound. For further details, please consult the cited references.

VI. References

  • SIELC Technologies. (n.d.). Separation of 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). Retrieved from [Link]

  • Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1987–o1988. [Link]

  • Kleinpeter, E., Sefkow, M., & Köck, M. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Ethyl 2-Chloroacetoacetate in Organic Synthesis. Retrieved from [Link]

  • Jasinski, J. P., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. Retrieved from [Link]

  • Abass, M., et al. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • Jasinski, J. P., et al. (2009). 3-(2-Chloro-ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubMed. Retrieved from [Link]

  • An outstanding cyclocondensation of 2-aminopyrazine. (2019). ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. Retrieved from

  • PubChem. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Basavaraja, H. S., et al. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. Retrieved from

  • Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Retrieved from

  • NIST WebBook. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]

  • Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide. Retrieved from [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2024). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges in the purification of this important heterocyclic compound. The following information is structured in a question-and-answer format to directly address the issues you may be encountering at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate when synthesizing this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic strategies, you should be vigilant for the following species:

  • Unreacted Starting Materials: Depending on your specific synthesis, this could include compounds like 2-aminopyridine derivatives and β-keto esters.

  • Over-chlorinated Byproducts: If your synthesis involves a chlorination step, it's possible to have species with additional chlorine atoms on the pyrido[1,2-a]pyrimidin-4-one core.

  • Regioisomers: In some synthetic pathways, isomers with the chloro and methyl groups at different positions on the pyrimidinone ring can be formed.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxy derivative, especially if the compound is exposed to water during workup or purification.

Q2: Which purification technique is generally most effective for this compound?

A2: The choice of purification technique will depend on the scale of your reaction and the nature of the impurities.

  • Recrystallization: This is often the most efficient method for obtaining highly pure, crystalline material, especially for larger quantities. It is particularly effective at removing minor impurities. Pale yellow crystals of the title compound have been successfully obtained by slow evaporation from an ethyl acetate solution[1].

  • Flash Column Chromatography: This is a versatile technique for purifying a wide range of quantities, from milligrams to several grams. It is particularly useful for removing impurities with different polarities from your target compound.

Q3: What are the key physical and analytical properties of pure this compound?

A3: Pure this compound is a solid. The reported melting point is in the range of 132-135°C (405–408 K)[1]. The molecular weight of the compound is 222.67 g/mol .

Troubleshooting Guide: Recrystallization

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem and can be addressed with the following strategies:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.

  • Reduce the Cooling Rate: Rapid cooling often promotes oiling. Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Q5: My recovery from recrystallization is very low. How can I improve my yield?

A5: Low recovery is a frequent issue in recrystallization. Here are some common causes and their solutions:

Possible Cause Solution
Too much solvent was used. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
The compound is significantly soluble in the cold solvent. Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or freezer) to minimize its solubility.
Premature crystallization during hot filtration. Preheat your filtration funnel and filter paper with hot solvent to prevent the product from crashing out on the filter paper.

Troubleshooting Guide: Flash Column Chromatography

Q6: My compound is streaking on the TLC plate and giving poor separation during column chromatography. What's happening?

A6: Streaking on a silica gel TLC plate is a common issue with basic nitrogen-containing heterocycles like your target compound. This is due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the surface of the silica gel.

  • Add a Basic Modifier: To mitigate this, add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.1-1% is a common and effective choice. This will neutralize the acidic sites on the silica gel and lead to sharper bands and better separation.

Q7: I'm having trouble finding a good solvent system for my column. Can you recommend a starting point?

A7: A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For this compound, a gradient of ethyl acetate in hexanes is a good initial system to try. Aim for an Rf value of around 0.25-0.35 on your analytical TLC for the best separation on a column.

Q8: My compound is not eluting from the column, even with a high concentration of ethyl acetate.

A8: If your compound is not eluting, it is likely too polar for the chosen solvent system.

  • Increase Solvent Polarity: You can increase the polarity of your mobile phase by adding a small amount of methanol to your ethyl acetate/hexanes mixture. Start with 1-2% methanol and gradually increase the concentration.

  • Consider a Different Stationary Phase: If your compound is very polar, you might consider using a different stationary phase, such as alumina (neutral or basic), which can be less retentive for basic compounds.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate

This protocol is based on a reported successful crystallization of the target compound[1].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture with swirling until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain the purified product.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolved Dissolved Product crude->dissolved Add minimal amount hot_solvent Hot Ethyl Acetate hot_solvent->dissolved cool_slowly Cool Slowly dissolved->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath crystals Crystal Formation ice_bath->crystals filtration Vacuum Filtration crystals->filtration wash Wash with Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Recrystallization Workflow
Protocol 2: Flash Column Chromatography

This is a general protocol that should be optimized based on TLC analysis of your crude material.

  • TLC Analysis: Develop a solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the solvent system to prevent streaking. The ideal Rf for your target compound should be between 0.25 and 0.35.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Dry pack the column with silica gel (approximately 50-100 times the weight of your crude material).

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica.

  • Column Equilibration: Wet the column by passing your chosen eluent through the silica gel until it is fully saturated.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent).

    • Carefully apply the sample to the top of the column.

    • Drain the solvent until it is just level with the top of the sand.

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Apply gentle pressure with air or a pump to begin eluting the column.

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Chromatography_Workflow start Crude Product tlc TLC Analysis (Hexanes/EtOAc + 0.5% TEA) start->tlc packing Column Packing (Silica Gel) tlc->packing Determine Eluent loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution monitoring TLC Monitoring of Fractions elution->monitoring combine Combine Pure Fractions monitoring->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation end Purified Product evaporation->end

Flash Chromatography Workflow

References

  • BenchChem.
  • Jasinski, J. P., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1987–o1988. [Link]

  • BenchChem.
  • Yathirajan, H. S., et al. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry (Shariqah (United Arab Emirates)), 9(2), 240–248. [Link]

  • Google Patents. CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Jasinski, J. P., et al. (2009). (PDF) 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. ResearchGate. [Link]

  • Jasinski, J. P., et al. (2009). 3-(2-Chloro-ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1987-8. [Link]

  • SIELC Technologies. Separation of 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one on Newcrom R1 HPLC column. [Link]

  • Zakarian, A.
  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. We will delve into the critical aspects of the synthesis, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry, serving as key intermediates in the development of various therapeutic agents.[1] Achieving a high yield of this target molecule is crucial for the efficiency and cost-effectiveness of the overall drug discovery process. This guide provides practical, experience-driven advice to overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method for synthesizing the pyrido[1,2-a]pyrimidin-4-one core involves the cyclocondensation of a 2-aminopyridine derivative with a β-ketoester or an equivalent synthon. Subsequent chlorination, often utilizing a Vilsmeier-Haack type reagent, can then be employed to introduce the chloro group at the 3-position.

Q2: My overall yield is consistently low. What are the most critical parameters to investigate?

Low yields can stem from several factors. The most critical parameters to scrutinize are:

  • Purity of Starting Materials: Ensure the 2-aminopyridine and the β-ketoester (or its equivalent) are of high purity. Impurities can interfere with the reaction and lead to side products.[2]

  • Reaction Conditions: Temperature, reaction time, and solvent are crucial. Overheating can lead to decomposition, while insufficient heating can result in an incomplete reaction.

  • Stoichiometry of Reagents: The molar ratios of the reactants and any catalysts or reagents used in subsequent chlorination steps must be carefully controlled.

  • Atmosphere: For moisture-sensitive steps, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.

Q3: I am observing the formation of multiple byproducts. What are the likely side reactions?

Side product formation is a common issue. Potential side reactions include:

  • Self-condensation of the β-ketoester: This can occur under basic or acidic conditions, reducing the amount of ester available for the desired cyclocondensation.

  • Formation of regioisomers: Depending on the substitution pattern of the 2-aminopyridine, the formation of isomeric products is possible.

  • Over-chlorination or undesired chlorination: In the chlorination step, other positions on the heterocyclic ring might be susceptible to chlorination if the conditions are too harsh.

  • Hydrolysis: The pyrido[1,2-a]pyrimidin-4-one ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield in the Cyclocondensation Step

Symptoms:

  • Significant amount of unreacted 2-aminopyridine and/or β-ketoester remains after the reaction, as observed by TLC or LC-MS.

  • The isolated yield of the 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate is below expectations.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC. For some cyclocondensations, refluxing in a high-boiling solvent like diphenyl ether may be necessary.
Suboptimal Catalyst If using a catalyst (e.g., polyphosphoric acid, Dowex), ensure it is active. Consider screening different acid or base catalysts to find the most effective one for your specific substrates.
Incorrect Solvent The polarity of the solvent can significantly influence the reaction rate. Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).
Equilibrium Limitations If the reaction is reversible, consider removing a byproduct (e.g., water or ethanol) using a Dean-Stark trap or by performing the reaction under vacuum to drive the equilibrium towards the product.
Problem 2: Inefficient Chlorination at the 3-Position

Symptoms:

  • Incomplete conversion of the 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to the desired 3-chloro product.

  • Formation of unwanted byproducts during the chlorination step.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Vilsmeier-Haack Reagent The Vilsmeier-Haack reagent (typically formed from POCl₃ and DMF) is moisture-sensitive.[3] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere. Prepare the reagent in situ at a low temperature (0-5 °C) before adding the substrate.[4]
Insufficient Reagent Stoichiometry Increase the molar equivalents of the Vilsmeier-Haack reagent relative to the substrate. A common starting point is 1.5 to 3 equivalents.[4]
Suboptimal Reaction Temperature The Vilsmeier-Haack reaction can be temperature-dependent. While the reagent is prepared at a low temperature, the reaction with the substrate may require heating. Monitor the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition.[4]
Ring Opening/Rearrangement Under harsh Vilsmeier-Haack conditions, some heterocyclic systems can undergo rearrangement or ring-opening.[5] If this is suspected, try milder chlorinating agents such as N-chlorosuccinimide (NCS) in an appropriate solvent.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol describes a general procedure for the cyclocondensation of 2-aminopyridine with ethyl acetoacetate.

Materials:

  • 2-Aminopyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 eq).

  • Add polyphosphoric acid (PPA) in an amount sufficient to ensure good stirring.

  • Slowly add ethyl acetoacetate (1.1 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Chlorination using Vilsmeier-Haack Reagent

This protocol details the chlorination of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Materials:

  • 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve anhydrous DMF (3.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC. Gentle heating may be required for less reactive substrates.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of vigorously stirred ice-water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Visualizing the Process

Reaction Pathway

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination 2-Aminopyridine 2-Aminopyridine Intermediate 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-Aminopyridine->Intermediate PPA, Δ Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Intermediate Product This compound Intermediate->Product POCl3, DMF

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials High Purity? Yes No start->check_purity optimize_conditions Optimize Reaction Conditions Temperature Time Solvent check_purity:s->optimize_conditions:n Yes failure Consult Further Literature check_purity:s->failure:n No adjust_stoichiometry Adjust Reagent Stoichiometry Increase Equivalents optimize_conditions->adjust_stoichiometry optimize_conditions->failure check_atmosphere Ensure Inert Atmosphere Moisture-Free? adjust_stoichiometry->check_atmosphere adjust_stoichiometry->failure purification_issue Investigate Purification Recrystallization Chromatography check_atmosphere->purification_issue success Yield Improved purification_issue->success

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • Chem-Impex. (n.d.). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • SciSpace. (n.d.). Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction.

Sources

Technical Support Center: 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Introduction to the Stability of this compound

This compound is a heterocyclic compound of interest in pharmaceutical research and development due to its potential as an antitumor agent and as a key intermediate in the synthesis of other biologically active molecules.[1] The stability and reactivity of this compound are crucial for its successful application. This guide provides a comprehensive overview of its stability profile and best practices for storage and handling.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at a temperature of 2-8°C. Some suppliers may even recommend refrigerated conditions.[2] Exposure to air and humidity should be minimized.

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this exact compound is not extensively published, related heterocyclic structures can be susceptible to photodegradation. Therefore, it is a standard precautionary measure to store the compound in an amber vial or a light-blocking container to prevent potential degradation.[2]

Q3: What solvents are compatible with this compound for creating stock solutions?

A3: The compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological assays, preparing a concentrated stock solution in DMSO is a common practice. However, the stability of the compound in these solvents over time should be verified, especially if the solutions are to be stored for extended periods. It is advisable to prepare fresh solutions for critical experiments or to conduct a short-term stability study in the solvent of choice.

Q4: Are there any known incompatible materials or reagents?

A4: Strong oxidizing agents should be avoided as they can react with the pyrido[1,2-a]pyrimidin-4-one core.[2] Additionally, prolonged exposure to strong acids or bases can lead to hydrolytic degradation.

Q5: What are the primary safety and handling precautions for this compound?

A5: this compound is classified as an irritant, causing skin and serious eye irritation.[3] It is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

III. Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in a research setting.

Scenario 1: Inconsistent experimental results over time.

  • Potential Cause: Degradation of the compound in a stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: Compare the results obtained using a freshly prepared solution with those from the older stock.

    • Verify solution storage: Ensure that the stock solution is stored at an appropriate temperature (e.g., -20°C or -80°C) and protected from light.

    • Perform a quick purity check: If available, use techniques like HPLC or LC-MS to check for the presence of degradation products in the old stock solution.

Scenario 2: Appearance of new, unexpected peaks in analytical chromatography (HPLC, LC-MS).

  • Potential Cause: Degradation of the solid compound or sample during preparation.

  • Troubleshooting Steps:

    • Evaluate solid-state stability: Check the appearance of the solid compound. Any change in color or texture could indicate degradation. Ensure the solid has been stored under the recommended conditions.

    • Investigate sample preparation: The degradation could be occurring during sample processing (e.g., due to pH, temperature, or exposure to light).

    • Conduct a forced degradation study: To identify potential degradation products, a forced degradation study can be performed under stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the new peaks correspond to degradation products.

IV. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][4][5]

A. General Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Expose to Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to Photo Photolytic Stress (UV/Vis light) Prep->Photo Expose to Analysis Analyze stressed samples (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify degradation products and assess stability Analysis->Evaluation

Caption: Workflow for a forced degradation study.

B. Step-by-Step Protocols
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at room temperature for 24 hours. If no degradation is observed, the temperature can be increased (e.g., to 60°C).

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound and a solution of the compound in a temperature-controlled oven at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[6] A dark control sample should be kept under the same conditions but protected from light.

V. Potential Degradation Pathway

Based on the structure of this compound, a potential primary degradation pathway under hydrolytic conditions could involve the hydrolysis of the chloro group.

Degradation_Pathway Parent This compound Degradant 3-(hydroxymethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Parent->Degradant Hydrolysis (H₂O)

Caption: A potential hydrolytic degradation pathway.

VI. Data Summary (Hypothetical)

The following table summarizes hypothetical results from a forced degradation study to illustrate the expected outcomes.

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl (60°C, 24h)15%2
0.1 M NaOH (RT, 24h)25%3
3% H₂O₂ (RT, 24h)8%1
Heat (60°C, 48h)5%1
Light (ICH Q1B)12%2

Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results.

VII. References

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from MedCrave online.

  • Patel, Y., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from Luminata.

  • CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from CymitQuimica.

  • Chem-Impex. (n.d.). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from Chem-Impex.

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Retrieved from ICH.

Sources

Technical Support Center: Navigating the Challenges of Pyridopyrimidine Isomer Separation by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) separation of pyridopyrimidine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Pyridopyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, and achieving robust, reproducible separation of their isomers is paramount for accurate quantification, impurity profiling, and pharmacological assessment.[1][2]

This document moves beyond generic advice to provide in-depth, field-proven insights into the causal factors behind common separation issues. Every recommendation is grounded in chromatographic theory and the specific physicochemical properties of pyridopyrimidine scaffolds.

Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section addresses specific, practical problems you might be facing at the bench. Each question is followed by a detailed explanation of potential causes and a systematic approach to resolution.

Question 1: Why are my pyridopyrimidine isomers showing significant peak tailing?

Peak tailing is arguably the most common issue when analyzing basic compounds like pyridopyrimidines.[3] It manifests as an asymmetric peak with a drawn-out trailing edge, which compromises resolution and integration accuracy.[4]

Primary Cause: Secondary Interactions with Residual Silanols

The core of the problem lies in the stationary phase. Most reversed-phase columns are silica-based. Even with advanced end-capping, some residual silanol groups (Si-OH) remain on the silica surface.[5] Pyridopyrimidine isomers, containing basic nitrogen atoms, can become protonated in typical reversed-phase mobile phases. These positively charged analytes can then interact strongly with ionized, acidic silanol groups (Si-O⁻) via a secondary ion-exchange mechanism.[5][6][7] This interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[3][4]

Troubleshooting Workflow:

G start Start: Peak Tailing Observed step1 Step 1: Mobile Phase pH Adjustment Lower pH to 2.5-3.0 start->step1 result1 Resolution Improved? step1->result1 step2 Step 2: Add Competing Base Introduce TEA or similar amine modifier result2 Resolution Improved? step2->result2 step3 Step 3: Column Chemistry Evaluation Switch to a modern, high-purity silica column result3 Resolution Improved? step3->result3 step4 Step 4: Check for Extra-Column Effects Minimize tubing length and diameter end_bad Consult Advanced Methods step4->end_bad result1->step2 No end_good Problem Solved result1->end_good Yes result2->step3 No result2->end_good Yes result3->step4 No result3->end_good Yes

Detailed Protocols:

  • Mobile Phase pH Optimization:

    • Mechanism: Lowering the mobile phase pH to around 2.5-3.0 protonates the residual silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with the basic pyridopyrimidine analyte.[4][6]

    • Protocol:

      • Prepare a mobile phase buffer such as 10-20 mM potassium phosphate or 0.1% formic acid/trifluoroacetic acid (TFA).

      • Adjust the pH of the aqueous portion to 2.5 using phosphoric acid before adding the organic modifier.

      • Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

      • Inject the sample and assess the peak shape.

    • Caution: When using phosphate buffers, be mindful of their potential to precipitate in high concentrations of acetonitrile.[6]

  • Introduce a Competing Base:

    • Mechanism: Adding a small concentration of a basic "silanol suppressor" like triethylamine (TEA) to the mobile phase can neutralize the active silanol sites. The competing base will preferentially interact with the silanols, effectively shielding the analyte from these secondary interactions.[6]

    • Protocol:

      • Add a competing base, such as 5-10 mM TEA, to your mobile phase.

      • Re-equilibrate the column and inject the sample.

    • Consideration: This approach can sometimes shorten column lifetime due to accelerated hydrolysis of the stationary phase.[6]

  • Evaluate Column Choice:

    • Modern HPLC columns are often packed with higher purity "Type B" silica, which has lower metal content and fewer acidic silanol sites.[6] Columns with sterically protected or polar-embedded stationary phases are specifically designed to shield residual silanols and improve peak shape for basic compounds.[7] If you are using an older column, upgrading may be the most effective solution.

ParameterRecommendation for Basic CompoundsRationale
Silica Type High-Purity, Type B SilicaFewer acidic silanol groups available for secondary interactions.[6]
Stationary Phase End-capped, Sterically Protected, or Polar-EmbeddedPhysically blocks or electronically shields residual silanols from the analyte.[7]
pH Stability Wide pH range (e.g., 1-12)Allows for greater flexibility in mobile phase optimization without damaging the column.
Question 2: My pyridopyrimidine isomers are co-eluting or have very poor resolution. What should I do?

Achieving selectivity between isomers is the primary challenge. Positional isomers may have very similar hydrophobicity, while enantiomers have identical physical properties in an achiral environment.[8] The solution depends entirely on the type of isomerism.

Troubleshooting Decision Tree:

G start Start: Poor Isomer Resolution q_type What type of isomers? start->q_type path_achiral Positional or Structural Isomers q_type->path_achiral Achiral path_chiral Enantiomers q_type->path_chiral Chiral step_achiral1 Optimize Mobile Phase (Solvent Strength, Organic Modifier) path_achiral->step_achiral1 step_chiral1 Direct Method: Use a Chiral Stationary Phase (CSP) path_chiral->step_chiral1 step_achiral2 Change Column Selectivity (e.g., Phenyl, PFP, Cyano) step_achiral1->step_achiral2 step_achiral3 Consider Normal Phase HPLC step_achiral2->step_achiral3 end_achiral Resolution Achieved step_achiral3->end_achiral step_chiral2 Screen Multiple CSPs (Polysaccharide, Glycopeptide-based) step_chiral1->step_chiral2 end_chiral Resolution Achieved step_chiral2->end_chiral

For Positional Isomers (Achiral Separation):

Standard C18 columns separate primarily based on hydrophobicity. Positional isomers often have nearly identical hydrophobicity, requiring a stationary phase that offers alternative separation mechanisms.

  • Recommended Action: Change Column Selectivity.

    • Phenyl Phases (e.g., Phenyl-Hexyl): These columns can provide π-π interactions between the phenyl groups on the stationary phase and the aromatic pyridopyrimidine ring system. Differences in electron density or the position of substituents on the isomer rings can lead to differential retention.[9]

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a complex mix of interactions, including dipole-dipole, hydrogen bonding, and π-π interactions, making them extremely effective for separating positional isomers.[9]

    • Normal Phase HPLC: For isomers with differing polarity (e.g., due to the position of a polar functional group), normal phase HPLC on a silica or cyano-bonded column can be a powerful alternative to reversed-phase.[10]

For Enantiomers (Chiral Separation):

Enantiomers require a chiral environment to be resolved. This is achieved by using a Chiral Stationary Phase (CSP).[11][12]

  • Recommended Action: Screen Chiral Columns.

    • Mechanism: CSPs contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times.

    • Starting Point: Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are the most versatile and successful for a wide range of compounds.[11]

    • Protocol: Chiral Column Screening

      • Select Columns: Choose 2-3 common CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD, Chirobiotic™ V).

      • Choose Mobile Phases: Screen each column with a set of standard mobile phases for normal-phase (e.g., Hexane/Isopropanol), polar organic (e.g., Acetonitrile/Methanol), and reversed-phase (e.g., Acetonitrile/Aqueous Buffer) modes.

      • Additives are Key: For basic pyridopyrimidines, add 0.1% diethylamine (DEA) or a similar basic modifier to normal-phase mobile phases to improve peak shape.[11] For reversed-phase, use standard buffers like ammonium acetate or formate.

      • Identify the "Hit": Analyze the screening results to find the column/mobile phase combination that provides the best selectivity and then optimize from there.

Frequently Asked Questions (FAQs)

Q: What are the best starting conditions for separating pyridopyrimidine derivatives on a standard C18 column?

A: A good starting point for method development with pyridopyrimidine derivatives is reversed-phase HPLC.[13]

  • Column: A modern, end-capped C18 column (e.g., 150 x 4.6 mm, 3 or 5 µm particle size).[13][14]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[13]

  • Temperature: 30-40 °C to improve efficiency and reduce viscosity.

  • Detection: UV detection at a wavelength where the analytes have maximum absorbance (e.g., 254 nm is a common starting point for aromatic systems).[1]

Q: Can extra-column volume cause my isomer peaks to merge?

A: Yes. Extra-column volume (or dead volume) refers to all the volume within the HPLC system outside of the column itself, including the injector, tubing, and detector flow cell.[7] Excessive volume causes band broadening, where the sharp peak eluted from the column gets diluted and spread out.[15] For isomers that are already closely eluting, this extra dispersion can be enough to degrade resolution completely, causing the peaks to merge back together. To minimize this, always use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep the length between the injector, column, and detector to an absolute minimum.[7]

Q: My retention times are drifting from one injection to the next. What's the cause?

A: Retention time instability is a common problem that can often be traced to a few key areas:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs. Ensure your equilibration step is long enough (10-15 column volumes).[16]

  • Mobile Phase Composition: If you are mixing mobile phases online, a faulty pump proportioning valve can cause inconsistent composition.[15] Additionally, volatile mobile phase components can evaporate over time, changing the solvent strength. Always use freshly prepared mobile phases.

  • Temperature Fluctuations: Column temperature directly affects retention. A fluctuating lab temperature can cause drift. Using a column thermostat is essential for reproducible results.[16][17]

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Chrom Tech, Inc.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • MicroSolv.
  • Welch Materials.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ACD/Labs.
  • International Labmate Ltd.
  • ACS Publications. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • ResearchGate.
  • Labcompare.com. Troubleshooting Common HPLC Issues.
  • Chromatography Today. Solving Common Errors in HPLC.
  • NIH.
  • PubMed.
  • Shimadzu Scientific Instruments.
  • Sigma-Aldrich. Basics of chiral HPLC.

Sources

Technical Support Center: Synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic compound. Drawing upon established chemical principles and practical laboratory insights, this resource provides in-depth solutions in a user-friendly question-and-answer format.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your synthesis, providing explanations for their causes and actionable solutions.

Question 1: My final product of this compound is off-color (e.g., yellow or brown). What are the likely impurities?

An off-color final product is a common issue that typically points to the presence of colored impurities. These can arise from several sources throughout the synthetic process.

Likely Causes and Impurities:

  • Incomplete Cyclization or Side Reactions in Precursor Synthesis: The synthesis of the precursor, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, often involves the reaction of 2-aminopyridine with a β-dicarbonyl compound like ethyl acetoacetate or diketene. Incomplete reaction or side reactions can lead to colored byproducts.

    • Ethyl 3-(pyridin-2-ylamino)but-2-enoate (Impurity A): This is an intermediate in the reaction between 2-aminopyridine and ethyl acetoacetate. If the subsequent cyclization is incomplete, this enamine intermediate can remain in the product. Enamines are often prone to oxidation and can contribute to coloration.

    • Acetoacetamide Derivatives: When using diketene, a potential byproduct is the acetoacetate of 2-aminopyridine[1]. These compounds can also be unstable and lead to colored degradation products.

  • Degradation of Starting Materials: 2-aminopyridine, if not properly stored, can oxidize over time, leading to colored impurities that can be carried through the synthesis.

  • Harsh Reaction Conditions: The use of strong acids like polyphosphoric acid (PPA) as a catalyst in the cyclization step can sometimes lead to charring or polymerization of starting materials or intermediates if the temperature is not carefully controlled, resulting in dark-colored, tarry impurities.

Troubleshooting and Solutions:

  • Ensure Complete Cyclization: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting materials and the enamine intermediate. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Purify the Precursor: Before proceeding to the chlorination step, it is crucial to purify the 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate. Recrystallization from a suitable solvent like ethanol or ethyl acetate is often effective in removing colored impurities.

  • Use High-Purity Starting Materials: Always use freshly distilled or recrystallized 2-aminopyridine to minimize the introduction of colored impurities from the outset.

  • Optimize Catalyst and Temperature: If using a catalyst like PPA, ensure the temperature is strictly controlled to prevent decomposition. Alternatively, explore milder cyclization conditions.

Question 2: My HPLC analysis shows an unexpected peak eluting close to my main product. How can I identify it?

The appearance of unexpected peaks in your HPLC chromatogram indicates the presence of impurities. The retention time relative to your main product can provide clues about the impurity's polarity and structure.

Potential Impurities and Their Identification:

  • Unreacted Starting Material (2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, Impurity B): This is a very common impurity if the chlorination reaction has not gone to completion. It is more polar than the chlorinated product and will therefore have a shorter retention time in reverse-phase HPLC.

  • Di-chlorinated Product (2,3-dichloro-2-methyl-2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-one, Impurity C): Over-chlorination can occur, especially if an excess of the chlorinating agent is used or if the reaction time is too long. Dichlorinated products are generally less polar than the mono-chlorinated product and will have a longer retention time in reverse-phase HPLC.

  • ** regioisomers:** Depending on the chlorinating agent and reaction conditions, chlorination might occur at other positions on the pyrido[1,2-a]pyrimidin-4-one ring system, although the 3-position is generally the most reactive. These isomers would likely have similar retention times to the desired product, making separation challenging.

  • Hydrolysis Product (2-methyl-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, Impurity D): The 3-chloro group is susceptible to hydrolysis, especially during workup or purification if water is present. The resulting hydroxy compound is more polar and will have a shorter retention time than the chlorinated product.

Analytical Workflow for Impurity Identification:

  • Spiking Experiment: Co-inject your sample with a small amount of the suspected impurity (e.g., the starting material, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one). If the peak of interest increases in area, you have confirmed its identity.

  • HPLC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the unexpected peak can confirm its molecular weight and help deduce its structure.

  • NMR Spectroscopy: Isolate the impurity using preparative HPLC or column chromatography and analyze it by ¹H and ¹³C NMR. Comparing the spectra to the known spectra of the starting material and the desired product can help elucidate the structure of the impurity.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What are the most critical reaction parameters to control to minimize impurity formation during the synthesis of the 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one precursor?

The formation of the pyridopyrimidinone core is a crucial step that dictates the purity of the subsequent chlorinated product. The most critical parameters to control are:

  • Stoichiometry of Reactants: An excess of either 2-aminopyridine or the β-dicarbonyl compound can lead to unreacted starting materials in the final product. Precise control of the stoichiometry is essential.

  • Reaction Temperature: The cyclization reaction is often carried out at elevated temperatures. However, excessively high temperatures can lead to thermal degradation of the reactants and products, resulting in the formation of tarry, colored impurities. Careful temperature control is vital.

  • Choice of Catalyst: When using a catalyst such as polyphosphoric acid (PPA) or ethyl polyphosphate (PPE), the amount and quality of the catalyst can influence the reaction rate and the formation of byproducts. An optimal catalyst loading should be determined experimentally.

What are the common side reactions during the chlorination of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with N-Chlorosuccinimide (NCS)?

N-Chlorosuccinimide (NCS) is a widely used and relatively mild chlorinating agent. However, side reactions can still occur:

  • Over-chlorination: As mentioned previously, the use of a large excess of NCS or prolonged reaction times can lead to the formation of di-chlorinated species.

  • Radical Reactions: NCS can participate in both electrophilic and radical chlorination pathways[2]. While electrophilic chlorination at the electron-rich 3-position is the desired reaction, radical reactions can potentially occur at other positions, such as the methyl group, leading to the formation of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This is more likely to occur in the presence of radical initiators or upon exposure to UV light.

  • Hydrolysis: During aqueous workup, any unreacted NCS can be a source of hypochlorous acid, which is a strong oxidizing agent and can lead to the formation of various byproducts. Additionally, the desired product can hydrolyze back to the hydroxy derivative.

To minimize these side reactions, it is recommended to use a slight excess of NCS (e.g., 1.05-1.1 equivalents) and to monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed.

Are there alternative chlorinating agents to NCS, and what are their potential impurity profiles?

Yes, other chlorinating agents can be used, each with its own set of potential impurities:

  • Sulfuryl Chloride (SO₂Cl₂): This is a powerful chlorinating agent. A major concern with its use is the potential for over-chlorination. It can also react with residual water to form sulfuric and hydrochloric acids, which can catalyze degradation reactions.

  • Phosphorus Oxychloride (POCl₃): Often used for chlorinating heterocyclic systems, POCl₃ is a very strong dehydrating and chlorinating agent. Its use can lead to the formation of chlorinated byproducts and organophosphorus impurities that can be difficult to remove. The workup procedure for POCl₃ reactions must be handled with care due to its violent reaction with water[1].

What is a reliable method for purifying the final product, this compound?

The purification of the final product is critical to obtain a high-purity compound. A combination of techniques is often employed:

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove any water-soluble byproducts and unreacted reagents. This typically involves quenching the reaction mixture, followed by extraction with an organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from both more polar and less polar impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.

  • Recrystallization: This is an excellent final purification step to obtain a highly crystalline and pure product. The choice of solvent is crucial. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents for recrystallization of this type of compound include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

III. Data and Protocols

This section provides key analytical data and experimental protocols to aid in the identification and purification of this compound and its common impurities.

Table 1: Common Impurities and their Characteristics
Impurity NameStructureTypical HPLC Retention Time (Relative to Product)Key ¹H NMR Signals (δ, ppm in CDCl₃)
Ethyl 3-(pyridin-2-ylamino)but-2-enoate (Impurity A) Shorter~1.9 (s, 3H, CH₃), ~4.1 (q, 2H, OCH₂), ~4.8 (s, 1H, =CH), ~6.7-8.2 (m, 4H, pyridine-H), ~10.5 (br s, 1H, NH)
2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Impurity B) Shorter~2.4 (s, 3H, CH₃), ~6.2 (s, 1H, H-3), ~6.8-9.0 (m, 4H, pyridine-H)
2,3-dichloro-2-methyl-2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-one (Impurity C) LongerAbsence of olefinic proton at C3. Complex splitting patterns in the aromatic region.
2-methyl-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (Impurity D) ShorterAbsence of chloro-substituent signal. Presence of a broad -OH signal.
Experimental Protocol: HPLC Method for Impurity Profiling

This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of this compound and its impurities. Optimization may be required based on your specific instrumentation and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

For mass spectrometry (MS) compatible applications, 0.1% formic acid can be used in place of phosphoric acid[1].

Diagrams

Impurity_Formation_Pathway cluster_0 Precursor Synthesis cluster_1 Chlorination 2-aminopyridine 2-aminopyridine Impurity_A Ethyl 3-(pyridin-2-ylamino)but-2-enoate 2-aminopyridine->Impurity_A Condensation ethyl acetoacetate ethyl acetoacetate ethyl acetoacetate->Impurity_A Condensation Precursor 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Impurity_A->Precursor Cyclization Product This compound Precursor->Product Impurity_B Unreacted Precursor Precursor->Impurity_B Incomplete Reaction Chlorinating_Agent NCS / SO2Cl2 / POCl3 Chlorinating_Agent->Product Impurity_C Over-chlorination Product Product->Impurity_C Excess Chlorinating Agent Impurity_D Hydrolysis Product Product->Impurity_D Water

Caption: Impurity formation pathway in the synthesis of this compound.

Troubleshooting_Workflow Start Problem Encountered Problem Identify Problem Type Start->Problem Off_Color Off-Color Product Problem->Off_Color Visual Unexpected_Peak Unexpected HPLC Peak Problem->Unexpected_Peak Analytical Analyze_Precursor Analyze Precursor Purity Off_Color->Analyze_Precursor Check_Chlorination Review Chlorination Conditions Off_Color->Check_Chlorination Spiking HPLC Spiking Experiment Unexpected_Peak->Spiking LCMS LC-MS Analysis Unexpected_Peak->LCMS Purify_Precursor Purify Precursor Analyze_Precursor->Purify_Precursor Optimize_Chlorination Optimize Chlorination Check_Chlorination->Optimize_Chlorination Identify_Structure Identify Impurity Structure Spiking->Identify_Structure Isolate_Impurity Isolate Impurity LCMS->Isolate_Impurity NMR NMR Analysis NMR->Identify_Structure End Problem Solved Purify_Precursor->End Optimize_Chlorination->End Isolate_Impurity->NMR Identify_Structure->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

IV. References

  • Studies on Ketene and its Derivatives. VI. Reaction of Diketene with Aminopyridines and their N-Oxides. J-Stage. Available at: [Link]

  • Separation of 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the process development and scale-up of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the specific challenges encountered when transitioning this synthesis from laboratory scale to pilot or manufacturing scale.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the scale-up of pyridopyrimidinone synthesis.

Q1: My reaction yield is high and reproducible at the lab scale (1-10 g), but drops significantly at the kilogram scale. What are the primary factors to investigate?

A1: A drop in yield upon scale-up is a frequent challenge in process chemistry. The root causes are typically related to physical and engineering principles that do not scale linearly. A systematic investigation should be your first step.[1]

Key areas to scrutinize include:

  • Mass and Heat Transfer Limitations: In large reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration. This can accelerate side reactions or cause product degradation. The surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient.[1]

  • Exotherm Control: The synthesis of the pyridopyrimidinone ring is often exothermic. What is easily managed with an ice bath in the lab can become a serious safety risk and a source of impurity formation on a larger scale. Ensure your reactor's cooling system is capable of handling the total heat output of the reaction.[1]

  • Reagent Addition and Stoichiometry: The rate of addition for key reagents, especially the chlorinating agent, becomes critical. A slow, controlled addition is necessary to manage the exotherm and minimize side reactions.

  • Raw Material Quality: Impurities in starting materials that were insignificant at a small scale can have a pronounced catalytic or inhibitory effect in a large batch. It is crucial to qualify suppliers and implement rigorous quality control on all incoming raw materials.[1]

Q2: What are the primary safety concerns when handling the chlorination step on a large scale?

A2: The chlorination step, often employing reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is one of the most hazardous parts of this synthesis.

  • Reactivity and Corrosivity: These reagents are highly reactive with water and nucleophiles and are corrosive. Ensure all reactors and transfer lines are dry and constructed of compatible materials.

  • Off-Gassing: The reaction can generate significant amounts of HCl gas. The reactor must be equipped with a robust scrubbing system to neutralize acidic vapors before venting.

  • Toxicity: The target molecule, this compound, is classified as harmful if swallowed and may cause allergic skin reactions or suspected genetic defects.[2] Appropriate personal protective equipment (PPE), including respiratory protection and chemical-resistant gloves, is mandatory.

Q3: Are there "greener" or safer alternatives to traditional chlorinating agents like POCl₃?

A3: Yes, process optimization should always consider greener alternatives. While POCl₃ is effective, its use presents significant environmental and safety challenges. Research into alternative methods is ongoing. For instance, some syntheses of related compounds utilize arylsulfonyl chlorides, which can offer greater selectivity and safer handling profiles.[3] Another patented approach for a similar core structure avoids harsh chlorinating agents altogether by building the chloroethyl side chain from starting materials like 1-bromo-2-chloroethane, which is incorporated early in the synthesis.[4] Evaluating these alternative routes can lead to a more economical and sustainable process in the long run.

II. Troubleshooting Guide: Common Scale-Up Issues and Solutions

This section provides a detailed, problem-and-solution format for specific experimental issues.

Problem 1: Low Yield and High Impurity Profile During Chlorination

Symptoms:

  • In-process control (e.g., HPLC, UPLC) shows incomplete conversion of the starting hydroxypyrimidinone.

  • Multiple new impurity peaks are observed, particularly one corresponding to a dichlorinated species or polymeric material.

Root Cause Analysis and Solutions:

This issue often points to poor temperature control and inefficient mixing.

  • Causality: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. If "hot spots" develop in the reactor due to poor mixing, the localized high temperature can drive side reactions. These can include unwanted chlorination on the pyridine ring or polymerization of the starting material or product.

  • Troubleshooting Workflow:

    G start Low Yield / High Impurities in Chlorination Step check_mixing Verify Agitator Efficiency (RPM, Impeller Design) start->check_mixing check_temp Analyze Temperature Profile (Internal vs. Jacket Temp) start->check_temp check_addition Review Reagent Addition Rate start->check_addition optimize_agitator Action: Increase RPM or redesign impeller for better vortex and turnover. check_mixing->optimize_agitator Is mixing inefficient? control_exotherm Action: Slow reagent addition. Ensure cooling system is not at max capacity. check_temp->control_exotherm Are there sharp exotherms? check_addition->control_exotherm Is addition too fast? optimize_solvent Evaluate Solvent Choice and Volume final_check Problem Solved? optimize_solvent->final_check Re-run small-scale test with new parameters. check_solvent Consider alternative solvent (e.g., Toluene, Acetonitrile) to improve slurry properties. control_exotherm->check_solvent Issue persists? check_solvent->optimize_solvent

    Caption: Troubleshooting workflow for chlorination issues.

  • Detailed Protocol Adjustment:

    • Controlled Addition: Switch from rapid or single-portion addition to a slow, controlled feed of POCl₃ using a dosing pump. Maintain the internal reaction temperature within a narrow, pre-defined range (e.g., 90-110 °C, process dependent).[5]

    • Solvent and Slurry: If the reaction mixture is a thick slurry, mass transfer can be severely limited. Increasing the solvent volume or switching to a solvent in which the components have better solubility can dramatically improve results.

    • Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which would quench the chlorinating agent and generate excess HCl.[1]

Problem 2: Product Isolation and Purification Challenges

Symptoms:

  • The product precipitates as an oil or a very fine, difficult-to-filter solid upon quenching.

  • The isolated crude product is difficult to purify by crystallization, often co-precipitating with starting materials or side products.

Root Cause Analysis and Solutions:

These issues are related to the physical properties of the molecule and the quench/crystallization procedure. The pyrido[1,2-a]pyrimidine ring system is largely planar, which can lead to strong π–π stacking interactions and potentially challenging crystallization behavior.[6][7]

  • Quench Procedure Optimization:

    • Reverse Quench: Instead of adding the reaction mixture to water/ice, consider a "reverse quench" where chilled water is slowly added to the reaction mixture. This can sometimes provide better control over the initial precipitation.

    • Solvent-Assisted Quench: Quench the reaction mixture into a biphasic system (e.g., toluene/water or DCM/water). The product may be preferentially extracted into the organic layer, leaving inorganic salts and some polar impurities in the aqueous phase.

  • Crystallization Solvent Screening: A systematic approach to finding the right crystallization solvent is essential.

    Solvent SystemRationaleExpected Outcome
    Isopropanol (IPA) / WaterCommon system for moderately polar compounds. The product is typically soluble in hot IPA and insoluble in water.Crystalline solid. Water acts as the anti-solvent.
    Acetonitrile (ACN)Good solvent for many heterocyclic compounds. Cooling a saturated solution may yield crystals.High purity crystals, but yield might need optimization.
    Ethyl Acetate / HeptaneFor less polar products. Ethyl acetate is the primary solvent, and heptane is the anti-solvent.Can be effective if polar impurities are left behind.
    TolueneHigher boiling point solvent, can be useful for slow cooling crystallization to obtain larger crystals.Good for removing non-polar impurities.
Problem 3: Formation of Dechlorinated Impurity

Symptoms:

  • A significant impurity with a molecular weight of (M-Cl+H) is detected, corresponding to 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Root Cause Analysis and Solutions:

This impurity can arise from two main sources: incomplete chlorination or reductive dechlorination during downstream processing or workup.

  • Incomplete Chlorination: If the reaction is not driven to completion, unreacted starting material (the hydroxy-pyrimidinone) will be carried through. This can be addressed by increasing the equivalents of the chlorinating agent, extending the reaction time, or increasing the temperature, while carefully monitoring the impurity profile.

  • Reductive Dechlorination: The C-Cl bond can be susceptible to reduction, especially if subsequent steps involve catalytic hydrogenation. For example, in the synthesis of related compounds, dechlorination is a known side reaction during hydrogenation steps.[3]

    • Mitigation: If a downstream hydrogenation is required, it is critical to screen catalysts and conditions. A less reactive catalyst or milder conditions (lower pressure/temperature) may be necessary. Alternatively, protecting the chloro group or changing the synthetic sequence should be considered.

III. References
  • Jasinski, J. P., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PMC - NIH. Retrieved from [Link]

  • Jasinski, J. P., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. ResearchGate. Retrieved from [Link]

  • Narayana, B., et al. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • Jasinski, J. P., et al. (2009). 3-(2-Chloro-ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Retrieved from

  • Google Patents. (n.d.). CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from

  • Abass, M., et al. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. ResearchGate. Retrieved from [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds. Retrieved from

  • Google Patents. (n.d.). KR101346555B1 - Process for preparing 9-hydroxy-3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from

  • Lahmidi, S., et al. (2017). 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridopyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for this important class of heterocyclic compounds. Pyridopyrimidines are core scaffolds in numerous biologically active molecules, and their efficient synthesis is a critical step in medicinal chemistry and drug discovery.[1]

This resource provides in-depth technical guidance in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for pyridopyrimidine synthesis, and how do I choose the right one for my reaction?

The choice of catalyst is paramount for the successful synthesis of pyridopyrimidines and is highly dependent on the specific reaction, substrates, and desired outcome (e.g., high yield, short reaction time, green chemistry). The most common catalytic systems can be broadly categorized as:

  • Metal-Based Catalysts: These are widely used due to their high efficiency. Lewis acids like FeCl₃, ZnCl₂, and lanthanide triflates are effective alternatives to traditional Brønsted acids such as HCl, which can sometimes lead to side reactions.[2] Nanocatalysts, particularly those incorporating magnetic nanoparticles like Fe₃O₄, are gaining prominence due to their high efficiency, recyclability, and environmentally friendly nature.[3][4]

  • Organocatalysts: L-proline is an example of an organocatalyst used in the synthesis of pyridopyrimidine derivatives.[5] These catalysts are often favored for their mild reaction conditions and lower toxicity compared to some metal-based systems.

  • Ionic Liquids: DABCO-based ionic liquids have been reported as efficient and reusable catalysts for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, offering advantages like short reaction times and easy product isolation.[6]

To select the optimal catalyst, consider the following:

  • Substrate Scope: Ensure the chosen catalyst is compatible with your starting materials. For instance, some catalysts may be more effective for reactions involving aromatic aldehydes, while others may be better suited for aliphatic ones.

  • Reaction Conditions: Consider the required temperature, solvent, and reaction time. Nanocatalysts often facilitate reactions under milder conditions and in greener solvents like water or ethanol.[3][4]

  • Desired Outcome: If catalyst reusability and green chemistry are priorities, a heterogeneous nanocatalyst might be the best choice. If high yield in a short time is the primary goal, a highly active metal-based catalyst could be more appropriate.

Q2: My reaction is giving a low yield of the desired pyridopyrimidine. What are the likely causes and how can I improve it?

Low yield is a common issue in organic synthesis. In the context of pyridopyrimidine synthesis, several factors could be at play:

  • Catalyst Inefficiency: The catalyst may be inactive or used in an insufficient amount. If you are using a reusable catalyst, it might require regeneration.[7] It is advisable to screen different catalysts and optimize the catalyst loading for your specific substrates.[2]

  • Suboptimal Reaction Conditions: The temperature and reaction time are critical parameters. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent product degradation.[2] Experimenting with different solvents can also significantly impact the yield.[2]

  • Purity of Reactants: Impurities in your starting materials (aldehydes, aminopyrimidines, active methylene compounds) can inhibit the reaction and lead to the formation of unwanted byproducts.[2][7]

Q3: I'm observing the formation of a significant side product in my reaction. How can I identify and minimize it?

Side product formation can complicate purification and reduce the yield of your target molecule. A common byproduct in reactions involving urea is a Hantzsch-type 1,4-dihydropyridine (DHP).[7] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired pyridopyrimidine synthesis pathway.[7]

To minimize the formation of this and other side products:

  • Control the Reaction Temperature: Lowering the reaction temperature can often disfavor the side reaction pathway.[7]

  • Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. Some Lewis acids may favor the desired pathway over the formation of byproducts.[7]

  • Order of Addition of Reactants: In some cases, adding the urea last can minimize its decomposition into ammonia.[7]

Troubleshooting Guide

This section provides a more detailed approach to troubleshooting common problems encountered during pyridopyrimidine synthesis.

Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Inactive or insufficient catalyst.- Ensure the catalyst is active (regenerate if reusable).[7] - Increase catalyst loading systematically. - Screen different types of catalysts (e.g., Lewis acid, organocatalyst, nanocatalyst).[2]
Suboptimal reaction conditions.- Monitor reaction progress by TLC to determine the optimal time.[2] - Vary the reaction temperature. - Experiment with different solvents (e.g., ethanol, water, DMF, or solvent-free conditions).[8][2]
Impure reactants.- Purify starting materials before use.[2][7]
Formation of Insoluble Byproducts Polymerization of the aldehyde.- Use a milder catalyst. - Add the aldehyde slowly to the reaction mixture.[2]
Low solubility of an intermediate.- Try a different solvent system with better solubilizing properties.[2]
Difficulty in Product Purification Presence of closely related side products.- Optimize reaction conditions to improve selectivity (see Q3 above). - Employ alternative purification techniques like preparative HPLC.
Unreacted starting materials.- Drive the reaction to completion by increasing reaction time or temperature, or by adding more of a limiting reagent.

Experimental Protocols

General Protocol for One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

  • 6-Aminouracil derivative (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)[8]

  • Catalyst (e.g., Nano-Fe₃O₄@SiO₂/SnCl₄, L-Proline, DAHP)[5]

  • Solvent (e.g., Water, Ethanol)[5]

Procedure:

  • To a round-bottom flask, add the 6-aminouracil derivative, aromatic aldehyde, malononitrile, and the chosen catalyst.

  • Add the solvent to the mixture.

  • Stir the reaction mixture at the appropriate temperature (e.g., 70-80°C or under reflux) for the required time (can range from minutes to hours depending on the catalyst and substrates).[5]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with a cold solvent.

  • If no precipitate forms, the product can be isolated by extraction or column chromatography after solvent removal.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and workflows can significantly aid in troubleshooting and optimization.

Plausible Mechanism for Nanocatalyst-Assisted Pyridopyrimidine Synthesis

The following diagram illustrates a plausible mechanism for the synthesis of pyridopyrimidines using a nanocatalyst. The catalyst activates the aldehyde, facilitating a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.[3]

G cluster_0 Reaction Pathway Reactants Aldehyde + Malononitrile + Aminopyrimidine Catalyst Nanocatalyst Reactants->Catalyst Activation Knoevenagel Knoevenagel Condensation Catalyst->Knoevenagel IntermediateA Intermediate A Knoevenagel->IntermediateA Michael Michael Addition IntermediateA->Michael IntermediateB Intermediate B Michael->IntermediateB Cyclization Cyclization & Aromatization IntermediateB->Cyclization Product Pyridopyrimidine Cyclization->Product

Caption: A systematic approach to troubleshooting low yields.

References

  • A Comparative Guide to Catalysts for Pyrido[2,3-d]pyrimidine Synthesis. Benchchem.
  • A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Pyridopyrimidine. Grokipedia.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing.
  • Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis.
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. PMC - NIH.

Sources

Technical Support Center: Synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This important heterocyclic scaffold is a key intermediate in the synthesis of various pharmaceutical agents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a particular focus on the critical role of solvent effects in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct synthesis involves a two-step process. The first step is the condensation of 2-aminopyridine with ethyl 2-chloro-3-oxobutanoate. This is followed by a cyclization reaction, which is often thermally induced, to form the desired pyridopyrimidinone ring system.[1][2]

Q2: Why is solvent selection so critical in this synthesis?

Solvent selection is paramount as it directly influences several key aspects of the reaction:

  • Solubility of Reactants: Ensuring both 2-aminopyridine and the beta-ketoester are adequately dissolved is crucial for the reaction to proceed efficiently.

  • Reaction Rate: The polarity of the solvent can significantly affect the rate of both the initial condensation and the subsequent cyclization. Polar solvents are generally preferred for this type of reaction.[3]

  • Side Reaction Suppression: The choice of solvent can help minimize the formation of unwanted byproducts, such as Hantzsch-type dihydropyridines or products from the self-condensation of the ketoester.[4]

  • Ease of Product Isolation: The solvent's boiling point and its ability to dissolve the final product versus impurities will impact the ease and efficiency of the work-up and purification steps.

Q3: Which solvents are recommended for the synthesis of this compound?

While various solvents can be used, the choice often depends on the specific reaction conditions (e.g., thermal vs. catalytic). Here's a general guideline:

  • For the initial condensation: Ethanol is a commonly used solvent as it provides good solubility for the reactants and is relatively easy to remove.[1]

  • For the cyclization step: High-boiling point, non-polar aprotic solvents are often favored for thermal cyclization. Diphenyl ether is a classic example used to achieve the high temperatures required for this step.[1] In some cases, toluene has been shown to be preferable to more polar solvents like DMSO, THF, acetone, chloroform, and DMF for improving the yield of pyridopyrimidines.[5]

Q4: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free synthesis is an emerging green chemistry approach that can be applicable to the formation of pyrimidine derivatives.[6][7] These methods often utilize techniques like ball-milling or microwave irradiation to promote the reaction. The key advantages are reduced environmental impact, potentially shorter reaction times, and simplified work-up. However, optimization of the reaction conditions is crucial to prevent charring and side product formation at elevated temperatures.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or HPLC analysis shows a large amount of unreacted starting materials.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes and Solutions:

Potential Cause Troubleshooting Action Rationale
Poor Solubility of Reactants Change to a more suitable solvent or use a co-solvent system. For example, if using a non-polar solvent for thermal cyclization, ensure the intermediate is soluble.Both reactants must be in the same phase to react.
Insufficient Reaction Temperature If performing a thermal cyclization, ensure the temperature is high enough (e.g., refluxing in diphenyl ether). For the initial condensation, a moderate increase in temperature may be necessary.The activation energy for the cyclization step can be high, requiring significant thermal energy.[3]
Suboptimal Catalyst (if used) If a catalyst is employed (e.g., an acid catalyst for condensation), ensure it is active and used in the correct loading. Consider screening different catalysts.[3]A catalyst can lower the activation energy of the reaction, but its effectiveness can be substrate and solvent-dependent.
Presence of Water Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can hydrolyze the ester group of the starting material or intermediates, leading to unwanted side products and reduced yield.[4]
Incorrect Stoichiometry Carefully verify the molar ratios of the reactants. A slight excess of one reactant may be beneficial, but this should be determined empirically.An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
Issue 2: Formation of Significant Impurities

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the product and starting materials.

  • HPLC analysis shows several unexpected peaks.

  • The final product is difficult to purify.

Potential Causes and Solutions:

Potential Cause Troubleshooting Action Rationale
Hantzsch-type Dihydropyridine Byproduct Lower the reaction temperature. The Hantzsch pathway can be favored at higher temperatures.[4]This is a common competing reaction pathway in similar syntheses.
Self-Condensation of Ethyl 2-chloro-3-oxobutanoate Add the ketoester slowly to the reaction mixture containing 2-aminopyridine.This minimizes the concentration of the ketoester at any given time, reducing the likelihood of self-condensation.
Formation of Polymeric Materials Use a milder catalyst or lower the reaction temperature. Consider changing the solvent to one that is less likely to promote polymerization.Harsh acidic conditions or high temperatures can sometimes lead to the polymerization of starting materials or intermediates.[3]
Incomplete Cyclization Increase the reaction time or temperature for the cyclization step. The addition of a catalytic amount of a Brønsted or Lewis acid can also facilitate the final cyclization.[4]The intermediate from the initial condensation may be stable under the reaction conditions and require more forcing conditions to cyclize.

Data Presentation

Table 1: Influence of Solvent on the Yield of Pyridopyrimidine Synthesis (Illustrative)

Solvent Dielectric Constant (Polarity) Boiling Point (°C) Typical Yield (%) Key Observations
Toluene2.4111HighGood for thermal cyclization; azeotropic removal of water.[5]
Ethanol24.578Moderate to HighGood for the initial condensation step; may require a separate high-temperature step for cyclization.[1]
Acetonitrile37.582ModeratePolar aprotic solvent, can be effective but requires optimization.[3]
DMF36.7153VariableHigh boiling point, but can sometimes lead to side reactions.[5]
DMSO46.7189VariableHigh boiling point, but can be difficult to remove and may lead to side reactions.[5]
Diphenyl Ether3.7259HighExcellent for high-temperature thermal cyclizations.[1]

Note: The yields are illustrative and can vary significantly based on the specific reaction conditions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Condensation of 2-aminopyridine with ethyl 2-chloro-3-oxobutanoate

  • To a solution of 2-aminopyridine (1.0 eq) in absolute ethanol, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to diphenyl ether.

  • Heat the mixture to 250-255 °C for 30-60 minutes.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture and purify the product by column chromatography or recrystallization from a suitable solvent (e.g., ethyl acetate).[8]

Visualizations

Diagram 1: Reaction Mechanism

ReactionMechanism Reactants 2-Aminopyridine + Ethyl 2-chloro-3-oxobutanoate Intermediate Condensation Intermediate Reactants->Intermediate Condensation (e.g., in Ethanol) Product This compound Intermediate->Product Thermal Cyclization (e.g., in Diphenyl Ether)

Caption: General reaction mechanism for the synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckPurity->CheckConditions Purity OK OptimizeSolvent Optimize Solvent System CheckConditions->OptimizeSolvent Conditions Correct OptimizeTempTime Adjust Temperature/Time CheckConditions->OptimizeTempTime Deviation Found CheckCatalyst Evaluate Catalyst Activity OptimizeSolvent->CheckCatalyst End Improved Yield OptimizeTempTime->End PurificationLoss Assess Work-up & Purification CheckCatalyst->PurificationLoss SideReactions Investigate Side Reactions PurificationLoss->SideReactions SideReactions->End

Sources

Validation & Comparative

A Comparative Analysis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and Structurally Related Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a detailed comparative analysis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate in the synthesis of the antipsychotic drug Risperidone, and its structurally similar analogs.[3] We will explore the influence of substitutions on the biological activity of this scaffold, supported by experimental data from peer-reviewed literature, and provide detailed protocols for relevant assays.

The Pyrido[1,2-a]pyrimidin-4-one Core: A Versatile Pharmacophore

The fused bicyclic structure of pyrido[1,2-a]pyrimidin-4-one offers a unique three-dimensional arrangement that allows for diverse interactions with various biological targets. This has led to the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiplatelet, and antibacterial properties.[4][5][6][7] The biological activity is highly dependent on the nature and position of the substituents on the heterocyclic core.

Comparative Analysis of Biological Activities

While this compound is primarily known as a synthetic intermediate, its structural features suggest potential for biological activity. By examining related compounds, we can infer its potential and compare it to other derivatives.

Anticancer Activity

The pyrido[1,2-a]pyrimidine scaffold has been extensively investigated for its anticancer potential. The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as protein kinases.

A study on a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives revealed promising anticancer activity against four human cancer cell lines.[8] This highlights the importance of the substituent at the 3-position for cytotoxic effects. While no direct anticancer data for this compound is publicly available, the presence of a halogen at the 3-position is a common feature in many kinase inhibitors. Halogens can form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

Table 1: Comparative Anticancer Activity of Selected Pyrido[1,2-a]pyrimidine Derivatives

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 2-Methyl, 3-ArylcarboxamideVarious5-20[8]
Compound B 2-Amino, various substitutionsVarious10-50[6]
Compound C 3-Aroyl, 8-MethylRAW 264.7>10[9]

This table is a representative summary. For detailed information, please refer to the cited literature.

The data suggests that bulky substituents at the 3-position, such as carboxamides and aroyl groups, can confer significant anticancer activity. The chloro group in our target compound is smaller and more electron-withdrawing, which could lead to a different pharmacological profile.

Anti-inflammatory Activity

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Several pyrido[1,2-a]pyrimidine derivatives have been shown to inhibit COX enzymes.

A series of 3-aroylpyrido[1,2-a]pyrimidines were synthesized and evaluated as inhibitors of nitric oxide synthases (NOS), which are also involved in the inflammatory process.[9] The study found that compounds with a biphenyloyl, benzyloxybenzoyl, or naphthoyl group at the 3-position displayed the highest inhibitory effects.[9] Furthermore, the introduction of a methyl group at the 8-position enhanced this activity.[9]

This structure-activity relationship (SAR) suggests that the nature of the substituent at the 3-position is critical for anti-inflammatory activity. The chloro group in this compound, being a simple halogen, may not be optimal for potent COX inhibition compared to the larger aromatic moieties in the reported active compounds. However, its potential for anti-inflammatory activity cannot be entirely dismissed without experimental validation.

Antiplatelet Activity

Platelet aggregation is a critical process in thrombosis, and inhibitors of this process are important for the prevention of cardiovascular diseases. Certain 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been shown to possess in vitro antiplatelet activity.[6] A study of these compounds revealed that their mechanism of action involves the inhibition of high-affinity cAMP phosphodiesterase.[6]

The SAR in this series of compounds is complex, with substitutions at various positions of the pyridopyrimidine core influencing activity. While this study focused on 2-amino derivatives, it underscores the potential of the scaffold to interact with enzymes involved in platelet function. The substitution pattern of this compound is significantly different, and its antiplatelet activity would need to be experimentally determined.

Structure-Activity Relationship (SAR) Insights

  • Position 3: This position appears to be crucial for modulating various biological activities. Bulky, aromatic, and carboxamide groups at this position have been associated with potent anticancer and anti-inflammatory effects. The electronic nature of the substituent is also important.

  • Position 2: The presence of a methyl group, as in our target compound, is common in many derivatives. Amino groups at this position have been linked to antiplatelet activity.

  • Other Positions: Substitutions on the pyridine ring, such as a methyl group at position 8, can enhance the biological activity of the compound, likely by improving its binding affinity to the target enzyme.

dot

SAR_Summary Pyrido[1,2-a]pyrimidin-4-one Core Pyrido[1,2-a]pyrimidin-4-one Core Position 3 Position 3 Pyrido[1,2-a]pyrimidin-4-one Core->Position 3 Position 2 Position 2 Pyrido[1,2-a]pyrimidin-4-one Core->Position 2 Pyridine Ring Pyridine Ring Pyrido[1,2-a]pyrimidin-4-one Core->Pyridine Ring Anticancer Anticancer Position 3->Anticancer Aryl, Carboxamide Anti-inflammatory Anti-inflammatory Position 3->Anti-inflammatory Aroyl Antiplatelet Antiplatelet Position 2->Antiplatelet Amino Enhanced Activity Enhanced Activity Pyridine Ring->Enhanced Activity e.g., 8-Methyl

Caption: Structure-Activity Relationship (SAR) of the Pyrido[1,2-a]pyrimidin-4-one Scaffold.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, detailed experimental protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (including this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Add MTT Treat with Compounds->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow of the MTT Assay for Anticancer Screening.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX-1 and COX-2).

Objective: To determine the IC50 of a compound for COX-1 and COX-2 inhibition.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of assay buffer, heme, enzymes, and substrate.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the wells.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Immediately monitor the absorbance at 590 nm over time.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for both COX-1 and COX-2.

Conclusion and Future Directions

Future research should focus on the direct biological evaluation of this compound in a panel of anticancer, anti-inflammatory, and other relevant assays. This would provide a definitive baseline for its activity and guide the rational design of novel, more potent derivatives for therapeutic applications. The detailed experimental protocols provided in this guide offer a validated starting point for such investigations.

References

  • Di Braccio, M., Grossi, G., Roma, G., Vargiu, L., Mura, M., & Marongiu, M. E. (2000). Synthesis, antiplatelet activity and comparative molecular field analysis of substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, their congeners and isosteric analogues. Bioorganic & Medicinal Chemistry, 8(4), 751-768. [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Kumar, G. S., Dev, G. J., Kumar, N. R., Swaroop, D. K., Chandra, Y. P., Kumar, C. G., & Narsaiah, B. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. Retrieved from [Link]

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2017). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 7(68), 43049-43075. [Link]

  • Patel, R. V., Patel, K. D., & Patel, N. C. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry Research, 22(12), 5966-5975. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Godard, A., et al. (1995). Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives and 1,2,3,4-tetrahydro- pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation. Die Pharmazie, 50(11), 719-722. [Link]

  • Noack, E., & Kube, I. (1998). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 8(13), 1645-1650. [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 213-221. [Link]

  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. Retrieved from [Link]

  • Di Braccio, M., et al. (2006). Synthesis, Antiplatelet and Antithrombotic Activities of New 2-substituted benzopyrano[4,3-d]pyrimidin-4-cycloamines and 4-amino/cycloamino-benzopyrano[4,3-d]pyrimidin-5-ones. IL FARMACO, 61(4), 359-368. [Link]

  • Naikoo, R. A., et al. (2026). Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. Chemistry & Biodiversity, 23(1), e02861. [Link]

  • Abdel-Rahman, A. A. H. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 10(5), 163-172.
  • Manetti, F., et al. (1984). Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. Il Farmaco, Edizione Scientifica, 39(2), 110-119. [Link]

  • El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20(5), 1205-1234. [Link]

  • Di Braccio, M., et al. (2000). Synthesis, antiplatelet activity and comparative molecular field analysis of substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, their congeners and isosteric analogues. Bioorganic & Medicinal Chemistry, 8(4), 751-768. [Link]

  • El-Gamal, M. I., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(6), 416-425.
  • Ravikumar, K., Sridhar, B., & Yathirajan, H. S. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1888. [Link]

  • PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. Retrieved from [Link]

  • SciSpace. (2013). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Antibacterial Activity in Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the discovery and validation of novel antibacterial agents are paramount to global health. Pyridopyrimidines, a class of fused heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their structural similarity to purines and their diverse pharmacological activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antibacterial potential of novel pyridopyrimidine derivatives. We will delve into the mechanistic underpinnings of their activity, present a comparative analysis with existing alternatives, and provide detailed, field-proven experimental protocols.

The Pyridopyrimidine Scaffold: A Promising Antibacterial Framework

Pyridopyrimidines are bicyclic N-heterocyclic compounds formed by the fusion of a pyridine and a pyrimidine ring.[3] This unique structural arrangement allows for diverse chemical modifications, leading to a wide array of derivatives with varied biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][4][5][6] The core structure's ability to mimic endogenous purines allows these derivatives to interact with various biological targets, offering a rich scaffold for drug design.[1]

The antibacterial potential of pyridopyrimidine derivatives has been demonstrated against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.[7][8] Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum potential.[9][10]

Mechanism of Action: Targeting Essential Bacterial Processes

The efficacy of an antibacterial agent is intrinsically linked to its mechanism of action. While diverse, a notable mechanism for some pyridopyrimidine derivatives is the inhibition of bacterial DNA replication enzymes, specifically DNA gyrase and topoisomerase IV.[10] These type II topoisomerases are crucial for managing DNA topology during replication, and their inhibition leads to rapid bacterial cell death.[10] This targeted approach is a promising strategy to combat the growing problem of antibiotic resistance.[10]

Another identified target for certain pyridopyrimidine derivatives is biotin carboxylase (BC), an essential enzyme in the fatty acid biosynthesis pathway of bacteria.[11][12] By targeting the ATP-binding site of BC, these compounds disrupt a fundamental metabolic process, leading to antibacterial effects against fastidious Gram-negative pathogens.[11] The structural similarity of the BC active site to eukaryotic protein kinases underscores the importance of structure-based design to ensure bacterial selectivity.[11] Furthermore, some thiophenyl-substituted pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division, resulting in a bactericidal effect.[13][14]

Below is a diagram illustrating the general workflow for validating the antibacterial activity of a novel compound.

G cluster_0 Initial Screening & Characterization cluster_1 Quantitative Potency Assessment cluster_2 Mechanism of Action & Selectivity cluster_3 Data Analysis & Comparison A Synthesis & Purification of Pyridopyrimidine Derivative B Primary Antibacterial Screening (e.g., Disk Diffusion Assay) A->B Test Compound C Minimum Inhibitory Concentration (MIC) Assay B->C Active Compounds D Minimum Bactericidal Concentration (MBC) Assay C->D Determine Bactericidal Effect F Cytotoxicity Assay (e.g., against mammalian cell lines) C->F Assess Selectivity E Time-Kill Kinetic Assay D->E Characterize Kill Rate G Target-Based Assays (e.g., DNA Gyrase Inhibition) E->G Elucidate Mechanism H Comparative Analysis with Standard Antibiotics F->H G->H

Caption: Workflow for Antibacterial Validation.

Comparative Landscape: Benchmarking Against Standard Antibiotics

To establish the therapeutic potential of a new pyridopyrimidine derivative, its performance must be objectively compared to existing antibacterial agents. The choice of comparators should be guided by the target bacterial spectrum. For instance, when evaluating activity against Gram-positive bacteria like S. aureus, vancomycin and methicillin are relevant benchmarks.[13] For broad-spectrum analysis, antibiotics such as amoxicillin and erythromycin are commonly used.[9][10]

The following table provides a hypothetical comparison of a novel pyridopyrimidine derivative (Compound X) with standard antibiotics against a panel of clinically relevant bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates higher potency.

Bacterial StrainCompound X (Pyridopyrimidine)AmoxicillinVancomycinCiprofloxacin
Staphylococcus aureus (ATCC 29213)4810.5
Escherichia coli (ATCC 25922)816>1280.25
Pseudomonas aeruginosa (ATCC 27853)16>128>1281
Bacillus subtilis (ATCC 6633)240.50.5

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Validation: Detailed Protocols

The cornerstone of a compelling validation guide lies in its detailed and reproducible experimental protocols. The following sections provide step-by-step methodologies for key assays.

The MIC assay is a fundamental quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyridopyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

The MBC assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Protocol:

  • Perform an MIC Assay: Follow the steps outlined in section 4.1.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

It is crucial to assess the selectivity of a potential antibacterial compound by evaluating its toxicity to mammalian cells.

Protocol (using MTT assay on a mammalian cell line, e.g., HEK293):

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridopyrimidine derivative for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

The following diagram illustrates the workflow for determining the MIC and MBC of a compound.

G A Prepare Serial Dilutions of Pyridopyrimidine Derivative in Broth B Add Standardized Bacterial Inoculum A->B C Incubate at 37°C for 18-24h B->C D Observe for Visible Growth (Determine MIC) C->D E Subculture from Wells with No Visible Growth onto Agar Plates D->E F Incubate Agar Plates at 37°C for 18-24h E->F G Count Colonies (Determine MBC) F->G

Caption: MIC and MBC Determination Workflow.

Conclusion and Future Directions

The validation of pyridopyrimidine derivatives as antibacterial agents requires a multifaceted approach that combines robust in vitro testing with a deep understanding of their mechanism of action. The protocols and comparative framework presented in this guide offer a solid foundation for these investigations. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as evaluating their efficacy in in vivo models of infection. The continued exploration of the pyridopyrimidine scaffold holds significant promise for the development of the next generation of antibacterial therapeutics.

References

  • Review on Antimicrobial Activity of Pyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. [Link]

  • synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy. [Link]

  • A class of selective antibacterials derived from a protein kinase inhibitor pharmacophore. PubMed. [Link]

  • Synthesis and Antibacterial Activities of Different Five-Membered Heterocyclic Rings Incorporated with Pyridothienopyrimidine. ACS Omega - ACS Publications. [Link]

  • Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. PubMed Central. [Link]

  • Various pyridopyrimidine structures types. ResearchGate. [Link]

  • A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. Bentham Science. [Link]

  • Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. [Link]

  • synthesis & antimicrobial activities of pyrido pyrimidine. ResearchGate. [Link]

  • Pyridopyrimidine. Grokipedia. [Link]

  • Synthesis and in vitro Antibacterial Activity of Some Novel Fused Pyridopyrimidine Derivatives. Request PDF - ResearchGate. [Link]

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PMC - NIH. [Link]

  • A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Oxopyrimido[1,2–a]pyrimidine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PMC - NIH. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC - NIH. [Link]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. ResearchGate. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences. [Link]

Sources

The Structure-Activity Relationship of 3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its rigid, planar structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. We will objectively compare their performance as anticancer, antibacterial, and antimalarial agents, supported by experimental data, and provide detailed protocols for their synthesis and biological evaluation.

The Privileged Scaffold: this compound

The core structure, this compound, possesses several key features that contribute to its versatility as a pharmacophore. The pyridopyrimidine ring system is relatively planar, which can facilitate intercalation into DNA or binding to flat enzymatic active sites. The 2-methyl group provides a lipophilic anchor, while the 3-chloro substituent serves as a crucial synthetic handle for further derivatization, allowing for the exploration of a wide chemical space. The 4-oxo group acts as a hydrogen bond acceptor, often playing a critical role in target binding.

Comparative Biological Activities and Structure-Activity Relationship (SAR)

The derivatization of the this compound scaffold has yielded compounds with potent activity against a range of biological targets. Below, we compare the SAR of these derivatives in the context of their anticancer, antibacterial, and antimalarial activities.

Anticancer Activity: Allosteric Inhibition of SHP2 Phosphatase

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a key signaling node in the RAS-ERK and PI3K-AKT pathways, both of which are frequently hyperactivated in cancer.[1] Allosteric inhibitors of SHP2 have emerged as a promising therapeutic strategy. A series of pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent allosteric SHP2 inhibitors.[1]

Key SAR Insights:

  • Substitution at the 7-position: Introduction of an aryl group at the 7-position of the pyridopyrimidine ring is crucial for activity.

  • Linker between the core and the 7-aryl group: The introduction of a sulfur atom as a linker between the pyridopyrimidine core and the 7-aryl group significantly enhances the inhibitory activity. This is exemplified by compound 14i , which exhibits high enzymatic activity against full-length SHP2 (IC50 = 0.104 μM).[1] The flexible sulfur linker is believed to allow the 7-aryl group to adopt an optimal conformation for binding in the allosteric pocket.

  • Substituents on the 7-aryl group: The nature and position of substituents on the 7-aryl ring fine-tune the potency.

Table 1: In Vitro SHP2 Inhibitory Activity and Antiproliferative Activity of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives [1]

CompoundR (Linker and 7-substituted aryl group)SHP2 IC50 (μM)Kyse-520 IC50 (μM)
13a Direct bond to a substituted phenyl ring> 50> 50
14i -S-(4-chlorophenyl)0.1041.06

Note: The core structure for these derivatives is a pyrido[1,2-a]pyrimidin-4-one, not specifically a 3-chloro-2-methyl derivative, but provides valuable SAR insights for the scaffold.

Mechanistic studies have revealed that potent derivatives like 14i induce apoptosis and arrest the cell cycle at the G0/G1 phase. They also lead to the downregulation of the phosphorylation levels of Akt and Erk1/2 in cancer cells, confirming their on-target effect on the SHP2 signaling pathway.[1]

Signaling Pathway Diagram:

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS SHP2 SHP2 GRB2->SHP2 RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SHP2->RAS (dephosphorylates scaffolding proteins) Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative (e.g., 14i) Inhibitor->SHP2 Allosteric Inhibition

Caption: SHP2 signaling pathway and the point of intervention by pyrido[1,2-a]pyrimidin-4-one derivatives.

Antibacterial Activity

Derivatives of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antibacterial activity.[2] While these compounds feature a saturated pyridine ring, the SAR provides valuable clues for the broader class of molecules.

Key SAR Insights:

  • Substitution at the 3-position: The 3-(2-chloroethyl) group serves as a reactive handle to introduce various amine-containing side chains.

  • Nature of the amine substituent: The antibacterial activity is highly dependent on the nature of the amine introduced.

  • Heterocyclic amines: Compounds bearing a substituted piperazine moiety at the terminus of the side chain generally exhibit good activity.

  • Most potent compound: Compound 6i from the series, which incorporates a specific substituted piperazine, showed activity two-fold better than the standard drug streptomycin sulfate against the tested bacterial strains.[2]

Table 2: Antibacterial Activity of Selected 3-substituted-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives [2]

CompoundR (Substituent on the 3-ethyl side chain)Gram-Positive Activity (MIC, µg/mL)Gram-Negative Activity (MIC, µg/mL)
6a -N(CH3)2>100>100
6f 4-phenylpiperazin-1-yl2550
6i 4-(2-methoxyphenyl)piperazin-1-yl6.2512.5
Streptomycin (Standard)12.525
Antimalarial Activity

The pyrido[1,2-a]pyrimidin-4-one scaffold has also been explored for its potential as an antimalarial agent.[3]

Key SAR Insights:

  • Unsubstituted B-ring: SAR studies have indicated that an unsubstituted B-ring (the pyridine ring of the core) is favorable for antimalarial activity.[3]

  • Substituents at the 3-position: Modifications at the 3-position have a significant impact on potency. Carbamate and carboxamide linkers have been explored to attach various substituted benzyl groups.

  • Moderate Activity: Compounds such as 3-Fluorobenzyl(4-oxo-4H-pyrido [1,2-a]pyrimidin-3-yl)carbamate (21 , IC50 = 33 μM) and 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (37 , IC50 = 37 μM) have demonstrated moderate activity against the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum.[3]

Experimental Protocols

General Synthesis of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This synthetic route provides a key intermediate for further derivatization.[4]

Step 1: Synthesis of 2-acetyl-4-chlorobutyric acid ethyl ester

  • To a solution of ethyl acetoacetate in a suitable solvent, add a base (e.g., sodium ethoxide, potassium carbonate).

  • Add 1-bromo-2-chloroethane dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture to isolate the desired product, 2-acetyl-4-chlorobutyric acid ethyl ester.

Step 2: Synthesis of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Combine 2-acetyl-4-chlorobutyric acid ethyl ester and 3-hydroxy-2-aminopyridine in a suitable solvent.

  • Add a catalyst (e.g., LiCl, BiCl3).

  • Heat the reaction mixture under reflux until completion.

  • Cool the reaction mixture and isolate the product by filtration or chromatography.

Synthetic Workflow Diagram:

synthesis_workflow cluster_step1 Step 1 cluster_step2 Step 2 A Ethyl Acetoacetate D 2-acetyl-4-chlorobutyric acid ethyl ester A->D B 1-Bromo-2-chloroethane B->D C Base C->D G 3-(2-chloroethyl)-9-hydroxy-2-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one D->G E 3-Hydroxy-2-aminopyridine E->G F Catalyst F->G

Caption: General synthetic workflow for a key pyrido[1,2-a]pyrimidin-4-one intermediate.

SHP2 Phosphatase Inhibition Assay

This is a fluorescence-based enzymatic assay.

  • Prepare a working solution of SHP2 enzyme in an appropriate buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20).

  • For wild-type SHP2, pre-incubate with a dually phosphorylated peptide (e.g., from IRS-1) to activate the enzyme.

  • Dispense the test compounds at various concentrations into a 384-well plate.

  • Add the SHP2 enzyme solution to the wells and incubate.

  • Initiate the reaction by adding a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Measure the fluorescence intensity over time using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

Antibacterial Microdilution Assay

This method determines the minimum inhibitory concentration (MIC).

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculate each well with a standardized suspension of the test bacteria.

  • Include positive (bacteria with no compound) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimalarial SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of malaria parasites.

  • Culture Plasmodium falciparum in human erythrocytes.

  • Synchronize the parasite culture to the ring stage.

  • Dispense the test compounds at various concentrations into a 96-well plate.

  • Add the parasitized erythrocytes to the wells and incubate for 48-72 hours under appropriate conditions.

  • After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the percent inhibition of parasite growth and determine the IC50 values.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that strategic modifications at various positions of the pyridopyrimidine ring can lead to potent and selective inhibitors for diverse biological targets.

  • For anticancer applications, derivatization at the 7-position with flexible, aryl-containing linkers is a promising strategy for developing potent allosteric SHP2 inhibitors.

  • For antibacterial development, modification of the 3-(2-chloroethyl) side chain with heterocyclic amines, particularly substituted piperazines, has shown significant potential.

  • For antimalarial drug discovery, maintaining an unsubstituted B-ring while exploring various substituents at the 3-position is a key consideration.

Future research should focus on a more integrated approach, testing a systematically varied library of this compound derivatives against a panel of cancer cell lines, bacterial strains, and Plasmodium falciparum to identify compounds with dual or multiple activities, or to further optimize selectivity for a specific target. The detailed protocols provided herein offer a robust framework for such investigations.

References

  • Krishnamurthy, B., Vinaya, K., Rakshith, D., Prasanna, D. S., & Rangappa, K. S. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry, 9(2), 240-248. [Link]

  • Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2009). 3-(2-Chloro-ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1987-o1988. [Link]

  • CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 212-219. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 212-219. [Link]

  • PubChem. (n.d.). 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • ResearchGate. (n.d.). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • PubMed. (2010). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6658-6661. [Link]

  • Royal Society of Chemistry. (2022). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 13(8), 904-927. [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

Sources

A Comparative Guide to Pyridopyrimidine Synthesis: From Classical Reactions to Green Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridopyrimidine Scaffold

Pyridopyrimidines, a class of fused heterocyclic compounds, represent a cornerstone in medicinal chemistry and drug development. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This has rendered them "privileged scaffolds" in the design of novel therapeutics, with applications ranging from anticancer and anti-inflammatory agents to antiviral and central nervous system-modulating drugs.[1][2] The diverse biological potential of these molecules has spurred the development of numerous synthetic strategies, each with its own set of advantages and limitations. This guide provides a comparative analysis of key methods for the synthesis of pyridopyrimidines, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic choices. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method's performance.

I. Classical Approach: The Bredereck Synthesis

One of the foundational methods for the synthesis of pyrimidines and their fused analogues involves the use of Bredereck's reagent, tert-butoxy bis(dimethylamino)methane. This reagent serves as a versatile one-carbon building block, reacting with compounds containing active methylene groups to form enamines, which can then be cyclized to form the pyrimidine ring.[3][4] While largely superseded by more modern techniques, understanding this classical approach provides valuable context for the evolution of pyridopyrimidine synthesis.

Causality in Experimental Choices:

The Bredereck synthesis relies on the high reactivity of the reagent to activate a methyl or methylene group adjacent to a carbonyl or cyano group. The subsequent cyclization with an appropriate amine-containing precursor, such as an aminopyridine, is typically driven by heating, often in a high-boiling solvent to achieve the necessary reaction temperatures for both enamine formation and intramolecular condensation.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
  • Step 1: Enamine Formation. A solution of 2-amino-3-cyanopyridine (1.0 eq.) and Bredereck's reagent (1.2 eq.) in anhydrous toluene is heated at reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. After cooling, the solvent is removed under reduced pressure. The resulting crude enamine is then dissolved in formamide and heated at 180-190 °C for 2-3 hours.

  • Step 3: Work-up and Purification. The reaction mixture is cooled to room temperature and poured into ice water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to afford the desired pyridopyrimidine product.

Advantages and Limitations:

The primary advantage of the Bredereck synthesis lies in its utility for constructing specific substitution patterns that may be difficult to achieve with other methods. However, it often requires harsh reaction conditions, including high temperatures and stoichiometric use of the reagent, which can limit its functional group tolerance and raise environmental concerns.

II. The Advent of Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot to form a final product that contains portions of all the initial reactants.[2] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[5] Several MCRs have been developed for the synthesis of pyridopyrimidines, often proceeding through a cascade of reactions such as Knoevenagel condensation followed by Michael addition and subsequent cyclization.[6]

Causality in Experimental Choices:

The success of an MCR for pyridopyrimidine synthesis often hinges on the careful selection of reactants and a catalyst that can orchestrate the desired sequence of bond-forming events. The reaction mechanism typically begins with the formation of a highly electrophilic intermediate, often through a Knoevenagel condensation between an aldehyde and an active methylene compound. This intermediate is then poised to react with an aminopyrimidine derivative in a Michael addition, followed by an intramolecular cyclization and dehydration to furnish the aromatic pyridopyrimidine core.[6]

Experimental Protocol: One-Pot Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
  • Step 1: Reaction Setup. In a round-bottom flask, a mixture of an aromatic aldehyde (1.0 eq.), malononitrile (1.0 eq.), and 6-amino-1,3-dimethyluracil (1.0 eq.) is suspended in ethanol.

  • Step 2: Catalysis and Reaction. A catalytic amount of a base, such as piperidine or triethylamine (0.1 eq.), is added to the mixture. The reaction is then stirred at reflux for 2-4 hours, with progress monitored by TLC.

  • Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure pyridopyrimidine derivative.[7]

Advantages and Limitations:

MCRs offer high atom economy, operational simplicity, and the ability to generate complex molecules in a single step, making them highly attractive for the construction of compound libraries. However, optimizing the reaction conditions to favor the desired product and minimize side reactions can be challenging, and the scope of the reaction can be limited by the compatibility of the various starting materials.

III. The Power of Focus: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[8][9] This is due to the efficient and direct heating of the solvent and reactants by microwave irradiation, which can lead to rapid temperature increases and localized superheating.[10]

Causality in Experimental Choices:
Experimental Protocol: Microwave-Assisted Multicomponent Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
  • Step 1: Reaction Mixture Preparation. In a microwave-safe vessel, a mixture of a 3-formyl-quinoline (0.05 mmol), a primary heterocyclic amine (e.g., 2,4,6-triaminopyrimidine, 0.05 mmol), and a cyclic 1,3-diketone (e.g., dimedone, 0.05 mmol) in DMF (1.0 mL) is prepared.[8]

  • Step 2: Microwave Irradiation. The sealed vessel is subjected to microwave irradiation for 8–20 minutes at a temperature of 125–135 °C.[8]

  • Step 3: Product Isolation. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed, and purified by column chromatography to yield the final product.

Advantages and Limitations:

The primary advantages of microwave-assisted synthesis are the significant reduction in reaction times and often improved yields.[13] This method is particularly well-suited for high-throughput synthesis and library generation. However, the specialized equipment required may not be available in all laboratories, and scalability can sometimes be a concern.

IV. The Precision of Catalysis: Transition-Metal Mediated Synthesis

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, in particular, have been employed in the synthesis of pyridopyrimidines, typically involving the coupling of a halogenated pyrimidine or pyridine precursor with a suitable coupling partner.[7]

Causality in Experimental Choices:

Palladium-catalyzed reactions for pyridopyrimidine synthesis often involve the construction of the fused ring system through C-C or C-N bond formation. For instance, a Sonogashira or Suzuki coupling can be used to introduce a side chain that can subsequently undergo cyclization to form the pyridine ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Substituted Pyrimidine
  • Step 1: Reaction Setup. To a solution of an iodopyrimidine (1.0 eq.) in a suitable solvent such as DMF, an olefin (1.2 eq.), palladium(II) acetate (0.05 eq.), and a phosphine ligand (e.g., triphenylphosphine, 0.1 eq.) are added.

  • Step 2: Reaction Conditions. A base, such as triethylamine (2.0 eq.), is added, and the mixture is heated at 80-100 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC.

  • Step 3: Work-up and Purification. The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Advantages and Limitations:

Transition-metal catalysis offers a high degree of control and functional group tolerance, allowing for the synthesis of complex and highly substituted pyridopyrimidines. However, the cost and potential toxicity of the metal catalysts, as well as the need for inert reaction conditions, can be drawbacks.

V. The Sustainable Future: Green Synthesis and Nanocatalysis

Causality in Experimental Choices:

The use of nanocatalysts in pyridopyrimidine synthesis is driven by the desire to improve reaction efficiency while minimizing environmental impact. Magnetic nanoparticles, for example, can be easily recovered from the reaction mixture using an external magnet and reused multiple times, reducing waste and cost.[1] The high surface area of nanocatalysts provides more active sites for the reaction, often leading to faster reaction rates and higher yields under milder conditions. The proposed mechanism often involves the activation of reactants on the surface of the nanocatalyst.[8]

Experimental Protocol: Nanocatalyst-Mediated Green Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
  • Step 1: Catalyst Preparation. A magnetic nanocatalyst, such as Fe3O4 nanoparticles, is prepared according to established procedures.

  • Step 2: One-Pot Reaction. A mixture of an aromatic aldehyde (1.0 eq.), malononitrile (1.0 eq.), 6-aminouracil (1.0 eq.), and a catalytic amount of the Fe3O4 nanocatalyst (e.g., 10 mol%) in water or ethanol is stirred at a moderately elevated temperature (e.g., 80 °C).[1]

  • Step 3: Product and Catalyst Recovery. After completion of the reaction (monitored by TLC), the mixture is cooled. The nanocatalyst is separated using an external magnet. The product is then isolated from the solution by filtration or extraction and purified by recrystallization. The recovered nanocatalyst can be washed and reused for subsequent reactions.[1]

Advantages and Limitations:

Green synthesis approaches offer significant environmental benefits, including the use of non-toxic solvents, reduced energy consumption, and catalyst recyclability. Nanocatalysis can further enhance these benefits by improving reaction efficiency. However, the synthesis and characterization of nanocatalysts can be complex, and their long-term stability and potential environmental impact require careful consideration.

Quantitative Comparison of Synthesis Methods

MethodKey FeaturesTypical Reaction TimeTypical Yield (%)Temperature (°C)Green Chemistry Considerations
Classical (Bredereck's) Stoichiometric reagent, high temperatures6-9 hoursModerate (40-60%)180-190High-boiling organic solvents, stoichiometric waste
Multicomponent Reaction One-pot, high atom economy2-4 hoursGood to Excellent (70-95%)Room Temp. to RefluxOften uses benign solvents like ethanol, catalytic
Microwave-Assisted Rapid heating, reduced reaction times5-20 minutesExcellent (80-96%)125-135Reduced energy consumption, faster throughput
Transition-Metal Catalyzed High functional group tolerance8-12 hoursGood (60-85%)80-100Use of potentially toxic and expensive metals
Green (Nanocatalysis) Reusable catalyst, mild conditions1-3 hoursExcellent (85-97%)80Use of water or ethanol, catalyst recyclability

Visualizing the Pathways: Reaction Mechanisms and Workflows

MCR_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product A Aldehyde Knoevenagel Knoevenagel Condensation A->Knoevenagel B Active Methylene Compound B->Knoevenagel C Aminopyrimidine Michael Michael Addition C->Michael Knoevenagel->Michael Electrophilic Intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Product Pyridopyrimidine Cyclization->Product

Microwave_vs_Conventional cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis start_conv Reactants in Solvent heat_conv Reflux (hours) start_conv->heat_conv workup_conv Work-up & Purification heat_conv->workup_conv product_conv Product workup_conv->product_conv start_mw Reactants in Microwave Vial heat_mw Irradiation (minutes) start_mw->heat_mw workup_mw Work-up & Purification heat_mw->workup_mw product_mw Product workup_mw->product_mw

Green_Synthesis_Cycle Reactants Reactants + Nanocatalyst Reaction Reaction in Green Solvent (e.g., Water) Reactants->Reaction Separation Magnetic Separation Reaction->Separation Product Product Isolation Separation->Product Catalyst Recovered Nanocatalyst Separation->Catalyst Catalyst->Reactants Reuse

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of pyridopyrimidines has evolved significantly, moving from classical, often harsh, methods to highly efficient and sustainable modern techniques. The choice of the optimal synthetic route depends on a multitude of factors, including the desired substitution pattern, the scale of the synthesis, available equipment, and green chemistry considerations.

For rapid library synthesis and high-throughput screening, microwave-assisted multicomponent reactions offer unparalleled speed and efficiency. When functional group tolerance and precise control over the substitution pattern are paramount, transition-metal catalyzed methods provide a powerful, albeit more resource-intensive, option. For large-scale, environmentally conscious synthesis, green chemistry approaches utilizing nanocatalysts are increasingly becoming the method of choice, offering high yields, mild reaction conditions, and catalyst reusability.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and efficiently access the diverse and medicinally important class of pyridopyrimidine compounds.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., & El-Emam, A. A. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(17), 11487-11516. [Link]

  • Canto-de-la-Fuente, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 586-596. [Link]

  • da Silva, G. V. J., et al. (2025). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. [Link]

  • Hassan, A. A. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]

  • Kidwai, M., Singhal, K., & Kukreja, S. (2007). One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 62(5), 673-676. [Link]

  • Lozano-Lievana, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Mohammadi, Z., & Gholamrezapor, E. (2025). Cu/ZnO@GO promoted green synthesis of novel dipyridopyrimidines: evaluation of biological activity and theoretical. RSC Advances. [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., & El-Emam, A. A. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(17), 11487-11516. [Link]

  • Ziarani, G. M., et al. (2025). Green synthesis of pyrido[2,3-d:5,6-d′]dipyrimidine derivatives using modified g-C3N4 nanorods and study on their biological activity using computational approaches. Scientific Reports. [Link]

  • Shawali, A. S., & Abdallah, M. A. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12(1), 58. [Link]

  • Al-Ghorbani, M., et al. (2006). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. Molecules, 11(11), 875-883. [Link]

  • Singh, P. P., et al. (2016). Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. Letters in Drug Design & Discovery, 13(8), 699-710. [Link]

  • Hammouda, M. M., et al. (2022). Multicomponent synthesis of pyridopyrimidines under nanocatalyst and free-solvent conditions. RSC Advances, 12(46), 30143-30152. [Link]

  • Sonawane, R. P., & Salunkhe, V. R. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional metho. International Journal of ChemTech Research, 6(5), 2884-2890. [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2025). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Indian Journal of Chemistry - Section B, 46B, 1344-1348. [Link]

  • Sakamoto, T., et al. (1981). Synthesis of Pyrimidine Derivatives Having Olefinic Substituents by Palladium-catalyzed Cross-coupling Reaction of Iodopyrimidines. Heterocycles, 16(6), 965-968. [Link]

  • Kaur, J. S., & Singh, P. (2025). The nanoencapsulation process of pyridopyrimidines. Journal of Chemical Technology & Biotechnology. [Link]

  • Chan, J. H., & Rosowsky, A. (2005). Synthesis of the lipophilic antifolate piritrexim via a palladium(0)-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 70(4), 1364–1368. [Link]

  • de la Cruz, P., et al. (2025). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Synlett. [Link]

  • Sarno, F., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistrySelect, 4(14), 4349-4355. [Link]

  • El-Shahat, M., et al. (2025). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Martina, M. G., Giannessi, L., & Radi, M. (2022). Bredereck's synthesis of purine derivatives. Multicomponent Reactions: Concepts and Applications for Chemistry, Medicine and Materials Science, 1-32. [Link]

  • Sonawane, R. P. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. International Journal of Scientific Research in Science and Technology. [Link]

  • Gilbertson, S. R., et al. (2009). Novel pyridopyrimidine derivatives as inhibitors of stabletoxin a (STa) induced cGMP synthesis. Bioorganic & Medicinal Chemistry Letters, 19(11), 3067-3071. [Link]

Sources

The Strategic Intermediate: A Comparative Guide to the Efficacy of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and drug development, the selection of an appropriate intermediate is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth comparative analysis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , a versatile heterocyclic building block, against a common alternative, ethyl 2-chloroacetoacetate , in the synthesis of pyrido[1,2-a]pyrimidine cores. These cores are central to a range of biologically active molecules, including antipsychotics like risperidone and paliperidone, as well as emerging cancer therapeutics such as SHP2 inhibitors.[1]

This document moves beyond a simple catalog of reactions to offer a nuanced, field-proven perspective on the practical utility of these intermediates. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

The Pyrido[1,2-a]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrido[1,2-a]pyrimidine framework is a recurring motif in a multitude of pharmacologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups to interact with biological targets. This scaffold is present in drugs targeting the central nervous system and is being actively explored for its potential in oncology. Notably, derivatives of this core have shown potent inhibitory activity against SHP2, a protein tyrosine phosphatase implicated in the RAS-ERK and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer.[1]

Comparative Analysis of Synthetic Intermediates

The synthesis of the pyrido[1,2-a]pyrimidine core typically involves the cyclocondensation of a 2-aminopyridine derivative with a suitable three-carbon synthon. The choice of this synthon is a key determinant of the overall synthetic efficiency. Here, we compare two prominent intermediates: this compound and ethyl 2-chloroacetoacetate.

FeatureThis compoundEthyl 2-chloroacetoacetate
Synthetic Strategy Pre-formed pyridopyrimidine core; functionalization at the 3-position.Building block for de novo synthesis of the pyridopyrimidine ring.
Reaction Type Nucleophilic substitution at the chloro position.Cyclocondensation with 2-aminopyridines.
Typical Yields Generally high for nucleophilic substitution reactions.Variable, dependent on cyclocondensation conditions and substituents.
Versatility Primarily for introducing substituents at the 3-position.High versatility in creating diverse substitution patterns on the pyrimidine ring.
Cost-Effectiveness Potentially higher initial cost due to its more complex structure.Generally lower cost as a more basic building block.
Key Applications Synthesis of risperidone, paliperidone, and their analogs.Broad applicability in the synthesis of various heterocyclic systems.

Experimental Workflows and Protocols

Protocol 1: Synthesis of a 3-substituted Pyrido[1,2-a]pyrimidine using this compound

This protocol outlines a general procedure for the nucleophilic substitution reaction at the C3 position of the pyridopyrimidine core. This approach is exemplified in the synthesis of precursors to risperidone.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add 1.1 equivalents of the desired nucleophile (e.g., a piperidine derivative) and 1.5 equivalents of a non-nucleophilic base (e.g., sodium carbonate or potassium carbonate).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with water. If no precipitate forms, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction.

  • The use of an excess of the base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Protocol 2: De Novo Synthesis of a Pyrido[1,2-a]pyrimidine Core using Ethyl 2-chloroacetoacetate

This protocol describes a general method for the construction of the pyrido[1,2-a]pyrimidine scaffold from a 2-aminopyridine and ethyl 2-chloroacetoacetate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 1 equivalent of a substituted 2-aminopyridine with 1.1 equivalents of ethyl 2-chloroacetoacetate.

  • Reaction Conditions: The reaction can be performed neat (solvent-free) or in a high-boiling solvent such as diphenyl ether. Heat the mixture to a temperature range of 140-180°C. The reaction progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The resulting solid is triturated with a suitable solvent like ethanol or diethyl ether to remove unreacted starting materials and byproducts. The solid product is then collected by filtration and can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • The high reaction temperature is necessary to drive the cyclocondensation reaction, which involves the formation of two new bonds and the elimination of water and ethanol.

  • A solvent-free approach can be advantageous in terms of cost and environmental impact, but may require more stringent temperature control.

  • The choice of 2-aminopyridine substrate will determine the substitution pattern on the pyridine ring of the final product.

Visualization of Synthetic Pathways

G cluster_0 Pathway 1: Functionalization of Pre-formed Core cluster_1 Pathway 2: De Novo Synthesis A 3-chloro-2-methyl-4H- pyrido[1,2-a]pyrimidin-4-one C 3-substituted-2-methyl-4H- pyrido[1,2-a]pyrimidin-4-one A->C Nucleophilic Substitution B Nucleophile (e.g., Piperidine derivative) B->C D 2-Aminopyridine F 2-methyl-4-oxo-4H- pyrido[1,2-a]pyrimidine derivative D->F Cyclocondensation E Ethyl 2-chloroacetoacetate E->F

Caption: Comparative synthetic workflows for pyrido[1,2-a]pyrimidine synthesis.

Performance Comparison: A Data-Driven Perspective

ParameterPathway 1 (Functionalization)Pathway 2 (De Novo Synthesis)
Reported Yield Typically >80% for nucleophilic substitutions.50-70% for cyclocondensation reactions.
Reaction Time 2-12 hours6-24 hours
Purity of Crude Product Generally high, with fewer byproducts.Often requires more extensive purification to remove starting materials and polymeric byproducts.
Scalability Generally straightforward to scale up.Can be challenging to scale due to high temperatures and potential for side reactions.

Note: The data in this table is aggregated from various literature sources and should be considered as a general guide. Actual results may vary depending on the specific substrates and reaction conditions.

The Role of Pyrido[1,2-a]pyrimidines in Cellular Signaling

As previously mentioned, derivatives of the pyrido[1,2-a]pyrimidine scaffold have shown significant promise as inhibitors of SHP2, a key signaling protein. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cellular signaling downstream of receptor tyrosine kinases (RTKs). Its dysregulation is implicated in the pathogenesis of various cancers.

SHP2 is a critical node in the RAS-ERK and PI3K-AKT signaling pathways, which are fundamental regulators of cell proliferation, survival, and differentiation.

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras Dephosphorylates inhibitory sites Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->SHP2 Allosteric Inhibition G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Survival Cell Survival & Growth mTOR->Survival SHP2->PI3K Modulates activity Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->SHP2 Allosteric Inhibition

Caption: Simplified PI3K-AKT signaling pathway and the role of SHP2 inhibition.

By allosterically inhibiting SHP2, pyrido[1,2-a]pyrimidine-based compounds can effectively downregulate these oncogenic signaling pathways, making them attractive candidates for cancer therapy. [1]

Conclusion and Future Outlook

Both this compound and ethyl 2-chloroacetoacetate are valuable intermediates in the synthesis of medicinally important pyrido[1,2-a]pyrimidine derivatives.

  • This compound offers a more direct route to 3-substituted analogs, often with higher yields and simpler purification. This makes it an excellent choice for late-stage functionalization and the synthesis of specific target molecules where the core scaffold is already defined.

  • Ethyl 2-chloroacetoacetate provides a more versatile and cost-effective approach for the de novo construction of the pyrido[1,2-a]pyrimidine ring system, allowing for greater diversity in the substitution pattern. This makes it particularly suitable for the generation of compound libraries in the early stages of drug discovery.

The choice between these intermediates will ultimately depend on the specific goals of the synthetic campaign, including the desired target molecule, the scale of the synthesis, and economic considerations. As the demand for novel therapeutics based on the pyrido[1,2-a]pyrimidine scaffold continues to grow, a thorough understanding of the strengths and weaknesses of each synthetic approach is paramount for the modern medicinal chemist.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 2024. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Pyridopyrimidine Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Pyridopyrimidine Scaffold in Oncology

The pyridopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, enzymes that are frequently dysregulated in cancer.[1][2] This has led to the development of potent and selective kinase inhibitors, including the FDA-approved CDK4/6 inhibitor Palbociclib, which has revolutionized the treatment of HR-positive breast cancer.[3][4]

As research continues to yield novel pyridopyrimidine derivatives, a rigorous, standardized framework for evaluating their performance is paramount. This guide provides an in-depth, technically-grounded strategy for benchmarking new pyridopyrimidine-based compounds against established, clinically relevant inhibitors. We will move beyond simple IC50 values to build a comprehensive profile of a compound's activity, from direct enzyme interaction to its effects within a complex cellular environment. Our focus will be on three critical oncogenic kinase families where pyridopyrimidines have shown significant promise: Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3][4][5][6]

Pillar 1: Understanding the Molecular Targets and Their Pathways

An effective benchmarking strategy begins with a deep understanding of the biological context. The kinases we are targeting are not isolated entities but key nodes in complex signaling networks that drive cell proliferation, survival, and growth.

The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and survival.[6] Hyperactivation, often through mutations in PI3K itself or loss of the tumor suppressor PTEN, is a hallmark of many cancers. A dual inhibitor that hits both PI3K and mTOR can be particularly effective, as it shuts down the pathway at two critical points and can overcome feedback loops.[6][7]

PI3K_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling cascade.

The EGFR (Ras-MAPK) Pathway: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade resulting in cell proliferation. Mutations that lead to constitutive activation of EGFR are common drivers in non-small cell lung cancer (NSCLC).[8][9] Inhibitors targeting these mutant forms are a cornerstone of NSCLC therapy.

The CDK4/6-Rb Pathway: CDK4 and CDK6 are key regulators of the cell cycle, specifically the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[3] They phosphorylate the retinoblastoma (Rb) protein, releasing the E2F transcription factor to activate genes required for DNA replication. In many cancers, this pathway is dysregulated, leading to unchecked cell division.[3][4]

Cell_Cycle_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Induces Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Binds & Inactivates G1_S G1-S Phase Transition E2F->G1_S Promotes pRb->E2F Releases

Caption: The CDK4/6-Rb pathway controlling cell cycle progression.

Pillar 2: The Contenders - New Derivatives and Established Benchmarks

For this guide, we will presuppose the synthesis of two novel pyridopyrimidine derivatives, PYR-101 and PYR-102 . Our goal is to characterize them against well-established, potent inhibitors.

Table 1: Profile of Known Inhibitors for Benchmarking

Inhibitor Primary Target(s) Mechanism of Action Reported Potency (IC50)
Erlotinib EGFR ATP-competitive inhibitor of the EGFR tyrosine kinase. ~2-86 nM (EGFR Kinase Assay)[5][10]
GSK2126458 PI3K / mTOR Potent, orally bioavailable dual ATP-competitive inhibitor.[6] ~0.019 nM (PI3Kα), ~0.18 nM (mTOR)[6]

| Palbociclib | CDK4 / CDK6 | Highly selective, reversible, ATP-competitive inhibitor.[3][4] | ~11 nM (CDK4), ~16 nM (CDK6)[5] |

Pillar 3: A Multi-Tiered Experimental Benchmarking Workflow

A robust evaluation requires a tiered approach. We start with direct, clean biochemical assays to measure enzyme inhibition and then progress to cell-based models to assess performance in a more physiologically relevant system. This progression is crucial because a potent enzyme inhibitor may fail in a cellular context due to poor membrane permeability, rapid efflux, or off-target effects.

workflow cluster_tier1 Tier 1: Biochemical Assays cluster_tier2 Tier 2: Cellular Assays cluster_tier3 Tier 3: Advanced Studies ic50 Enzyme Inhibition Assay (IC50 Determination) kinetics Enzyme Kinetic Studies (Mode of Inhibition) ic50->kinetics prolif Cellular Proliferation Assay (GI50 Determination) ic50->prolif Proceed if potent western Target Engagement Assay (Western Blot) prolif->western selectivity Kinome-wide Selectivity Profiling prolif->selectivity Proceed if active & on-target invivo In Vivo Xenograft Models selectivity->invivo

Caption: Multi-tiered workflow for inhibitor benchmarking.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: In Vitro Enzyme Inhibition Assay (IC50 Determination)

Causality & Rationale: This is the foundational experiment to determine the concentration of inhibitor required to reduce the activity of the purified target kinase by 50% (the IC50 value). It measures direct target engagement without the complexities of a cellular environment. We will use a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. Less ADP means more inhibition.[11]

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point serial dilution series for each test compound (PYR-101, PYR-102, and the relevant known inhibitor) in DMSO, typically starting from 10 mM. Then, dilute these into the appropriate aqueous assay buffer.[12] A vehicle control (DMSO only) is essential.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, the purified kinase enzyme, and the serially diluted inhibitor or vehicle control.

  • Pre-incubation: Incubate the plate for 15-20 minutes at room temperature. This step is critical as it allows the inhibitor to bind to the enzyme before the reaction is initiated.[12]

  • Reaction Initiation: Add a solution containing the specific peptide substrate for the kinase and ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at or near its Km value for the enzyme to ensure a sensitive assay for ATP-competitive inhibitors.

  • Reaction Progression: Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the enzyme (often 30°C or 37°C).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]

Protocol 2: Cell-Based Proliferation Assay (GI50 Determination)

Causality & Rationale: This assay determines the concentration of inhibitor required to inhibit the growth of a cancer cell line by 50% (the GI50 value). It is a crucial secondary screen that assesses not only target inhibition but also the compound's ability to cross the cell membrane and its overall cytotoxicity. We will use a luminescence-based viability assay, such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolic activity and cell number.

Step-by-Step Methodology:

  • Cell Line Selection: Choose cancer cell lines known to be dependent on the target pathway. For example:

    • EGFR: NCI-H1975 (L858R/T790M mutant)

    • PI3K: T47D or MCF-7 (PIK3CA mutant)[13]

    • CDK4/6: MCF-7 (Rb-positive, hormone-responsive)[10]

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and resume growth overnight.

  • Compound Treatment: Add serially diluted concentrations of the test compounds and known inhibitors to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doublings, providing a robust window to observe growth inhibition.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent directly to the wells, which lyses the cells and initiates the luminescent reaction.

    • Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized cell viability against the log of the inhibitor concentration and fit the data to determine the GI50 value.

Protocol 3: Cellular Target Engagement Assay (Western Blot)

Causality & Rationale: A potent GI50 value is promising, but it doesn't prove the compound is working through the intended mechanism. This assay directly visualizes whether the inhibitor is hitting its target within the cell by measuring the phosphorylation status of a key downstream substrate. A reduction in the phosphorylated form of the substrate is strong evidence of on-target activity.

Step-by-Step Methodology:

  • Cell Treatment: Seed the appropriate cell line in a 6-well plate and grow to ~70-80% confluency. Treat the cells with the test compounds at concentrations around their determined GI50 value (e.g., 0.1x, 1x, and 10x GI50) for a short period (e.g., 2-4 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins.

  • Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-Rb for CDK4/6, anti-phospho-AKT for PI3K).[6][11]

    • After washing, incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., total Rb, total AKT) and a loading control (e.g., GAPDH or β-actin) to ensure the observed changes are not due to variations in protein levels.

  • Detection and Analysis: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A dose-dependent decrease in this ratio indicates successful target engagement.

Data Presentation and Interpretation

All quantitative data must be consolidated for clear comparison. The goal is to build a story about each compound, comparing its biochemical potency with its cellular efficacy.

Table 2: Summary of Benchmarking Data for New Pyridopyrimidine Derivatives

Compound Target Kinase Biochemical IC50 (nM) Cell Line Cellular GI50 (nM) Target Engagement (p-Substrate reduction at GI50)
PYR-101 CDK4 [Experimental Data] MCF-7 [Experimental Data] [Yes/No/Partial]
PYR-102 CDK4 [Experimental Data] MCF-7 [Experimental Data] [Yes/No/Partial]
Palbociclib CDK4 [Experimental Data] MCF-7 [Experimental Data] [Yes/No/Partial]
PYR-101 PI3Kα [Experimental Data] T47D [Experimental Data] [Yes/No/Partial]
PYR-102 PI3Kα [Experimental Data] T47D [Experimental Data] [Yes/No/Partial]

| GSK2126458 | PI3Kα | [Experimental Data] | T47D | [Experimental Data] | [Yes/No/Partial] |

Interpreting the Results:

  • Potent IC50, Weak GI50: This common scenario may suggest poor cell permeability, that the compound is a substrate for cellular efflux pumps, or rapid metabolic degradation.

  • Potent GI50, Weak IC50: This could indicate off-target effects are responsible for the cellular activity, or that the compound is metabolized into a more active form within the cell. The Western blot is critical for clarifying this.

  • Concordant IC50 and GI50: This is the ideal outcome, suggesting the compound is cell-permeable and its anti-proliferative effect is likely driven by on-target inhibition.

Conclusion and Forward Look

This guide outlines a rigorous, logical, and self-validating framework for the initial benchmarking of novel pyridopyrimidine kinase inhibitors. By systematically progressing from biochemical potency to cellular efficacy and mechanistic validation, researchers can build a comprehensive data package. This allows for a confident, evidence-based assessment of a new derivative's performance against established benchmarks like Erlotinib, Palbociclib, and advanced dual PI3K/mTOR inhibitors. The compounds that emerge successfully from this workflow are strong candidates for more advanced studies, such as kinome-wide selectivity profiling and in vivo efficacy testing in xenograft models.

References

  • El husseiny, W. M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis Online. Available at: [Link]

  • ACS Publications. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Taylor & Francis Online. Available at: [Link]

  • ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available at: [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available at: [Link]

  • El husseiny, W. M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors. Taylor & Francis Online. Available at: [Link]

  • ACS Publications. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Available at: [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH National Library of Medicine. Available at: [Link]

  • Krakisha, F. M. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. NIH National Library of Medicine. Available at: [Link]

  • Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. NIH National Library of Medicine. Available at: [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vivo and In Vitro Activity of Pyridopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from the laboratory bench to clinical application is a meticulous process of validation. The pyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting key cellular pathways implicated in diseases like cancer. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of pyridopyrimidine compounds, offering insights into experimental design, data interpretation, and the critical translation of preclinical findings.

The Pyridopyrimidine Scaffold: A Versatile Tool in Drug Discovery

Pyridopyrimidines are heterocyclic compounds structurally similar to purines, allowing them to effectively compete for ATP-binding sites on a variety of enzymes, particularly protein kinases. This versatile scaffold has been successfully utilized to develop inhibitors for critical targets such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinases (PI3Ks), which are often dysregulated in cancer. The approved CDK4/6 inhibitor, Palbociclib, stands as a testament to the therapeutic potential of this chemical class.

Part 1: The In Vitro Arena - Gauging Potency and Mechanism

In vitro assays are the foundational step in characterizing the activity of a new pyridopyrimidine compound. These controlled, cell-free or cell-based experiments provide a rapid and cost-effective means to determine potency, selectivity, and the mechanism of action at a molecular level.

Key In Vitro Assays for Pyridopyrimidine Evaluation

A crucial aspect of in vitro testing is to build a comprehensive profile of the compound's activity. This is achieved through a battery of assays, each designed to answer a specific question about the compound's biological effects.

1. Kinase Inhibition Assays:

  • Rationale: Since many pyridopyrimidines target kinases, a direct assessment of their inhibitory activity against the purified enzyme is paramount. This provides a measure of on-target potency.

  • Methodology: These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then determined.

2. Cellular Proliferation and Viability Assays (MTT, SRB):

  • Rationale: These assays assess the compound's ability to inhibit the growth of cancer cell lines. This provides the first indication of a compound's potential as an anticancer agent.

  • Methodology: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The Sulforhodamine B (SRB) assay, on the other hand, quantifies total cellular protein content.

3. Apoptosis and Cell Cycle Assays:

  • Rationale: To understand how a compound inhibits cell growth, it's essential to determine if it induces programmed cell death (apoptosis) or causes cells to arrest at a specific phase of the cell cycle.

  • Methodology: Flow cytometry is a powerful tool for these analyses. Annexin V/Propidium Iodide (PI) staining can differentiate between live, apoptotic, and necrotic cells. For cell cycle analysis, cells are stained with a DNA-intercalating dye, and their DNA content is measured to determine the percentage of cells in G0/G1, S, and G2/M phases.

4. Cellular Target Engagement Assays:

  • Rationale: A potent inhibitor in a biochemical assay may not necessarily engage its target effectively within the complex cellular environment. Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target.

  • Methodology: The Cellular Thermal Shift Assay (CETSA) is one such technique that measures the thermal stabilization of a target protein upon ligand binding. The NanoBRET assay is another method that can assess cellular penetrance and target binding.

Visualizing the In Vitro Workflow

In_Vitro_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation Kinase Inhibition Kinase Inhibition Cell Proliferation Cell Proliferation Kinase Inhibition->Cell Proliferation Potency Apoptosis Assay Apoptosis Assay Cell Proliferation->Apoptosis Assay Cytotoxicity Cell Cycle Analysis Cell Cycle Analysis Cell Proliferation->Cell Cycle Analysis Cytostatic Effect Target Engagement Target Engagement Apoptosis Assay->Target Engagement Cell Cycle Analysis->Target Engagement

Caption: A typical workflow for the in vitro evaluation of pyridopyrimidine compounds.

Part 2: The In Vivo Challenge - Assessing Efficacy and Safety in a Living System

While in vitro data is essential, it does not fully recapitulate the complexity of a whole organism. In vivo studies are critical for evaluating a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile.

Common In Vivo Models for Pyridopyrimidine Evaluation

The choice of an appropriate animal model is crucial for obtaining relevant and translatable data.

1. Xenograft Models:

  • Rationale: These are the most widely used models in oncology research. Human cancer cell lines are implanted into immunocompromised mice, allowing for the evaluation of a compound's anti-tumor activity in a living system.

  • Methodology: Once tumors are established, animals are treated with the pyridopyrimidine compound or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed. Key outcomes include tumor growth inhibition (TGI) and, in some cases, tumor regression.

2. Genetically Engineered Mouse Models (GEMMs):

  • Rationale: GEMMs are designed to more accurately mimic the genetic and molecular progression of human cancers. This can provide a more clinically relevant assessment of a compound's efficacy.

  • Methodology: These models spontaneously develop tumors due to specific genetic modifications. Treatment and monitoring protocols are similar to those used in xenograft studies.

3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

  • Rationale: PK studies determine how the body absorbs, distributes, metabolizes, and excretes (ADME) a compound. PD studies, on the other hand, assess the effect of the compound on its biological target in vivo.

  • Methodology: PK studies involve administering the compound to animals and collecting blood samples at various time points to measure drug concentration. For PD studies, tumor or tissue samples are collected after treatment to measure the modulation of the target protein (e.g., inhibition of phosphorylation).

Visualizing the In Vivo Workflow

In_Vivo_Workflow Compound Formulation Compound Formulation Dosing & Administration Dosing & Administration Compound Formulation->Dosing & Administration Animal Model Selection Animal Model Selection Animal Model Selection->Dosing & Administration Efficacy Studies Efficacy Studies Dosing & Administration->Efficacy Studies PK/PD Analysis PK/PD Analysis Dosing & Administration->PK/PD Analysis Toxicity Assessment Toxicity Assessment Dosing & Administration->Toxicity Assessment Data Analysis & Interpretation Data Analysis & Interpretation Efficacy Studies->Data Analysis & Interpretation PK/PD Analysis->Data Analysis & Interpretation Toxicity Assessment->Data Analysis & Interpretation

Caption: A generalized workflow for the in vivo evaluation of pyridopyrimidine compounds.

Part 3: The In Vivo vs. In Vitro Correlation - Bridging the Divide

A critical aspect of preclinical drug development is understanding the relationship between in vitro potency and in vivo efficacy. A compound that is highly potent in a cell-based assay may not always translate to significant anti-tumor activity in an animal model. Conversely, some compounds with modest in vitro activity may exhibit surprising efficacy in vivo.

Factors Influencing the In Vivo-In Vitro Gap

Several factors can contribute to the discrepancy between in vitro and in vivo results:

  • Pharmacokinetics (ADME): Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can all limit a compound's efficacy in vivo, regardless of its in vitro potency.

  • Cellular Permeability: The compound may not effectively cross the cell membrane to reach its intracellular target.

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, and the extracellular matrix in a tumor can influence drug response in ways that are not captured in a 2D cell culture system.

  • Off-Target Effects: A compound may have unforeseen off-target activities in vivo that contribute to its efficacy or toxicity.

Case Study: Palbociclib (A CDK4/6 Inhibitor)

Palbociclib provides an excellent example of a pyridopyrimidine compound with a strong correlation between its in vitro and in vivo activity.

Assay TypeTarget/Cell LineResultReference
In Vitro
Kinase AssayCDK4/Cyclin D1IC50: ~11 nM
Cell ProliferationMDA-MB-435 (Breast Cancer)Potent inhibition
In Vivo
Xenograft ModelMDA-MB-435 in Nude MiceSignificant inhibition of tumor progression
Dosing Regimen100 mg/kg, p.o., dailyWell-tolerated

The potent and selective inhibition of CDK4/6 observed in vitro translated into significant anti-tumor efficacy in a breast cancer xenograft model, ultimately leading to its clinical approval.

Comparative Data for Representative Pyridopyrimidine Compounds
Compound ClassIn Vitro TargetIn Vitro Potency (IC50)In Vivo ModelIn Vivo EfficacyReference(s)
Pyrido[2,3-d]pyrimidineEGFR0.093 µM (WT), 0.174 µM (T790M)N/AInduced G0/G1 arrest and apoptosis in MCF-7 cells
Pyrido[2,3-d]pyrimidinePIM-1 Kinase11.4 nMN/APotent cytotoxicity against MCF-7 cells
PyrazolopyrimidineN/AN/AEhrlich Ascites Carcinoma47.86% tumor growth inhibition
Pyridine-pyrimidine amidesMicrotubule PolymerizationN/ASolid Tumor ModelsDemonstrated in vivo efficacy and oral bioavailability

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Conclusion: A Holistic Approach to Pyridopyrimidine Drug Development

The development of novel pyridopyrimidine-based therapeutics requires a carefully integrated approach that considers both in vitro and in vivo data. While in vitro assays provide essential information on potency and mechanism, in vivo studies are indispensable for validating efficacy and assessing the drug-like properties of a compound. Understanding the potential disconnects between these two realms and the underlying reasons for them is crucial for making informed decisions and successfully advancing promising candidates through the drug development pipeline. The continued exploration of this versatile scaffold, guided by a robust preclinical evaluation strategy, holds immense promise for the future of targeted therapies.

References

  • Pyridopyrimidine - Grokipedia.
  • Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Deriv
  • Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines - Benchchem.
  • Pyrido[3,2-d]pyrimidine-2,4-diol: A Comparative Analysis of In Vitro and In Vivo Studies - Benchchem.
  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumul
  • Biologically active pyridine and pyridopyrimidines containing anti-cancer agents (I–V) and cyanopyridine-based compounds (VI–VIII)
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymeriz
  • The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide - Benchchem.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
  • A Comparative Guide to the Validation of Novel Kinase Targets for Pyrido[2,3-d]pyrimidine Compounds - Benchchem.
  • Recent Studies on the Anticancer Activity of Pyrimidine Deriv
  • A Comparative Guide to the In Vivo and In Vitro Activity of Pyrimidine-Based Drug Candid
  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - NIH.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
  • Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma | Semantic Scholar.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed.
  • Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing.
  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation - Research Journal of Pharmacy and Technology.
  • Developments of pyridodipyrimidine heterocycles and their biological activities - PMC - NIH.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Public
  • Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma | Request PDF - ResearchG
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI.
  • Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines - PMC - NIH.
  • Animal models and therapeutic molecular targets of cancer: utility and limit
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - Taylor & Francis Online.
  • Pyridopyrimidines as Anticancer Agents | Request PDF - ResearchG
  • "reducing off-target effects of novel pyrido[2,3-d]pyrimidine inhibitors" - Benchchem.

A Comparative Spectroscopic Guide to Pyridopyrimidine Isomers: Elucidating Structure Through Spectral Signatures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridopyrimidines are a vital class of nitrogen-containing bicyclic heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2] The specific arrangement of nitrogen atoms and substituents within the fused ring system gives rise to several isomers, each potentially possessing distinct biological activities. Consequently, unambiguous structural elucidation is paramount in the research and development of pyridopyrimidine-based therapeutics. This guide provides a comprehensive comparative analysis of the spectral data of key pyridopyrimidine isomers, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) techniques. By presenting detailed experimental protocols, explaining the causal relationships between molecular structure and spectral output, and providing comparative data tables, this document serves as an essential reference for researchers, scientists, and drug development professionals in the field.

Introduction: The Structural Diversity and Importance of Pyridopyrimidine Isomers

The pyridopyrimidine framework consists of a fused pyridine and pyrimidine ring. The four main isomers—pyrido[1,2-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, and pyrido[4,3-d]pyrimidine—differ in the orientation of the pyridine ring relative to the pyrimidine ring. This structural variance profoundly influences the electronic distribution, planarity, and steric environment of the molecule, leading to unique and distinguishable spectroscopic signatures. A deep understanding of these spectral differences is crucial for confirming synthetic outcomes, identifying impurities, and establishing structure-activity relationships (SAR).[1][2] For instance, pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of various kinases, including EGFR and PIM-1, in cancer therapy.[1][3][4]

This guide will systematically dissect the spectral characteristics of these isomers, providing both the theoretical basis for the observed differences and the practical experimental details required to obtain high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules like pyridopyrimidines.[5] Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each atom, allowing for definitive isomeric assignment.

Causality Behind Experimental Choices in NMR

The selection of solvent and internal standard is the foundational step for acquiring clean, reproducible NMR data. The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is dictated by the solubility of the analyte to ensure a homogeneous solution and sharp signals.[5] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a zero reference point (δ = 0.00 ppm) for accurate chemical shift determination.[5] For complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning specific proton and carbon signals, especially in highly substituted derivatives.[6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the pyridopyrimidine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard : Add a small drop of TMS to the solution.

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse (zg30).

    • Spectral Width : -2 to 12 ppm.

    • Number of Scans : 16-32.

    • Relaxation Delay (D1) : 2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence (zgpg30).

    • Spectral Width : 0 to 200 ppm.

    • Number of Scans : 1024 or more, depending on sample concentration.

    • Relaxation Delay (D1) : 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal at 0.00 ppm.[5]

G A Sample Dissolution (in Deuterated Solvent) B Addition of TMS (Internal Standard) A->B C Data Acquisition (¹H, ¹³C, 2D NMR) B->C D Fourier Transform (FID to Spectrum) C->D E Processing (Phase & Baseline Correction) D->E F Referencing (to TMS at 0.00 ppm) E->F G Structural Elucidation F->G

Comparative ¹H and ¹³C NMR Data

The position of the nitrogen atoms dramatically influences the electron density across the bicyclic system, leading to characteristic shifts for the ring protons and carbons. Protons and carbons on the pyridine ring, particularly those adjacent to a nitrogen atom or the ring fusion, are most affected.

Isomer ScaffoldKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
Pyrido[1,2-a]pyrimidine Protons in the pyridine ring are generally deshielded due to the bridgehead nitrogen. H-6, H-8, H-9 show distinct patterns.[6]Carbons adjacent to the bridgehead nitrogen (e.g., C4, C9a) are significantly deshielded.
Pyrido[2,3-d]pyrimidine The proton at C7 is typically the most deshielded in the pyridine portion. Protons on the pyrimidine ring (H2, H4) are sensitive to substitution.[7]C4 and C8a (at the ring junction) show characteristic downfield shifts.
Pyrido[3,2-d]pyrimidine Protons H5 and H8 in the pyridine ring show distinct chemical shifts influenced by the adjacent pyrimidine ring.The carbon atoms at the ring junction (C4a, C8a) and those bearing nitrogen (C2, C4) are key diagnostic peaks.
Pyrido[4,3-d]pyrimidine The proton at C5 is often the most downfield signal in the pyridine part of the molecule.C2, C4, and C8a are typically observed at lower fields due to the influence of the electronegative nitrogen atoms.

Note: The exact chemical shifts are highly dependent on the solvent and the nature and position of substituents.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Ring Vibrations

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule and the vibrational modes of the heterocyclic core.[8][9]

Causality Behind Experimental Choices in FTIR

Attenuated Total Reflectance (ATR) is often the preferred sampling technique for solid powders as it requires minimal sample preparation. The fundamental principle of FTIR is the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of chemical bonds. For pyridopyrimidines, the key regions of interest are the C=N, C=C, and C-H stretching vibrations of the aromatic rings, as well as the stretching and bending modes of any attached functional groups (e.g., C=O, NH₂, CH₃).[9]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan : Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application : Place a small amount of the solid pyridopyrimidine sample onto the ATR crystal.

  • Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition : Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The software automatically performs a background subtraction and ATR correction.

G A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Background Subtraction) D->E F Identify Characteristic Vibrational Bands E->F

Comparative FTIR Data

While the FTIR spectra of the isomers will share similarities due to the common heterocyclic core, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be diagnostic. The primary differences arise from the vibrational modes of the C=N and C=C bonds within the fused rings.

Isomer ScaffoldCharacteristic IR Absorption Bands (cm⁻¹)
General Features Aromatic C-H stretch: 3100-3000 cm⁻¹C=N and C=C ring stretching: 1620-1450 cm⁻¹[10]Aromatic C-H out-of-plane bending: 900-675 cm⁻¹
Pyrido[2,3-d]pyrimidine Often shows a complex pattern of C=N/C=C stretching bands in the 1610-1500 cm⁻¹ region. If substituted with an amino group, a characteristic NH₂ scissoring band appears around 1650 cm⁻¹.[3]
Substituted Derivatives The presence of functional groups provides the most distinct features. For example, a carbonyl group (C=O) in pyridopyrimidin-4-ones gives a strong absorption around 1700-1650 cm⁻¹.[7][10] An amino group (NH₂) will show N-H stretching vibrations in the 3500-3300 cm⁻¹ range.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the synthesized compound and provides structural clues through the analysis of its fragmentation patterns.[11] Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and often diagnostic fragmentation.[12]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS).

  • Ionization : Bombard the vaporized sample with high-energy electrons (typically 70 eV).[12] This process ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.

  • Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Comparative Fragmentation Analysis

The fragmentation pathways of pyridopyrimidine isomers are dictated by the stability of the resulting fragment ions and neutral losses. The position of the nitrogen atoms influences which bonds are most likely to cleave.

  • Molecular Ion (M⁺•) : This is typically the peak with the highest m/z value and confirms the molecular weight of the compound.

  • Key Fragmentation Pathways :

    • Loss of HCN : A common fragmentation for nitrogen heterocycles, involving the expulsion of a 27 Da neutral molecule. The specific pathway will differ between isomers.

    • Retro-Diels-Alder (RDA) type cleavage : The fused ring system can undergo cleavage, breaking the molecule into its constituent pyridine and pyrimidine-like fragments. The m/z values of these fragments are highly diagnostic of the original isomeric structure.

    • Loss of Substituents : The initial fragmentation often involves the loss of substituents from the ring, followed by the cleavage of the heterocyclic core.[12][13]

A study on the fragmentation of pyridopyrimidin-4(3H)-ones showed that the fragmentation mode varies significantly depending on the position of the nitrogen atom in the pyridine ring.[14] For example, the loss of CO followed by HCN is a common pathway, but the specific ions formed are unique to each isomer, allowing for their differentiation.[14]

Isomer ScaffoldCommon Fragmentation Pathways & Key Fragments (m/z)
Pyrido[2,3-d]pyrimidinones Sequential loss of CO and HCN.[14]
Pyrido[3,2-d]pyrimidinones Fragmentation is influenced by the proximity of the pyridine nitrogen to the pyrimidinone ring.[14]
Pyrido[3,4-d]pyrimidinones Shows distinct fragmentation compared to other isomers, often involving different ring-opening mechanisms.[14]
Pyrido[4,3-d]pyrimidinones Characterized by specific RDA-type cleavages.[14]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the pyridopyrimidine core gives rise to characteristic absorption bands in the UV region.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection : Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in which the compound is soluble.

  • Solution Preparation : Prepare a dilute solution of the analyte with a known concentration (typically in the 10⁻⁴ to 10⁻⁵ M range).

  • Blank Measurement : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement : Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Comparative UV-Vis Data

The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the extent of conjugation and the electronic environment, which varies between isomers. Generally, pyridopyrimidines exhibit multiple absorption bands corresponding to π → π* transitions. The specific λ_max values can help in distinguishing between isomers, especially when comparing a series of similarly substituted derivatives. The pH of the solution can also significantly affect the UV spectrum due to the potential for protonation of the nitrogen atoms.[15]

Isomer ScaffoldTypical λ_max (nm)
General Features Multiple strong absorptions between 220-350 nm corresponding to π → π* transitions.
Effect of Isomerism The fusion pattern affects the overall conjugation, leading to slight shifts in λ_max. For example, isomers with more linear conjugation may show a red shift (longer λ_max) compared to more angular isomers.
Effect of Substituents Electron-donating groups (e.g., -NH₂) or electron-withdrawing groups (e.g., -NO₂) can cause significant bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts, respectively.

Conclusion

The structural characterization of pyridopyrimidine isomers is a critical task in medicinal chemistry and drug development. A multi-technique spectroscopic approach is essential for unambiguous identification. ¹H and ¹³C NMR provide the most definitive structural information by mapping the complete carbon-hydrogen framework. FTIR spectroscopy offers a rapid method for confirming the presence of key functional groups and analyzing the core ring vibrations. Mass spectrometry confirms the molecular weight and provides diagnostic fragmentation patterns unique to each isomer's core structure. Finally, UV-Vis spectroscopy probes the electronic structure of the conjugated system. By systematically applying these techniques and comparing the resulting data to established values, researchers can confidently elucidate the structure of novel pyridopyrimidine derivatives, paving the way for further biological evaluation.

References

  • Dalton, L. K., et al. (2018). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC, NIH. Available at: [Link]

  • Clark, J., & Smith, A. E. (1971). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 7, 1269-1273. Available at: [Link]

  • Abdel-Aziz, A. A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-21. Available at: [Link]

  • El-Sayed, W. A., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Joshi, S., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 4(1), 350-354. Available at: [Link]

  • Wang, C., et al. (2018). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, Supporting Information. Available at: [Link]

  • ResearchGate. (2021). Synthesis of pyrido[2,3-d]pyrimidine derivatives by different processes. ResearchGate. Available at: [Link]

  • El-Mekabaty, A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ASBJAR. Available at: [Link]

  • ResearchGate. (2018). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). (a) FTIR and (b) UV-Vis spectrum of compound 1. ResearchGate. Available at: [Link]

  • ResearchGate. (2000). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]

  • ASBJAR. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

  • Danyliuk, O., et al. (2021). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Zaporizhzhia State Medical University. Available at: [Link]

  • ResearchGate. (2022). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2010). Experimental procedures. RSC Publishing. Available at: [Link]

  • ResearchGate. (2023). UV–Vis absorption spectra of the prepared compounds. ResearchGate. Available at: [Link]

  • El-Shekeil, A. G., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Iranian Chemical Society. Available at: [Link]

  • Szałaj, N., et al. (2024). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Harvey, D. (2011). Spectroscopic Methods. Analytical Chemistry 2.0. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and a critical aspect of sustainable scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a halogenated pyridopyrimidine derivative. By understanding the inherent hazards and adhering to these procedures, we can ensure the protection of ourselves, our colleagues, and the environment.

Hazard Identification and Risk Assessment

Based on information for related chloro-pyridopyrimidine compounds, this compound should be handled as a hazardous substance with the following potential effects:

  • Skin and Eye Irritation: Analogous compounds are classified as causing skin irritation and serious eye irritation.[1][2]

  • Acute Oral Toxicity: Some related structures are considered harmful if swallowed.[3][4]

  • Skin Sensitization: There is a potential for causing an allergic skin reaction upon contact.[3]

  • Mutagenicity: At least one similar compound is suspected of causing genetic defects.[3]

Given these potential hazards, all personnel handling this compound must be trained on its risks and the appropriate safety precautions.

Table 1: Hazard Profile and Recommended Precautions

Hazard ClassificationPotential EffectsRecommended Precautions
Skin Irritant (Category 2)Causes skin irritation.[2]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
Eye Irritant (Category 2)Causes serious eye irritation.[2]Wear safety glasses with side shields or chemical goggles.
Acute Toxicity, OralHarmful if swallowed.[3]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][5]
Skin SensitizationMay cause an allergic skin reaction.[3]Avoid repeated or prolonged skin contact.
Germ Cell MutagenicitySuspected of causing genetic defects.[3]Handle with caution, using engineering controls (fume hood) to minimize exposure.
Personal Protective Equipment (PPE)

The consistent and correct use of PPE is non-negotiable when handling this compound.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Skin and Body Protection: A full-length laboratory coat should be worn and kept fastened.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Cleanup:

    • Wear the appropriate PPE, including respiratory protection if necessary.

    • For solid spills, gently sweep the material into a designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent and place it in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as halogenated organic waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7] Evaporation in a fume hood is also not a permissible disposal method.[7][8]

Step 1: Waste Segregation

Proper segregation is the most critical step in the waste disposal process. This compound must be collected in a waste stream specifically designated for halogenated organic solvents/solids .

  • Do not mix with non-halogenated waste streams.[9] Halogenated waste requires specific incineration processes to prevent the formation of toxic byproducts like dioxins.[10]

  • Do not mix with incompatible chemicals. Keep away from strong oxidizing agents.[1][11]

Step 2: Waste Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[6][12] For liquid waste (e.g., solutions of the compound), secondary containment is required.[6][8]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound" (no abbreviations).[6]

    • An accurate estimation of the concentration and volume.

    • The date the waste was first added to the container.[6]

    • Any other components in the waste mixture.

Step 3: Waste Accumulation and Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be away from general traffic and potential ignition sources.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[6][8]

  • Volume Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in a laboratory.

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[7]

  • Rinsate Collection: The first rinseate is considered acutely hazardous and must be collected and disposed of as halogenated liquid waste.[6] Subsequent rinsates should also be collected as hazardous waste.

  • Container Disposal: Once triple-rinsed and air-dried, the chemical label on the container must be defaced or removed before it can be disposed of in the regular trash or recycled.[6][7]

Step 5: Arranging for Final Disposal

  • Once the waste container is full or has reached the designated accumulation time limit (typically 6-12 months, check local regulations), contact your institution's EHS department to arrange for a pickup.[7][12]

  • Do not transport hazardous waste outside of your laboratory.[7] Trained EHS personnel will handle the transportation and final disposal through a licensed hazardous waste management facility.

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

G cluster_0 Waste Generation cluster_1 Segregation Decision cluster_2 Waste Collection cluster_3 Final Disposal Path start Generate Waste Containing This compound is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste Collect in Labeled 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogenated_waste No (Not Applicable for this compound) ehs_pickup Arrange for EHS Pickup and Licensed Disposal halogenated_waste->ehs_pickup

Caption: Waste Segregation Workflow for this compound.

By adhering to this comprehensive guide, you contribute to a safer and more sustainable research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem, National Center for Biotechnology Information. [Link]

  • 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • 3-(2-CE)-2-M-6,7,8,9-TH--4H-Pyrido(1,2-a)Pyrimidine-4-one HCL. Corey Organics. [Link]

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • Halogenated Waste. University of Texas at Austin. [Link]

  • Disposal process for halogenated organic material (Patent). OSTI.GOV. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. ResearchGate. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]

Sources

Navigating the Handling of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: Researchers, scientists, and drug development professionals engaged in the handling of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one must adhere to the following safety protocols. This guide provides a detailed framework for personal protective equipment (PPE) selection, operational procedures, and disposal methods to ensure personnel safety and regulatory compliance. The information herein is synthesized from available safety data for the compound and its structural analogs, prioritizing a conservative approach to mitigate all potential risks.

The primary known hazards associated with this compound (CAS RN: 41078-70-0), as identified by safety data summaries, include a warning for being harmful if swallowed, the potential to cause an allergic skin reaction, and being suspected of causing genetic defects. It is also classified as harmful to aquatic life with long-lasting effects. Related pyrido[1,2-a]pyrimidin-4-one derivatives are known to cause skin and eye irritation.[1] Therefore, a comprehensive PPE strategy is not merely recommended but essential.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendations Rationale for Use
Hand Protection Double-gloving with nitrile gloves is recommended. Ensure gloves are of a suitable thickness and are changed frequently, especially if contamination is suspected.Prevents skin contact, absorption, and potential for allergic skin reactions (H317). Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles when there is a risk of splashing or aerosolization.Protects the eyes from splashes of the compound, which, like its analogs, may cause serious eye irritation.[1]
Body Protection A fully-buttoned, long-sleeved laboratory coat is required. Consider a chemically resistant apron for procedures involving larger quantities or a higher risk of spills.Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.While specific inhalation toxicity data is limited, related compounds can cause respiratory irritation.[2] The primary goal is to prevent inhalation of a compound suspected of causing genetic defects (H341).

Procedural, Step-by-Step Guidance for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following protocols for donning, doffing, and disposal of PPE must be followed.

Donning PPE: A Sequential Approach
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring a snug fit.

  • Laboratory Coat: Put on a clean, fully-buttoned laboratory coat.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye and Face Protection: Put on chemical safety goggles. If a splash risk exists, add a face shield.

  • Final Check: Before entering the designated handling area, perform a final check to ensure all PPE is correctly in place and free of defects.

Doffing PPE: Minimizing Cross-Contamination
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Laboratory Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Hang it in a designated area or dispose of it if it is a single-use coat.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling:

  • All manipulations of this compound should be performed within a certified chemical fume hood to control for potential dust and aerosols.[1]

  • Use engineering controls such as a closed system for transfers whenever feasible.[1]

  • Avoid the formation of dust.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

Disposal:

  • All solid waste contaminated with this compound, including used gloves, bench paper, and disposable lab coats, must be placed in a clearly labeled, sealed hazardous waste container.

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain or in regular trash.

  • Contaminated packaging should also be disposed of as hazardous waste.[1]

Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_risk Risk Assessment (Review SDS & SOPs) prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_setup Prepare Work Area (In Fume Hood, Spill Kit Ready) prep_ppe->prep_setup handle_weigh Weighing & Dispensing (Minimize Dust/Aerosols) prep_setup->handle_weigh Proceed to Handling handle_reaction Reaction Setup/Procedure (Use Closed System if Possible) handle_weigh->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Dispose of Waste (Hazardous Waste Stream) cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

  • PubChem. 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. Available from: [Link]

  • TCI Chemicals. Safety Data Sheet: 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2- a]pyrimidin-4-one. (2025-05-14).
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.